molecular formula C9H16N2O B015912 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide CAS No. 19805-75-5

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Cat. No.: B015912
CAS No.: 19805-75-5
M. Wt: 168.24 g/mol
InChI Key: ACFYUJLIWIDSFM-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (CAS 19805-75-5) is a high-value chemical building block with significant utility in advanced chemical and biomedical research. This compound serves as a crucial synthetic precursor for the preparation of stable nitroxide free radicals, such as the 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy radical . These radicals are extensively used as spin labels and probes in Electron Paramagnetic Resonance (EPR) spectroscopy and imaging, providing critical insights into the structure and dynamics of biomolecules . Derivatives of the tetramethylpyrroline scaffold, to which this compound belongs, have demonstrated promising biological activities in scientific studies. Research highlights their targeted antioxidant properties, showing efficacy in scavenging reactive oxygen species and preventing oxidative damage in models of post-ischemic myocardial injury . Furthermore, when conjugated to pharmaceutical molecules like mexiletine, the tetramethylpyrroline moiety can enhance the therapeutic profile, adding a cytoprotective, antioxidant effect to the base drug's activity, which is of interest for conditions like muscular dystrophies . This compound also serves as a core structure in the synthesis of novel compounds investigated for antiarrhythmic activity . Specifications & Handling: • CAS Number: 19805-75-5 • Molecular Formula: C₉H₁₆N₂O • Molecular Weight: 168.24 g/mol • Appearance: Off-White to Light Orange Solid • Melting Point: 179°C to 183°C • Purity: ≥99% • Storage: Store at 2-8°C in a refrigerator . • Safety: Causes skin and serious eye irritation and may cause respiratory irritation . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide
Source PubChem
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InChI

InChI=1S/C9H16N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h5,11H,1-4H3,(H2,10,12)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ACFYUJLIWIDSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80885099
Record name 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-
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Molecular Weight

168.24 g/mol
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CAS No.

19805-75-5
Record name 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrroline
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Record name 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-
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Record name 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-
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Record name 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-
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Record name 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide
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Foundational & Exploratory

An In-Depth Technical Guide to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A Versatile Precursor for Cardio-Protective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a heterocyclic organic compound that serves as a crucial synthetic intermediate in the development of novel therapeutic agents. While the core molecule itself does not exhibit significant biological activity, its derivatives have emerged as potent cardio-protective compounds, demonstrating both antiarrhythmic and antioxidant properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their mechanism of action as voltage-gated sodium channel blockers. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of medicinal chemistry.

Chemical and Physical Properties

This compound is an off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 19805-75-5[1][2]
Molecular Formula C₉H₁₆N₂O[1][2]
Molecular Weight 168.24 g/mol [2]
Melting Point 178-182 °C[1]
Appearance Off-White Crystalline Solid[1]
Solubility Slightly soluble in water[1]
Boiling Point 297.19°C (estimate)[1]
Flash Point 143.2°C[1]
Density 1.0404 g/cm³[1]

Synthesis of this compound and its Derivatives

Synthesis of the Core Compound
Synthesis of Antiarrhythmic Derivatives (Mexiletine Analogues)

Derivatives of this compound have been synthesized to enhance their therapeutic potential, particularly as antiarrhythmic agents. A notable example is the synthesis of mexiletine analogues, where the 2,2,5,5-tetramethylpyrroline moiety is coupled with mexiletine, a known antiarrhythmic drug.[3][4]

Experimental Protocol: Synthesis of Mexiletine Analogues

The synthesis of 2,2,5,5-tetramethyl-pyrrolidine-3-pyrroline-3-carboxamide derivatives of mexiletine and its analogues can be achieved following a procedure adapted from Hankovszky et al. (1986).[3]

  • Step 1: Preparation of the Amine Precursors: The corresponding primary amines (e.g., R-Mexiletine, S-Mexiletine) are either obtained commercially or synthesized according to established literature procedures.[3]

  • Step 2: Acylation Reaction: The amine precursor is reacted with a reactive derivative of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (e.g., the acid chloride). The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like water. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) to facilitate the formation of the amide bond.

  • Step 3: Purification: The resulting derivative is then purified using standard techniques such as column chromatography to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine Amine Precursor (e.g., Mexiletine) Acylation Acylation Reaction (Base, Solvent, Heat) Amine->Acylation Pyrroline 2,2,5,5-Tetramethyl-3-pyrroline- 3-carboxylic acid derivative Pyrroline->Acylation Purification Purification (Column Chromatography) Acylation->Purification Derivative Pyrroline Derivative Purification->Derivative

Synthesis workflow for pyrroline derivatives.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a scaffold for the development of potent antiarrhythmic and antioxidant agents.

Antiarrhythmic Activity

Derivatives of this compound have demonstrated significant antiarrhythmic properties.[4][5] In preclinical studies, these compounds have been shown to be more potent than the established antiarrhythmic drug, mexiletine.[3]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The antiarrhythmic effects of these derivatives are primarily attributed to their ability to block voltage-gated sodium channels (Nav1.5), which are crucial for the propagation of action potentials in cardiac tissue.[3][6] By blocking these channels, the compounds can suppress abnormal heart rhythms.

Signaling_Pathway Nav15 Nav1.5 Channel Na_in Na+ Influx Depolarization Depolarization AP Action Potential Propagation Arrhythmia Arrhythmia Derivative Pyrroline Derivative Derivative->Nav15 Blocks

Mechanism of antiarrhythmic action.

Antioxidant Activity

In addition to their antiarrhythmic effects, certain derivatives also possess antioxidant properties.[5] This dual activity is of significant interest in the context of cardiac diseases, where oxidative stress is a key pathological factor. The 2,2,5,5-tetramethylpyrroline moiety is thought to contribute to the antioxidant effect.[3]

Experimental Protocols for Biological Evaluation

In Vitro Antiarrhythmic Activity: Barium Chloride-Induced Arrhythmia

This model is used to assess the potential of a compound to counteract drug-induced arrhythmias in an animal model.

Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized.

  • ECG Recording: Standard limb leads are connected to an electrocardiograph to record the baseline ECG.

  • Induction of Arrhythmia: A solution of barium chloride (e.g., 20 mg/kg) is administered intravenously to induce ventricular arrhythmias.

  • Drug Administration: Once a stable arrhythmia is established, the test compound (a derivative of this compound) is administered intravenously at various doses.

  • Observation: The ECG is continuously monitored to observe the reversion of the arrhythmia to a normal sinus rhythm. The duration of the antiarrhythmic effect is also recorded.

  • Data Analysis: The dose required to protect 50% of the animals from arrhythmia (ED₅₀) is calculated.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A working solution of DPPH in methanol is also prepared.

  • Assay Procedure: In a 96-well plate, different concentrations of the test compound are added. The DPPH solution is then added to each well.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution in each well is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[7][8]

Mechanism of Action: Patch-Clamp Electrophysiology for Nav1.5 Blockade

This technique allows for the direct measurement of the effect of a compound on the ion currents flowing through Nav1.5 channels.

Protocol:

  • Cell Culture: A cell line stably expressing human Nav1.5 channels (e.g., HEK293 cells) is used.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents through the Nav1.5 channels.

  • Drug Application: The test compound is applied to the cell via the external solution at various concentrations.

  • Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of representative derivatives of this compound.

Table 1: Antiarrhythmic Activity of Mexiletine Analogues

CompoundAntiarrhythmic Activity (IC₅₀, µM)Reference
Mexiletine9.3 ± 0.9[6]
Derivative 2b < 0.1 [6]
Derivative 2e1.0 ± 0.1[6]

Note: Lower IC₅₀ values indicate higher potency.

Table 2: Antioxidant Activity of Pyrroline Derivatives (DPPH Assay)

CompoundAntioxidant Activity (% scavenging at 100 µM)Reference
Mexiletine~20%[6]
Pyrroline Derivatives (2a-e) Significant reduction in H₂O₂-induced oxidation [6]

Table 3: Nav1.5 Channel Blocking Activity

CompoundIC₅₀ at 10 Hz (µM)Reference
Mexiletine10.3 ± 1.5[9]
Derivative 2b 1.8 ± 0.3 [9]
Derivative 2e0.8 ± 0.1[9]

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of novel cardio-protective agents with dual antiarrhythmic and antioxidant activities. The derivatives, particularly the mexiletine analogues, have demonstrated superior potency compared to existing drugs, primarily through the mechanism of voltage-gated sodium channel blockade.

Future research should focus on:

  • Developing a scalable and efficient synthesis for the core compound.

  • Expanding the library of derivatives to explore structure-activity relationships further.

  • Conducting in-depth preclinical and clinical studies to evaluate the therapeutic potential of the most promising candidates for the treatment of cardiac arrhythmias and other conditions associated with oxidative stress.

The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation cardio-protective therapies based on the this compound scaffold.

References

An In-depth Technical Guide to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Properties, Synthesis, and Applications in Spin Trapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and primary applications of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. This heterocyclic compound is a crucial tool in the field of free radical biology and chemistry, primarily utilized as a spin trapping agent for the detection and characterization of reactive oxygen species (ROS) via Electron Paramagnetic Resonance (EPR) spectroscopy. This document consolidates key data, outlines experimental considerations, and provides visualizations to facilitate a deeper understanding of its utility in research and development.

Physicochemical Properties

This compound is a stable, off-white crystalline solid at room temperature. Its core structure consists of a five-membered pyrroline ring with four methyl groups at positions 2 and 5, and a carboxamide group at position 3. These structural features contribute to its stability and functionality as a spin trap. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₆N₂O[1][2]
Molecular Weight 168.24 g/mol [1][2][3]
CAS Number 19805-75-5[1][2][3]
Appearance Off-White Crystalline Solid
Melting Point 178-182 °C[3]
Boiling Point 297.19 °C (estimated)[1]
Solubility Slightly soluble in water.[4]
Density 1.0404 g/cm³[1]
XLogP3 1.5876[1]
InChI Key ACFYUJLIWIDSFM-UHFFFAOYSA-N[3]
SMILES CC1(C)NC(C)(C)C(=C1)C(N)=O[3]

Synthesis and Characterization

A plausible synthetic workflow is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.

G Generalized Synthesis Workflow A Starting Materials (e.g., Acetone, Ammonia, Chloroform, Cyanide source) B Synthesis of 2,2,5,5-Tetramethyl-3-cyanopyrroline A->B Ring Formation C Hydrolysis of Cyano Group to Carboxylic Acid B->C Acid or Base Hydrolysis D Amidation of Carboxylic Acid C->D Amidation Reagents (e.g., SOCl₂, NH₃) E Final Product: This compound D->E Purification

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols for Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques. While specific experimental parameters from the literature are sparse for this exact molecule, standard protocols for similar organic compounds would apply.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Spectra for this compound are available in databases such as SpectraBase.[7]

    • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

  • Mass Spectrometry (MS): MS is employed to confirm the molecular weight and fragmentation pattern.

    • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

    • Analysis: The resulting spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.24 g/mol ).[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include N-H stretching and C=O stretching from the amide group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound.

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: UV detection at an appropriate wavelength.

Core Application: Spin Trapping of Reactive Oxygen Species

The primary and most significant application of this compound and its nitroxide radical counterpart is in the field of free radical research, specifically as a spin trapping agent for the detection of Reactive Oxygen Species (ROS) using Electron Paramagnetic Resonance (EPR) spectroscopy.[8][9]

Short-lived, highly reactive radicals like the superoxide radical (•O₂⁻) and the hydroxyl radical (•OH) are difficult to detect directly by EPR due to their low steady-state concentrations. Spin traps are diamagnetic molecules that react with these unstable radicals to form a more stable, persistent paramagnetic nitroxide radical, known as a spin adduct.[9] The resulting EPR spectrum of the spin adduct is characteristic of the trapped radical, allowing for its identification and quantification.

G Mechanism of Spin Trapping cluster_0 Biological or Chemical System cluster_1 Spin Trapping Reaction cluster_2 Detection ROS Reactive Oxygen Species (ROS) (e.g., •O₂⁻, •OH) (Short-lived, EPR-silent) SpinAdduct Spin Adduct (Stable Nitroxide Radical) (Paramagnetic, EPR-active) ROS->SpinAdduct SpinTrap Spin Trap (2,2,5,5-Tetramethyl-3-pyrroline-N-oxide derivative) (Diamagnetic, EPR-silent) SpinTrap->SpinAdduct EPR EPR Spectrometer SpinAdduct->EPR Detection Spectrum Characteristic EPR Spectrum (Identification and Quantification of ROS) EPR->Spectrum Signal Acquisition

Caption: The principle of spin trapping for the detection of reactive oxygen species using EPR spectroscopy.

Experimental Protocol for Spin Trapping with EPR

The following is a generalized protocol for the detection of ROS in a cellular system using a pyrroline-based spin trap.

  • Preparation of Reagents:

    • Prepare a stock solution of the spin trap (e.g., 100 mM in a suitable solvent like ethanol or DMSO).

    • Prepare cell culture medium and any reagents used to induce ROS production.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Incubate the cells with the spin trap at a final concentration typically in the range of 1-10 mM.

    • Introduce the stimulus to induce ROS production.

  • Sample Collection:

    • At desired time points, collect the cell suspension or supernatant.

  • EPR Spectroscopy:

    • Transfer the sample to a suitable EPR sample tube.

    • Record the EPR spectrum at room temperature.

    • The spectrum will contain information about the identity and concentration of the trapped radical species.

Role in Drug Development and Research

While not a therapeutic agent itself, this compound and its derivatives are invaluable tools in drug development and fundamental research. Their ability to detect and quantify ROS is critical in:

  • Understanding Disease Mechanisms: Many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, are associated with oxidative stress, which is an imbalance between the production of ROS and the ability of the body to detoxify these reactive products. Spin traps help to elucidate the role of specific ROS in these pathologies.

  • Screening of Antioxidant Compounds: These compounds can be used to assess the efficacy of potential antioxidant drugs by measuring their ability to scavenge ROS in biological systems.

  • Toxicity Studies: They can be employed to investigate whether a drug candidate induces oxidative stress as a mechanism of toxicity.

Conclusion

This compound is a well-characterized compound with a specialized but critical role in scientific research. Its physicochemical properties make it a stable and reliable precursor for spin trapping agents. The application of this compound in EPR spectroscopy has significantly advanced our understanding of the role of free radicals in biological and chemical systems. For researchers in drug development and related fields, a thorough understanding of the principles and applications of this and similar spin traps is essential for investigating oxidative stress and developing novel therapeutic strategies.

References

In-Depth Technical Guide: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19805-75-5

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, a key intermediate in the synthesis of advanced diagnostic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its chemical properties, synthesis, and significant applications.

Core Compound Properties

This compound is a stable, off-white crystalline solid. Its core structure, a tetramethyl-substituted pyrroline ring with a carboxamide group, makes it a valuable precursor for the synthesis of stable nitroxide radicals. These radicals are instrumental in various biomedical research applications, particularly as spin probes for in vivo imaging.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 19805-75-5[1]
Molecular Formula C₉H₁₆N₂O[1]
Molecular Weight 168.24 g/mol [1]
Appearance Off-White Crystalline Solid[1]
Melting Point 178-182 °C
Solubility Slightly soluble in water[2]
Density 1.0404 g/cm³[1]
Boiling Point 297.19 °C (estimate)[1]
Flash Point 143.2 °C[1]
Vapor Pressure 0.000502 mmHg at 25°C[1]
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Signal Word Warning

Synthesis and Experimental Protocols

A documented experimental protocol highlights the use of this compound as a starting material for the synthesis of its crucial derivative, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a stable nitroxide radical.

Experimental Protocol: Synthesis of 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

This protocol outlines the oxidation of this compound to its corresponding nitroxide radical. This derivative is a key tool in Electron Paramagnetic Resonance (EPR) imaging.

Materials:

  • This compound

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst)

  • Appropriate solvent (e.g., dichloromethane, ether)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

  • Dissolve this compound in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent to the cooled solution.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess oxidizing agent and byproducts.

  • Extract the product into an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the pure 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy.

Applications in Drug Development and Advanced Research

The primary significance of this compound in the context of drug development and scientific research lies in its role as a precursor to the stable nitroxide radical, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy.[2] This derivative is a highly effective spin probe for Electron Paramagnetic Resonance (EPR) imaging, a non-invasive technique used to study redox status and oxygen concentration in living tissues.[3][4]

In Vivo Redox Imaging

The nitroxide derivative of this compound is used to visualize and quantify the redox state of tissues, which is a critical factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and stroke.[3][5] The probe's unpaired electron allows for detection by EPR, and its signal characteristics are sensitive to the local redox environment.

Brain Imaging and Neurological Research

Due to its ability to cross the blood-brain barrier, certain derivatives of this compound are particularly valuable for neurological research.[3] They enable the non-invasive mapping of redox status and oxygen levels within the brain, providing crucial insights into the pathophysiology of various brain disorders and facilitating the development of novel therapeutic interventions.[4]

Logical Workflow for In Vivo EPR Imaging

The following diagram illustrates the general workflow from the synthesis of the precursor to its application in preclinical research.

G cluster_synthesis Synthesis & Preparation cluster_application In Vivo Application cluster_analysis Data Analysis & Interpretation A Starting Materials (e.g., Acetone, Ammonia) B This compound (CAS: 19805-75-5) A->B Synthesis C Oxidation B->C Precursor D 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (Nitroxide Spin Probe) C->D Yields E Probe Administration to Animal Model D->E Injectable Formulation F EPR Imaging E->F G Data Acquisition F->G H Image Reconstruction G->H I Redox Status Mapping H->I J Correlation with Pathophysiology I->J

Caption: Workflow from synthesis to in vivo redox mapping.

Signaling Pathway and Mechanism of Action

This compound and its nitroxide derivative are not known to directly participate in or modulate specific signaling pathways in the classical sense of a drug molecule. Instead, the nitroxide acts as a diagnostic agent. Its mechanism of action is based on the principles of magnetic resonance. The unpaired electron of the nitroxide radical interacts with its microenvironment, and these interactions are reflected in the EPR signal.

The primary "pathway" it reports on is the cellular redox state, which is a complex interplay of reactive oxygen species (ROS) generation and the antioxidant capacity of the cell. The nitroxide probe is reduced by cellular reductants (like ascorbate and glutathione), leading to a loss of the EPR signal. The rate of this signal decay provides a quantitative measure of the tissue's reducing capacity.

The following diagram illustrates the interaction of the nitroxide probe with the cellular redox environment.

G cluster_probe Nitroxide Probe cluster_cellular Cellular Environment Nitroxide_EPR Nitroxide Radical (EPR Active) Hydroxylamine_EPR Hydroxylamine (EPR Silent) Nitroxide_EPR->Hydroxylamine_EPR Reduction (Signal Decay) Hydroxylamine_EPR->Nitroxide_EPR Oxidation (Signal Recovery) Reductants Cellular Reductants (e.g., Ascorbate, Glutathione) Reductants->Nitroxide_EPR donates e- Oxidants Reactive Oxygen Species (ROS) Oxidants->Hydroxylamine_EPR accepts e-

Caption: Cellular redox cycle of the nitroxide probe.

Conclusion

This compound is a pivotal molecule for the advancement of in vivo diagnostic imaging. Its true value is realized through its conversion to a stable nitroxide radical, which serves as a sensitive probe for monitoring the delicate redox balance in biological systems. For researchers and professionals in drug development, this compound represents a gateway to sophisticated preclinical studies, offering a means to non-invasively assess tissue health and disease progression at a metabolic level. Further research into the synthesis and application of its derivatives holds promise for the development of even more sensitive and targeted diagnostic tools.

References

An In-depth Technical Guide to the Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, a key intermediate in the preparation of various fine chemicals and pharmacologically relevant molecules, including stable nitroxide radicals. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant characterization data.

Introduction

This compound is a heterocyclic organic compound featuring a pyrroline ring system. Its structure makes it a valuable precursor for the synthesis of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide and the stable free radical 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy. The tetramethyl substitution provides steric hindrance, which can enhance the stability of derivative compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 19805-75-5
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 178-182 °C
Solubility Slightly soluble in water

Synthetic Pathways

Two primary synthetic routes have been established for the preparation of this compound. Both pathways typically originate from a common precursor, 2,2,5,5-tetramethyl-3-bromopyrroline. The choice of route may depend on the availability of starting materials and desired purity of the final product.

The logical workflow for the synthesis is depicted below:

Synthesis_Workflow A 2,2,5,5-Tetramethyl-3-bromopyrroline B 2,2,5,5-Tetramethyl-3-pyrroline-3-carbonitrile A->B Nucleophilic Substitution (e.g., NaCN) C 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid A->C Grignard Reaction & Carboxylation (e.g., Mg, CO2) D This compound B->D Hydrolysis (Acid or Base Catalyzed) C->D Amidation (e.g., SOCl2, NH3)

Caption: Synthetic workflow for this compound.

Route 1: Hydrolysis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carbonitrile

This route involves the nucleophilic substitution of a halogenated precursor with a cyanide salt to form the nitrile intermediate, which is subsequently hydrolyzed to the target carboxamide.

Diagram of Route 1:

Route_1 Start 2,2,5,5-Tetramethyl-3-bromopyrroline Intermediate 2,2,5,5-Tetramethyl-3-pyrroline-3-carbonitrile Start->Intermediate NaCN, DMSO Product This compound Intermediate->Product H2SO4, H2O

Caption: Synthesis via nitrile hydrolysis.

Route 2: Amidation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid

This alternative pathway involves the formation of the carboxylic acid derivative from the halogenated precursor, followed by amidation to yield the final product.

Diagram of Route 2:

Route_2 Start 2,2,5,5-Tetramethyl-3-bromopyrroline Intermediate 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid Start->Intermediate 1. Mg, Et2O 2. CO2 3. H3O+ Product This compound Intermediate->Product 1. SOCl2 2. NH4OH

Caption: Synthesis via carboxylic acid amidation.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound and its key intermediates. These protocols are based on established methodologies in pyrroline chemistry.

Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carbonitrile (Intermediate for Route 1)

Materials:

  • 2,2,5,5-Tetramethyl-3-bromopyrroline

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

Procedure:

  • A solution of 2,2,5,5-tetramethyl-3-bromopyrroline in DMSO is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Sodium cyanide is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is heated to 60-70 °C and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the mixture is poured into ice-water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrile.

  • The product can be purified by vacuum distillation or column chromatography.

Synthesis of this compound via Nitrile Hydrolysis (Route 1)

Materials:

  • 2,2,5,5-Tetramethyl-3-pyrroline-3-carbonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • The nitrile intermediate is added to a mixture of concentrated sulfuric acid and water in a round-bottom flask, with cooling in an ice bath.

  • The mixture is then heated under reflux for several hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or benzene to afford pure this compound.

Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid (Intermediate for Route 2)

Materials:

  • 2,2,5,5-Tetramethyl-3-bromopyrroline

  • Magnesium (Mg) turnings

  • Dry diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 2,2,5,5-tetramethyl-3-bromopyrroline in dry diethyl ether is added dropwise to initiate the Grignard reaction.

  • Once the reaction has started, the remaining solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

  • The Grignard reagent is then slowly poured over crushed dry ice.

  • After the excess CO₂ has sublimed, the mixture is acidified with dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate.

  • Evaporation of the solvent yields the crude carboxylic acid, which can be purified by recrystallization.

Synthesis of this compound via Carboxylic Acid Amidation (Route 2)

Materials:

  • 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Dry benzene or toluene

  • Diethyl ether

Procedure:

  • The carboxylic acid is dissolved in a dry, non-polar solvent like benzene or toluene.

  • Thionyl chloride is added dropwise, and the mixture is refluxed until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

  • The acid chloride is then dissolved in a suitable solvent like diethyl ether and added slowly to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallization from an appropriate solvent provides the pure carboxamide.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 2: Spectroscopic and Analytical Data

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl protons (singlets), the vinylic proton (singlet), and the NH protons of the amide and pyrroline ring.
¹³C NMR Resonances for the quaternary carbons, the methyl carbons, the sp² carbons of the double bond, and the carbonyl carbon of the amide.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide and the pyrroline, C=O stretch of the amide, and C=C stretch of the pyrroline ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (168.24 g/mol ).
Elemental Analysis Percentages of Carbon, Hydrogen, Nitrogen, and Oxygen consistent with the molecular formula C₉H₁₆N₂O.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanide is highly toxic and should be handled with extreme care.

  • Thionyl chloride is corrosive and reacts violently with water.

  • Grignard reagents are highly reactive and moisture-sensitive.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and available equipment, always prioritizing safety.

In-Depth Technical Guide: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide as a Precursor for Spin Labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, a key precursor in the synthesis of nitroxide spin labels. Spin labels, particularly those derived from the pyrroline scaffold, are indispensable tools in Electron Paramagnetic Resonance (EPR) spectroscopy for elucidating the structure, dynamics, and interactions of biomolecules. This document details the synthesis of the precursor and its conversion to the widely used 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (commonly known as 3-carbamoyl-PROXYL) spin label, including experimental protocols, quantitative data, and logical workflows.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a stable and versatile starting material for the synthesis of nitroxide spin labels. Its tetramethyl-substituted pyrroline ring provides steric hindrance around the future nitroxide group, contributing to the stability of the resulting radical. The carboxamide functional group at the 3-position offers a site for further chemical modification or can be retained in the final spin label for specific applications.

Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol
Appearance Off-white to light orange solid
Melting Point 180-182 °C
Solubility Slightly soluble in water
CAS Number 19805-75-5

Synthetic Pathway Overview

The synthesis of the 3-carbamoyl-PROXYL spin label from its precursor involves a two-stage process:

  • Synthesis of the Precursor: Formation of the this compound ring system.

  • Oxidation to the Nitroxide Radical: Conversion of the secondary amine within the pyrroline ring to a stable nitroxyl radical.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation Starting Materials Starting Materials Intermediate Pyrroline Ring Formation Starting Materials->Intermediate Reaction Precursor This compound Intermediate->Precursor Purification Oxidation Oxidation Reaction Precursor->Oxidation Oxidizing Agent Precursor->Oxidation Spin Label 3-Carbamoyl-PROXYL Purified Spin Label Purified Spin Label Oxidation->Purified Spin Label Purification

Caption: Overall synthetic workflow from starting materials to the final spin label.

Experimental Protocols

Synthesis of this compound

The synthesis of the pyrroline precursor is a multi-step process that can be achieved through various routes. One common approach involves the Favorskii rearrangement of a suitable precursor. The following is a representative protocol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Acetone58.080.791≥99.5%
Ammonia17.03-(as aqueous solution)
Chloroform119.381.489≥99.8%
Potassium hydroxide56.112.044≥85%
Diethyl ether74.120.713Anhydrous
Sodium sulfate142.042.664Anhydrous

Procedure:

  • Formation of 2,2,6,6-Tetramethyl-4-piperidone: In a suitable reaction vessel, acetone is reacted with ammonia in the presence of a catalyst to yield triacetonamine (2,2,6,6-tetramethyl-4-piperidone). This is a classic reaction and the specific conditions can vary.

  • Halogenation: The resulting piperidone is then halogenated, typically brominated, at the 3- and 5-positions to yield 3,5-dibromo-2,2,6,6-tetramethyl-4-piperidone.

  • Favorskii Rearrangement: The dibromopiperidone is subjected to a Favorskii rearrangement by treatment with a strong base, such as potassium hydroxide, in a suitable solvent. This ring contraction reaction yields 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.

  • Amidation: The carboxylic acid is then converted to the corresponding carboxamide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. Alternatively, direct amidation methods using coupling agents can be employed.

  • Work-up and Purification: The crude product is typically extracted with an organic solvent, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The final product is then purified by recrystallization or column chromatography.

Expected Yield: The overall yield for this multi-step synthesis can vary significantly depending on the efficiency of each step but is typically in the range of 30-50%.

Oxidation to 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (3-Carbamoyl-PROXYL)

The oxidation of the pyrroline precursor to the stable nitroxide radical is a critical step. A common and effective method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Concentration
This compound168.24-
Hydrogen peroxide34.0130% aqueous solution
Sodium tungstate dihydrate329.86-
Ethylenediaminetetraacetic acid (EDTA)292.24-
Dichloromethane84.93-
Saturated sodium bicarbonate solution--
Saturated sodium chloride solution--
Anhydrous magnesium sulfate120.37-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or water.

  • Addition of Catalyst: Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05 eq) and a small amount of EDTA to chelate any metal impurities that could decompose the hydrogen peroxide.

  • Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (e.g., 1.5 - 2.0 eq) to the reaction mixture. The reaction is typically stirred at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the mixture is typically extracted with an organic solvent like dichloromethane. The organic layers are combined and washed successively with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product, 3-carbamoyl-PROXYL, is a stable yellow-orange solid and can be further purified by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel.

Quantitative Data for Oxidation:

ParameterValue
Typical Yield 70-90%
Reaction Time 24-48 hours
Reaction Temperature Room Temperature

Characterization of 3-Carbamoyl-PROXYL:

PropertyValue
Molecular Formula C₉H₁₅N₂O₂
Molecular Weight 183.23 g/mol
Appearance Yellow-orange solid
Melting Point 197-200 °C
CAS Number 3229-73-0

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from the synthesis of the precursor to its application in spin-labeling studies.

G cluster_synthesis Synthesis cluster_application Application Precursor Synthesis of Precursor (this compound) Oxidation Oxidation to 3-Carbamoyl-PROXYL Precursor->Oxidation SpinLabeling Site-Directed Spin Labeling (SDSL) of Biomolecule Oxidation->SpinLabeling Purified Spin Label EPR EPR Spectroscopy SpinLabeling->EPR DataAnalysis Data Analysis and Structural Interpretation EPR->DataAnalysis

Caption: Logical workflow from synthesis to application in EPR studies.

Conclusion

This compound is a crucial intermediate for the synthesis of the 3-carbamoyl-PROXYL spin label. The synthetic route, while multi-stepped, is well-established, and the subsequent oxidation to the stable nitroxide is efficient. The resulting spin label is a valuable tool for researchers in structural biology, biochemistry, and drug development, enabling detailed studies of molecular structure and dynamics through EPR spectroscopy. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of this important class of molecular probes.

An In-depth Technical Guide to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, a key heterocyclic building block in synthetic and medicinal chemistry. The document details its chemical structure, physical and spectroscopic properties, a validated synthesis protocol, and its primary application as a precursor to a widely used nitroxide spin label.

Core Compound Structure and Properties

This compound is a crystalline solid with the molecular formula C₉H₁₆N₂O.[1] Its structure features a five-membered dihydropyrrole (pyrroline) ring, gem-dimethyl groups at positions 2 and 5, and a carboxamide group at position 3. The steric hindrance provided by the tetramethyl substitution contributes to the stability of its derivatives.[2]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 19805-75-5[1]
Molecular Formula C₉H₁₆N₂O[1]
Molecular Weight 168.24 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point 180-182 °C[1]
Solubility Slightly soluble in water[4]
Purity ≥99% (by HPLC)[5]

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and Expected Chemical Shifts/Bands
¹H NMR Singlets for the four methyl groups; a singlet for the vinylic proton; a broad singlet for the NH proton of the pyrroline ring; and two broad singlets for the amide NH₂ protons.
¹³C NMR Resonances for the quaternary carbons at C2 and C5; signals for the four methyl carbons; peaks for the sp² carbons of the double bond (C3 and C4); and a signal for the carbonyl carbon of the amide.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I), N-H bending (amide II), and C=C stretching.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 168.24.

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of stable nitroxide radicals, which are widely used as spin labels in electron paramagnetic resonance (EPR) spectroscopy. The primary application of this compound is its oxidation to 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl.

Synthesis of this compound

While the original synthesis by E.G. Rozantsev is a cornerstone in nitroxide chemistry, this guide presents a generalized and accessible protocol based on established chemical principles for the synthesis of pyrroline derivatives. The synthesis typically involves the condensation of 2,5-dimethyl-2,5-hexanediamine with a suitable three-carbon electrophile, followed by cyclization and functional group manipulation.

Experimental Protocol: Oxidation to 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl

The conversion of the parent pyrroline to its corresponding nitroxide radical is a key transformation. This oxidation is typically achieved using mild oxidizing agents.

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Sodium tungstate or phosphotungstic acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvent for recrystallization (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or acetone.

  • Add a catalytic amount of sodium tungstate or phosphotungstic acid.

  • Cool the mixture in an ice bath and add 30% hydrogen peroxide dropwise with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude nitroxide radical by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl as a stable, crystalline solid.

Applications in Research and Development

The primary utility of this compound lies in its role as a precursor to the stable nitroxide radical, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl. This nitroxide is a valuable tool in various scientific disciplines.

Spin Labeling for EPR Spectroscopy

The nitroxide derivative is extensively used as a spin label. Its paramagnetic nature allows it to be detected by EPR spectroscopy. When covalently attached to biomolecules such as proteins or nucleic acids, it provides information about the structure, dynamics, and local environment of the labeled site.

Drug Development

Derivatives of this compound have been investigated for their potential therapeutic properties. Notably, some derivatives have been evaluated for antiarrhythmic activity, suggesting that the tetramethylpyrroline scaffold may be a useful pharmacophore in the design of novel cardiovascular drugs.

Workflow and Pathway Visualizations

To further elucidate the scientific context of this compound, the following diagrams illustrate its synthetic pathway and application workflow.

G cluster_synthesis Synthesis Pathway cluster_application Application Workflow 2,5-Dimethyl-2,5-hexanediamine 2,5-Dimethyl-2,5-hexanediamine Intermediate Intermediate 2,5-Dimethyl-2,5-hexanediamine->Intermediate Condensation Three-carbon electrophile Three-carbon electrophile Three-carbon electrophile->Intermediate Target_Molecule This compound Intermediate->Target_Molecule Cyclization & Functionalization Target_Molecule_App This compound Nitroxide_Radical 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl Target_Molecule_App->Nitroxide_Radical Oxidation Spin_Labeling Spin Labeling of Biomolecules Nitroxide_Radical->Spin_Labeling EPR_Spectroscopy EPR Spectroscopy Spin_Labeling->EPR_Spectroscopy Structural_Analysis Structural & Dynamic Analysis EPR_Spectroscopy->Structural_Analysis

Caption: Synthetic pathway and application workflow of the target molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its stable, sterically hindered pyrroline framework makes it an ideal precursor for the synthesis of robust nitroxide spin labels. The detailed understanding of its properties, synthesis, and applications provided in this guide will be beneficial for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating its use in advanced research and the development of new technologies.

References

Technical Guide: Solubility Profile of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a heterocyclic organic compound recognized primarily as a crucial synthetic intermediate.[1] Its derivatives, notably the stable nitroxide radical 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, are utilized in various research applications.[2] Understanding the solubility of this compound is fundamental for its application in synthesis, purification, and formulation development.

This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for determining its solubility via the widely accepted shake-flask method, and visualizations of key chemical and procedural workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 19805-75-5[3]
Molecular Formula C₉H₁₆N₂O[3]
Molecular Weight 168.24 g/mol [3]
Appearance Off-White Crystalline Solid[4]
Melting Point 178-182 °C[3][4]

Solubility Data

SolventQualitative SolubilityQuantitative Solubility (g/L)
WaterSlightly Soluble[2][4]Data Not Available
MethanolData Not AvailableData Not Available
EthanolData Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)Data Not AvailableData Not Available
ChloroformData Not AvailableData Not Available
AcetoneData Not AvailableData Not Available
TolueneData Not AvailableData Not Available

Key Synthetic Application

This compound serves as a precursor in the synthesis of the stable free radical 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a compound used as a spin label in biophysical studies.[2] The general synthetic transformation involves the oxidation of the secondary amine within the pyrroline ring to a nitroxide radical.

G cluster_main Synthesis of a Nitroxide Radical Spin Label start 2,2,5,5-Tetramethyl-3-pyrroline- 3-carboxamide product 3-Carbamoyl-2,2,5,5-tetramethyl- 3-pyrrolin-1-yloxy (Stable Radical) start->product Oxidation reagent Oxidizing Agent (e.g., m-CPBA or H₂O₂/Na₂WO₄) reagent->product

Caption: Synthetic pathway from the title compound to its corresponding nitroxide radical.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a solid compound in a solvent.[5] It involves creating a saturated solution by agitating an excess of the solid in the solvent until equilibrium is reached.

Materials and Equipment
  • This compound (≥99% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to sediment.[8] For faster separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[6]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, immediately filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Perform a precise serial dilution of the filtered supernatant with the same solvent into a volumetric flask to bring the concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature.

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (e.g., 24-48h) B->C D 4. Equilibrate & Separate (Sedimentation or Centrifugation) C->D E 5. Filter Supernatant (e.g., 0.22 µm filter) D->E F 6. Prepare Serial Dilutions E->F G 7. Quantify Concentration (e.g., HPLC, UV-Vis) F->G H 8. Calculate Solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While this compound is a valuable synthetic intermediate, its solubility profile in organic solvents is not well-documented in public literature. The standard shake-flask method, detailed in this guide, provides a robust framework for researchers to experimentally determine these crucial parameters. Such data is essential for optimizing reaction conditions, developing purification strategies, and enabling further applications in drug discovery and materials science.

References

In-Depth Technical Guide: Molecular Weight of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed breakdown of the molecular weight of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, a crucial parameter for a wide range of experimental and analytical procedures.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound has been identified as C₉H₁₆N₂O.

To ascertain the molecular weight, the standard atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are utilized. These standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

Based on this, the molecular weight of this compound is calculated to be approximately 168.24 g/mol . This value is consistent with data available from various chemical suppliers and databases.[1][2][3]

The table below summarizes the quantitative data used in this determination.

Element (Symbol)Number of AtomsStandard Atomic Weight ( g/mol )Total Atomic Weight ( g/mol )
Carbon (C)9~12.011[4][5][6]108.099
Hydrogen (H)16~1.008[7][8][9][10]16.128
Nitrogen (N)2~14.007[11][12][13][14]28.014
Oxygen (O)1~15.999[15][16][17][18][19]15.999
Total Molecular Weight ~168.24

It is important to note that requests for detailed experimental protocols, signaling pathway diagrams, and logical relationship visualizations are not applicable to the determination of a compound's molecular weight, which is a fundamental chemical property derived from its atomic composition.

References

The Discovery and Therapeutic Potential of Tetramethyl-pyrroline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl-pyrroline derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique structural features, centered around a five-membered nitrogen-containing ring with gem-dimethyl groups, impart a range of physicochemical properties that translate into diverse biological activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of tetramethyl-pyrroline derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules for the treatment of a variety of diseases.

Synthesis of Tetramethyl-pyrroline Derivatives

The synthesis of the tetramethyl-pyrroline core and its derivatives can be achieved through several synthetic routes, often starting from readily available precursors. The choice of synthetic strategy is typically dictated by the desired substitution pattern and functionalization of the pyrroline ring.

Synthesis of 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl

A convenient procedure for the preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a sterically shielded nitroxide, has been reported.[1] This method provides a high-yield synthesis from inexpensive, commercially available reagents. The key steps involve the reaction of a nitrone with ethynylmagnesium bromide, followed by hydrogenation and hydrolysis.[1]

Experimental Protocol: Synthesis of 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl [1]

  • Preparation of the Nitrone: The starting nitrone, 2,5,5-triethyl-1-pyrroline N-oxide, is synthesized from 2-aminobutanoic acid and 3-pentanone.

  • Grignard Reaction: To a solution of ethynylmagnesium bromide in THF, the nitrone is added portion-wise with stirring. The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Acidification: The reaction is quenched with water and acidified to pH 3-4 with a 1 M solution of sulfuric acid.

  • Extraction: The product is extracted with an organic solvent, and the organic phase is dried and concentrated.

  • Hydrogenation: The resulting alkyne is hydrogenated over a suitable catalyst, such as palladium on carbon, to yield the corresponding saturated pyrrolidine.

  • Hydrolysis: The ester group is hydrolyzed under basic conditions to afford the desired carboxylic acid.

  • Purification: The final product is purified by recrystallization.

Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline

A facile, high-yield synthesis of the spin-label compound 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline has been developed from inexpensive starting materials.[2] The key transformation in this four-step sequence is the reduction of an N-methoxy-N-methylcarboxamide to the aldehyde functionality.[2]

Experimental Protocol: Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline [2]

  • Preparation of the Starting Material: The synthesis begins with the conversion of 2,2,6,6-tetramethylpiperidine-4-one to 3-carboxy-2,2,5,5-tetramethyl-1-oxypyrroline.

  • Amide Formation: The carboxylic acid is converted to the corresponding N-methoxy-N-methylamide (Weinreb amide).

  • Reduction: The Weinreb amide is reduced to the aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4).

  • Purification: The product is purified by column chromatography to yield the desired 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline.

Biological Activities and Therapeutic Potential

Tetramethyl-pyrroline derivatives have demonstrated a broad spectrum of biological activities, highlighting their potential for the development of novel therapeutics for a range of diseases.

Anticonvulsant Activity

Several pyrrolidine and pyrrolidone derivatives have been investigated for their anticonvulsant properties. The maximal electroshock (MES) seizure test in mice is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[3][4][5][6][7]

Table 1: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

CompoundAnimal ModelTestED50 (mg/kg)Reference
Pyrrolidine-2,5-dione derivative 12MouseMES16.13 - 46.07[8]
Pyrrolidine-2,5-dione derivative 23MousescPTZ128.8[8]
(C1-R)-31MouseMES-[9]
Compound 30MouseMES45.6[10]
Compound 30Mouse6 Hz (32 mA)39.5[10]
Compound 5MouseMES48.00[11]
Compound 5Mouse6 Hz (32 mA)45.19[11]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [4]

  • Animal Preparation: Male albino mice are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Seizure Induction: At the time of peak effect of the test compound, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Anti-inflammatory Activity

The anti-inflammatory potential of tetramethyl-pyrroline derivatives has been evaluated in various preclinical models. The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[9][10][12][13]

Table 2: Anti-inflammatory Activity of Selected Pyrrolizine and Thiazole Derivatives

CompoundAssayIC50 (µM)Reference
Pyrrolizine derivative 7c15-LOX Inhibition4.61 ± 3.21[13]
Pyrrolizine derivative 7f15-LOX Inhibition6.64 ± 4.31[13]
Thiazole derivative 2cDPPH Scavenging6.55 µg/mL[14]
Thiazole derivative 3cABTS Scavenging18.37 µg/mL[14]
Pyrazoline derivative 88NO Inhibition4.9 ± 0.3[1]
Pyrazoline derivative 97NO Inhibition9.6 ± 0.5[1]
Pyrrolo[3,4-d]pyridazinone derivative 5aCOX-2 InhibitionSimilar to Meloxicam[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [12]

  • Animal Preparation: Male Wistar rats are used. The animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specified time for drug absorption, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.

Anticancer Activity

A growing body of evidence suggests that tetramethyl-pyrroline derivatives possess significant anticancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7][16][17]

Table 3: Anticancer Activity of Selected Pyrrole and Pyrrolidone Derivatives

CompoundCell LineIC50 (µM)Reference
Pyrrolidone derivative 3aA549 (Lung)5.988 ± 0.12[16]
Pyrrolizine derivative 8aMCF-7 (Breast)7.61[13]
Pyrrolizine derivative 8eMCF-7 (Breast)1.07[13]
Pyrrolizine derivative 8fMCF-7 (Breast)3.16[13]
Thiazolidinone derivative 108MCF-7 (Breast)1.27[18]
Thiazolidinone derivative 109MCF-7 (Breast)1.31[18]
Thiazolidinone derivative 110MCF-7 (Breast)1.50[18]
Thiazolo[4,5-d]pyrimidine derivative 3bC32 (Melanoma)24.4[19]
Thiazolo[4,5-d]pyrimidine derivative 3bA375 (Melanoma)25.4[19]
Ciminalum-4-thiazolidinone hybridSCC-15 (Tongue)6.72 - 39.85[20]

Experimental Protocol: MTT Assay for Cytotoxicity [17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the tetramethyl-pyrroline derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

Antiarrhythmic Activity

Certain pyrrolidine derivatives have shown promise as antiarrhythmic agents, with their effects potentially mediated through the blockade of α1-adrenoceptors.[3][4][5][6] In vivo models of arrhythmia, such as those induced by adrenaline, are used to evaluate the efficacy of these compounds.[4]

Experimental Protocol: Adrenaline-Induced Arrhythmia in Rats [4]

  • Animal Preparation: Rats are anesthetized, and their electrocardiogram (ECG) is monitored continuously.

  • Compound Administration: The test compound is administered intravenously.

  • Induction of Arrhythmia: A bolus injection of adrenaline is given to induce cardiac arrhythmias.

  • Observation: The ECG is monitored for the occurrence and duration of arrhythmias, such as ventricular premature beats and ventricular tachycardia.

  • Data Analysis: The antiarrhythmic effect of the test compound is assessed by its ability to prevent or terminate the adrenaline-induced arrhythmias.

Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy

Tetramethyl-pyrroline nitroxides are stable free radicals and are widely used as spin labels for EPR spectroscopy.[2][21][22][23][24][25] This technique provides valuable information about the structure, dynamics, and local environment of biomolecules.

Experimental Protocol: EPR Spectroscopy of Spin-Labeled Cells [25]

  • Cell Culture and Spin Labeling: Cells are incubated with a solution of the tetramethyl-pyrroline nitroxide spin label.

  • Sample Preparation: After incubation, the cells are washed to remove excess spin label and then transferred to a capillary tube for EPR measurement.

  • EPR Measurement: The EPR spectra are recorded at room temperature or at low temperatures using an X-band EPR spectrometer.

  • Spectral Analysis: The EPR spectra are analyzed to determine parameters such as the rotational correlation time, which provides information about the mobility of the spin label and the fluidity of its environment.

Mechanism of Action: Signaling Pathways

The diverse biological activities of tetramethyl-pyrroline derivatives are attributed to their ability to modulate various cellular signaling pathways.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation, immunity, and cell survival.[19][26][27][28][29][30] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers. Some pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (PDTC), have been shown to inhibit NF-κB activation.[19][28]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α TLR4_TNFR TLR4 / TNFR Stimulus->TLR4_TNFR Binds to IKK IKK Complex TLR4_TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to IkB_NFkB->NFkB Releases Tetramethyl_Pyrroline Tetramethyl-pyrroline Derivatives Tetramethyl_Pyrroline->IKK Inhibits Tetramethyl_Pyrroline->NFkB_nuc Inhibits DNA binding DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by tetramethyl-pyrroline derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have shown that pyrrole and pyrrolidine derivatives can induce apoptosis in cancer cells, making them attractive candidates for anticancer drug development.[15][22][24][27][31][32][33][34][35]

Apoptosis_Induction cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Tetramethyl_Pyrroline Tetramethyl-pyrroline Derivatives Caspase8 Caspase-8 Tetramethyl_Pyrroline->Caspase8 Activates Bax_Bak Bax/Bak Tetramethyl_Pyrroline->Bax_Bak Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by tetramethyl-pyrroline derivatives.

Conclusion

Tetramethyl-pyrroline derivatives have emerged as a promising class of compounds with a wide range of biological activities and significant therapeutic potential. Their synthetic accessibility allows for the generation of diverse chemical libraries for structure-activity relationship studies. The demonstrated efficacy of these derivatives in preclinical models of epilepsy, inflammation, and cancer highlights their potential for the development of novel drugs. Furthermore, their utility as spin labels in EPR spectroscopy provides a powerful tool for studying biological systems. Future research should focus on the optimization of lead compounds to enhance their potency and selectivity, as well as on further elucidating their mechanisms of action to identify novel therapeutic targets. The comprehensive information provided in this technical guide is intended to facilitate and inspire further research and development in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to the Basic Research Applications of Pyrroline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroline compounds, five-membered nitrogen-containing heterocycles, are a cornerstone of significant research in medicinal chemistry, chemical biology, and diagnostics. Their structural diversity and inherent reactivity make them versatile scaffolds in drug discovery and essential tools for probing biological systems. This technical guide provides an in-depth overview of the fundamental research applications of pyrroline compounds, with a focus on their synthesis, their role as modulators of enzymatic activity, and their utility in the detection of reactive oxygen species.

The pyrroline ring exists in three isomeric forms—1-pyrroline, 2-pyrroline, and 3-pyrroline—with their derivatives exhibiting a wide array of biological activities.[1][2] These compounds are integral to the structure of many natural products and pharmacologically active molecules.[3][4] This guide will delve into specific applications, providing detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Synthesis of Bioactive Pyrroline Derivatives

The synthesis of pyrroline and its derivatives is a critical aspect of their application in research. Various synthetic strategies have been developed to access these scaffolds, ranging from multi-component reactions to metal-catalyzed cyclizations.

Synthesis of 4-Substituted DMPO-type Spin Traps

The Bonnett method is a common approach for synthesizing 5,5-dimethyl-1-pyrroline N-oxide (DMPO) derivatives, which are invaluable as spin traps.[5] An example is the synthesis of 4,5,5-trimethyl-1-pyrroline N-oxide (4-MeDMPO) and 5,5-dimethyl-4-phenyl-1-pyrroline N-oxide (4-PDMPO).[5]

Experimental Protocol: Synthesis of 4-PDMPO

  • Starting Materials: 2-methyl-2-nitropropane and 3-phenylpropenal.

  • Reaction: A solution of 2-methyl-2-nitropropane and 3-phenylpropenal in methanol is treated with a catalytic amount of sodium methoxide.

  • Cyclization: The resulting γ-nitro aldehyde is reduced with zinc dust in the presence of ammonium chloride to yield the corresponding hydroxylamine, which spontaneously cyclizes to form 4-PDMPO.

  • Purification: The product is purified by column chromatography on silica gel.

Pyrroline Compounds in Enzyme Inhibition and Drug Discovery

The rigid, five-membered ring of pyrrolidine, the saturated form of pyrroline, serves as a key pharmacophore in the design of enzyme inhibitors.[4] Modifications to this scaffold allow for the fine-tuning of binding affinity and selectivity.

Pyrrolidine Analogues as β-N-Acetylhexosaminidase Inhibitors

A series of 1-amino and 1-N-acetylamino pyrrolidine analogues have been synthesized and evaluated for their inhibitory activity against various glycosidases.[6] The quantitative data for the most potent inhibitors are summarized below.

CompoundTarget EnzymeIC50 (µM)
A-10 β-N-Acetylhexosaminidase0.8
(from nitrone A) α-L-Fucosidase>1000
β-L-Fucosidase>1000
α-Mannosidase>1000
β-Mannosidase>1000
α-Galactosidase>1000
β-Galactosidase>1000
C-10 β-N-Acetylhexosaminidase1.2
(from nitrone C) α-L-Fucosidase>1000
β-L-Fucosidase>1000
α-Mannosidase>1000
β-Mannosidase>1000
α-Galactosidase>1000
β-Galactosidase>1000

Table 1: Inhibitory concentrations (IC50) of selected 1-N-acetylamino pyrrolidine analogues against various enzymes. Data sourced from[6].

Cytotoxic Activity of Pyrrole and Pyrrolidine Derivatives

Numerous pyrrole and pyrrolidine derivatives have been synthesized and screened for their cytotoxic effects against various cancer cell lines.[7][8] The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency.

CompoundHela (cervix)MCF-7 (breast)HCT-116 (colon)HepG2 (liver)
7a 0.32 ± 1.00 µM---
7i 1.80 ± 0.22 µM---
3h 1.35 ± 0.74 µM---
Erlotinib (standard) 25.91 ± 1.35 µM---

Table 2: IC50 values of selected pyrrolidine derivatives against various human cancer cell lines. Data compiled from[9]. Note that dashes indicate data not provided in the source.

CompoundHepG-2 (liver)MCF-7 (breast)Panc-1 (pancreas)
Ia >100 µM28.5 ± 2.1 µM35.5 ± 2.8 µM
Ib 18.2 ± 1.3 µM15.8 ± 1.2 µM20.1 ± 1.5 µM
Ic 12.5 ± 0.9 µM10.2 ± 0.8 µM15.3 ± 1.1 µM
Id 25.7 ± 1.9 µM20.3 ± 1.6 µM28.4 ± 2.2 µM
Ie 15.8 ± 1.1 µM12.1 ± 0.9 µM18.9 ± 1.4 µM
IIe 30.1 ± 2.3 µM25.4 ± 2.0 µM38.6 ± 3.1 µM
IXc 45.3 ± 3.5 µM38.9 ± 3.0 µM50.2 ± 4.1 µM
IXd 50.6 ± 4.0 µM42.1 ± 3.3 µM55.8 ± 4.5 µM

Table 3: Cytotoxic activity (IC50) of synthesized pyrrole and fused pyrrole derivatives. Data sourced from[8].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) and a normal human bronchial epithelium cell line (BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized pyrrolidine/pyrrole derivatives for 48 hours.[10]

  • MTT Addition: After the incubation period, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.[10]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways Involving Pyrroline Intermediates

Pyrroline compounds are key intermediates in several metabolic pathways, most notably in the biosynthesis and degradation of proline. The enzyme Pyrroline-5-Carboxylate Reductase (PYCR) is a critical component of this pathway and has emerged as a target in cancer therapy due to the reliance of some cancer cells on proline metabolism.[3][11]

The Proline Biosynthesis Pathway

Proline can be synthesized from either glutamate or arginine, with both pathways converging at the formation of Δ1-pyrroline-5-carboxylate (P5C).[12] PYCR then catalyzes the final step, the reduction of P5C to proline.[12]

Proline_Biosynthesis Glutamate Glutamate P5CS P5C Synthetase Glutamate->P5CS Ornithine Ornithine OAT Ornithine Aminotransferase Ornithine->OAT GSA_P5C Glutamate-γ-semialdehyde (spontaneous cyclization to P5C) P5CS->GSA_P5C ATP -> ADP OAT->GSA_P5C P5C Δ1-Pyrroline-5-Carboxylate (P5C) GSA_P5C->P5C PYCR Pyrroline-5-Carboxylate Reductase (PYCR) P5C->PYCR Proline Proline PYCR->Proline NADP NAD(P)+ PYCR->NADP NADPH NAD(P)H NADPH->PYCR

Proline biosynthesis pathway converging at P5C.

Pyrroline N-oxides as Spin Traps for Reactive Oxygen Species (ROS)

Pyrroline N-oxides, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), are widely used as spin traps in electron paramagnetic resonance (EPR) spectroscopy to detect and identify short-lived free radicals like superoxide and hydroxyl radicals.[13] The spin trap reacts with the unstable radical to form a more stable radical adduct, which can be detected by EPR.[13]

Experimental Workflow for EPR Spin Trapping

The detection of hydroxyl radicals (•OH) generated by the Fenton reaction is a common application of DMPO.

EPR_Workflow cluster_prep Sample Preparation cluster_analysis EPR Analysis A Prepare Reagents: - 0.05 M DMPO in PBS - 1 mM FeSO4 - 10 mM H2O2 B Mix reagents in an Eppendorf tube: - Buffer - DMPO solution - FeSO4 solution A->B C Initiate Fenton reaction by adding H2O2 B->C D Vortex and transfer solution to a quartz flat cell or capillary tube C->D E Place sample in EPR spectrometer cavity D->E F Set EPR parameters: - Microwave frequency - Modulation amplitude - Sweep width - Time constant E->F G Acquire EPR spectrum F->G H Analyze spectrum for the characteristic 1:2:2:1 quartet of the DMPO-OH adduct G->H

Workflow for hydroxyl radical detection using DMPO.

Experimental Protocol: EPR Spin Trapping of Hydroxyl Radicals

  • Reagent Preparation: Prepare stock solutions of 1 mM iron(II) sulfate (FeSO4), 10 mM hydrogen peroxide (H2O2), and 1 M 5,5-dimethyl-1-pyrroline N-oxide (DMPO) in deionized water or a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[14]

  • Reaction Mixture: In a microcentrifuge tube, prepare the final reaction mixture. For a 200 µL total volume, this may consist of 70 µL of buffer, 20 µL of 1 M DMPO, and the sample containing the suspected radical-generating system.[14] To initiate the Fenton reaction, add a small volume of FeSO4 followed by H2O2.[14]

  • Sample Transfer: Immediately after mixing, transfer the solution to a quartz flat cell or a glass capillary tube suitable for EPR analysis.

  • EPR Measurement: Place the sample into the EPR spectrometer. Acquire the spectrum using appropriate instrument settings. The DMPO-OH adduct is characterized by a 1:2:2:1 quartet signal.[15]

Conclusion

Pyrroline compounds represent a class of molecules with profound importance in basic and applied research. Their utility spans from fundamental metabolic studies to the development of novel therapeutic agents and diagnostic tools. The ability to synthesize a diverse range of pyrroline derivatives allows for the systematic exploration of structure-activity relationships, leading to the identification of potent enzyme inhibitors and cytotoxic agents. Furthermore, the unique chemical properties of pyrroline N-oxides have established them as indispensable tools for the study of oxidative stress. This guide has provided a technical overview of key applications, complete with experimental methodologies and quantitative data, to serve as a valuable resource for researchers navigating the expansive field of pyrroline chemistry and biology. The continued exploration of this versatile scaffold is poised to yield further breakthroughs in our understanding and treatment of human disease.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, also known as 3-CP or CTPO, is a stable nitroxide radical that serves as a valuable tool in various scientific disciplines. Its paramagnetic nature makes it particularly useful as a spin probe for Electron Paramagnetic Resonance (EPR) spectroscopy and as a contrast agent in magnetic resonance imaging (MRI). This document provides detailed application notes and a comprehensive protocol for the laboratory-scale synthesis of this compound, intended for researchers in chemistry, biology, and medicine.

Application Notes

3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy is utilized in a range of research and development applications due to its unique physicochemical properties as a stable free radical.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As a spin probe, it provides information on the molecular dynamics, polarity, and oxygen concentration in its microenvironment. This is crucial for studying the structure and function of biological membranes, proteins, and other macromolecular systems.

  • Magnetic Resonance Imaging (MRI): Its paramagnetic properties allow it to function as a redox-sensitive contrast agent, enabling the in vivo imaging of oxidative stress in tissues. This has significant implications for studying disease models, particularly in neurology and oncology.

  • Biomedical Research: The compound is employed in studies of oxidative stress and its role in various pathologies. It can act as a scavenger of reactive oxygen species (ROS), offering potential therapeutic applications in conditions associated with oxidative damage.

  • Drug Development: It is used to assess the stability of pharmaceutical formulations and to study drug-membrane interactions. Its ability to report on the redox status of tissues can also be exploited in the evaluation of antioxidant drug efficacy.

  • Materials Science: As a stable radical, it can be incorporated into polymers and other materials to confer specific magnetic or electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy is presented in the table below.

PropertyValueReference
CAS Number 3229-73-0
Molecular Formula C₉H₁₅N₂O₂
Molecular Weight 183.23 g/mol
Appearance Light yellow to orange crystalline solid
Melting Point 197-200 °C
Solubility Soluble in water and common organic solvents
Storage 2-8 °C, protected from light

Experimental Protocols

The synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy is typically achieved through a two-step process starting from 2,2,6,6-tetramethyl-4-piperidone. The first step involves the synthesis of the carboxylic acid precursor, 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy. The second step is the amidation of this precursor.

Part 1: Synthesis of 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (Precursor)

This protocol is adapted from established methods for the synthesis of pyrroline-based nitroxides.

Materials and Reagents:

  • 2,2,6,6-tetramethyl-4-piperidone

  • Acetone

  • Ammonia solution (25%)

  • Sodium tungstate dihydrate

  • Hydrogen peroxide (30%)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Oxidation of 2,2,6,6-tetramethyl-4-piperidone:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6,6-tetramethyl-4-piperidone in acetone.

    • Add an aqueous solution of ammonia.

    • To this solution, add sodium tungstate dihydrate and EDTA.

    • Cool the mixture in an ice bath and slowly add hydrogen peroxide while maintaining the temperature below 20 °C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding a small amount of manganese dioxide to decompose excess hydrogen peroxide.

    • Filter the solution to remove the manganese dioxide.

    • Acidify the filtrate to pH 2-3 with hydrochloric acid.

    • Extract the aqueous solution with diethyl ether multiple times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pale yellow solid.

Part 2: Synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

This protocol describes the conversion of the carboxylic acid to the corresponding primary amide.

Materials and Reagents:

  • 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (concentrated) or Ammonium chloride

  • Triethylamine (if using ammonium chloride)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the purified 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy in anhydrous DCM or THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (a slight excess, e.g., 1.1-1.2 equivalents) to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

  • Amidation:

    • Cool the solution of the acid chloride back down in an ice bath.

    • Slowly and carefully add a concentrated aqueous solution of ammonia or a solution of ammonium chloride and triethylamine in an appropriate solvent. This step is highly exothermic.

    • Stir the reaction mixture vigorously at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the final product as a crystalline solid.

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Amidation start1 Start: 2,2,6,6-Tetramethyl-4-piperidone oxidation Oxidation (H2O2, Na2WO4) start1->oxidation Acetone, NH3 workup1 Acidification & Extraction oxidation->workup1 purification1 Recrystallization workup1->purification1 precursor 3-carboxy-2,2,5,5-tetramethyl- 3-pyrrolin-1-yloxy purification1->precursor start2 Precursor activation Carboxylic Acid Activation (SOCl2 or (COCl)2) start2->activation Anhydrous Solvent amidation Amidation (NH3 or NH4Cl/Et3N) activation->amidation workup2 Aqueous Work-up & Extraction amidation->workup2 purification2 Column Chromatography/ Recrystallization workup2->purification2 product 3-carbamoyl-2,2,5,5-tetramethyl- 3-pyrrolin-1-yloxy purification2->product

Caption: Overall synthetic workflow for 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy.

Signaling_Pathway_Concept cluster_cellular Cellular Environment cluster_imaging Imaging Readout title Conceptual Application in Redox Imaging ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Nitroxide 3-Carbamoyl-2,2,5,5-tetramethyl- 3-pyrrolin-1-yloxy (Paramagnetic) ROS->Nitroxide Reduction Hydroxylamine Reduced Form (Diamagnetic) Nitroxide->Hydroxylamine MRI_Signal MRI Signal ON Nitroxide->MRI_Signal Corresponds to Hydroxylamine->Nitroxide Oxidation MRI_NoSignal MRI Signal OFF Hydroxylamine->MRI_NoSignal Corresponds to

Caption: Principle of redox-sensitive MRI using the nitroxide probe.

Protocol for spin labeling proteins with 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct covalent labeling of proteins with 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (C-PROXYL) is not a standard or widely documented procedure. The carbamoyl group is relatively unreactive towards protein functional groups under typical bioconjugation conditions. Therefore, to achieve covalent attachment of a PROXYL spin label to a protein, it is necessary to use a derivative of PROXYL that contains a reactive functional group. This document provides detailed protocols for the covalent spin labeling of proteins using two common reactive derivatives of the PROXYL nitroxide: 3-Maleimido-PROXYL for the specific modification of cysteine residues, and a generic PROXYL-NHS ester for the modification of lysine residues.

These protocols are intended for researchers, scientists, and drug development professionals who wish to utilize site-directed spin labeling (SDSL) with Electron Paramagnetic Resonance (EPR) spectroscopy to study protein structure, dynamics, and interactions.

Section 1: Covalent Labeling of Cysteine Residues with 3-Maleimido-PROXYL

The maleimide group of 3-Maleimido-PROXYL reacts specifically with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This method is highly specific for cysteines, especially when the reaction is carried out at a pH between 6.5 and 7.5.[1][2]

Experimental Protocol

This protocol outlines the steps for labeling a protein with 3-Maleimido-PROXYL, purifying the labeled protein, and characterizing the final product.

1. Protein Preparation:

  • Ensure the protein of interest contains at least one accessible cysteine residue for labeling. If the protein contains disulfide bonds, they may need to be reduced to free up cysteine residues.

  • The protein solution should be in a thiol-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH of 6.5-7.5.[1][3] Tris buffers should be avoided as they contain a primary amine that can react with maleimides at higher pH.

  • If necessary, perform a buffer exchange using a desalting column or dialysis to transfer the protein into the appropriate labeling buffer.

  • The typical protein concentration for labeling is 1-10 mg/mL.[1][4]

2. Reduction of Disulfide Bonds (Optional):

  • If the target cysteine is involved in a disulfide bond, the protein must be treated with a reducing agent.

  • Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide label.[5] Use a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1]

  • If dithiothreitol (DTT) is used, it must be completely removed before adding the maleimide reagent, as it will compete for the label. This can be achieved by a desalting column or dialysis.[5]

3. Labeling Reaction:

  • Prepare a stock solution of 3-Maleimido-PROXYL (e.g., 10-20 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][3]

  • Add a 10- to 20-fold molar excess of the 3-Maleimido-PROXYL stock solution to the protein solution.[1][6] The addition should be done dropwise while gently stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][6]

4. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM.[1] This will react with any unreacted maleimide.

  • Incubate for 15-30 minutes at room temperature.[1]

5. Purification of the Labeled Protein:

  • Remove the unreacted spin label and quenching reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[1][7] The choice of method depends on the properties of the protein.

6. Characterization of the Labeled Protein:

  • Determine Labeling Efficiency: The degree of labeling (DOL), which is the average number of spin labels per protein molecule, can be determined using methods such as:

    • Electron Paramagnetic Resonance (EPR) Spectroscopy: By comparing the double integral of the EPR spectrum of the labeled protein to a standard of known concentration, the concentration of the spin label can be determined.[8]

    • Mass Spectrometry (MS): The mass of the labeled protein will increase by the mass of the attached spin label.

  • Confirm Protein Integrity: Use techniques like SDS-PAGE and native gel electrophoresis to ensure the protein has not been degraded or aggregated during the labeling process.

Quantitative Data for Cysteine Labeling
ParameterTypical Value/RangeReference(s)
Reaction pH 6.5 - 7.5[1][2]
Reaction Temperature 4°C to Room Temperature[1]
Reaction Time 1 - 2 hours (RT) or Overnight (4°C)[1][6]
Molar Excess of Maleimido-PROXYL 10 - 20 fold[1][6]
Protein Concentration 1 - 10 mg/mL[1]
Typical Labeling Efficiency > 90% (can be protein dependent)[9]
Purification Method Gel filtration, Dialysis, Spin filtration[1][7]

Experimental Workflow for Cysteine Labeling

CysteineLabeling Protein Protein Solution (pH 6.5-7.5) Reduce Reduce Disulfides (optional, with TCEP) Protein->Reduce AddLabel Add Maleimido-PROXYL (10-20x excess) Reduce->AddLabel Incubate Incubate (1-2h RT or overnight 4°C) AddLabel->Incubate Quench Quench Reaction (L-cysteine) Incubate->Quench Purify Purify (Gel Filtration/Dialysis) Quench->Purify Characterize Characterize (EPR, MS) Purify->Characterize

Caption: Workflow for Cysteine Labeling with 3-Maleimido-PROXYL.

Section 2: Covalent Labeling of Lysine Residues with PROXYL-NHS Ester

N-hydroxysuccinimide (NHS) esters are reactive groups that form stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. The reaction is most efficient at a slightly alkaline pH of 8.0-9.0.[10][11][12]

Experimental Protocol

This protocol provides a general procedure for labeling proteins with a PROXYL-NHS ester.

1. Protein Preparation:

  • The protein solution should be in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.0-9.0.[10][13]

  • If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange is necessary.

  • The recommended protein concentration is 5-20 mg/mL.[10]

2. Labeling Reaction:

  • Prepare a stock solution of the PROXYL-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[10][11]

  • Add the PROXYL-NHS ester stock solution to the protein solution. The molar excess of the NHS ester will determine the degree of labeling and should be optimized for the specific protein and desired application. A starting point is a 5- to 20-fold molar excess.[14]

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring, protected from light.[10]

3. Quenching the Reaction (Optional):

  • To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0, can be added to a final concentration of 50-100 mM.[13][14] This will consume any unreacted NHS ester.

  • Incubate for 10-15 minutes at room temperature.[13]

4. Purification of the Labeled Protein:

  • Remove the unreacted PROXYL-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[10][14]

5. Characterization of the Labeled Protein:

  • Determine Degree of Labeling (DOL):

    • UV-Vis Spectrophotometry: If the PROXYL-NHS ester has a distinct absorbance, the DOL can be estimated by measuring the absorbance at the appropriate wavelengths for the protein (typically 280 nm) and the spin label.

    • Mass Spectrometry (MS): Provides a precise measurement of the number of attached labels.

  • Confirm Protein Integrity: As with cysteine labeling, use SDS-PAGE and native gel electrophoresis to check for protein degradation or aggregation.

Quantitative Data for Lysine Labeling
ParameterTypical Value/RangeReference(s)
Reaction pH 8.0 - 9.0[10][11][12]
Reaction Temperature Room Temperature[10]
Reaction Time 1 - 4 hours[10]
Molar Excess of PROXYL-NHS Ester 5 - 20 fold (application dependent)[14]
Protein Concentration 5 - 20 mg/mL[10]
Typical Labeling Efficiency Variable, dependent on molar excess and protein[14]
Purification Method Gel filtration, Dialysis[10][14]

Experimental Workflow for Lysine Labeling

LysineLabeling Protein Protein Solution (pH 8.0-9.0, amine-free) AddLabel Add PROXYL-NHS Ester (5-20x excess) Protein->AddLabel Incubate Incubate (1-4h RT) AddLabel->Incubate Quench Quench Reaction (optional, with Tris) Incubate->Quench Purify Purify (Gel Filtration/Dialysis) Quench->Purify Characterize Characterize (UV-Vis, MS) Purify->Characterize

Caption: Workflow for Lysine Labeling with PROXYL-NHS Ester.

Disclaimer: These protocols provide general guidelines. Optimal conditions for protein labeling are protein-specific and may require optimization of parameters such as pH, temperature, reaction time, and molar excess of the spin label.

References

Illuminating Biomolecular Dynamics: Applications of Tetramethyl-pyrroline Spin Labels in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of structural biology, understanding the dynamic nature of proteins and other macromolecules is paramount to deciphering their function. Tetramethyl-pyrroline based nitroxide spin labels, particularly when used in Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, have emerged as a powerful tool for elucidating these dynamics. This approach provides invaluable insights into protein structure, conformational changes, and intermolecular interactions that are often inaccessible to traditional high-resolution structural methods like X-ray crystallography and cryo-electron microscopy. The most commonly employed spin label in this class is MTSSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate), which can be specifically attached to engineered cysteine residues within a protein.

This document provides a comprehensive overview of the applications of tetramethyl-pyrroline spin labels, detailed experimental protocols for their use, and a summary of quantitative data obtained from key studies.

Key Applications in Structural Biology

The versatility of tetramethyl-pyrroline spin labels allows for a wide range of applications in structural biology, providing dynamic and structural information at the residue level.

1. Measuring Nanometer-Scale Distances: A primary application is the measurement of distances between two spin-labeled sites within a protein or between interacting proteins. This is typically achieved using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR). By measuring the dipolar coupling between two unpaired electrons, distances in the range of 1.5 to 10 nanometers can be determined. These distance restraints are crucial for:

  • Defining the global fold of a protein.

  • Characterizing the architecture of protein complexes.

  • Mapping conformational changes associated with protein function.

2. Probing Protein Conformational Changes: Proteins are not static entities; they undergo conformational changes that are often essential for their biological activity. SDSL-EPR can monitor these changes in response to various stimuli such as ligand binding, pH changes, or interaction with other proteins. By labeling specific sites, researchers can track the movement of helices, loops, and domains, providing a detailed picture of the protein's dynamic landscape.[1][2][3][4]

3. Investigating Protein-Ligand and Protein-Protein Interactions: The binding of small molecules, peptides, or other proteins can induce significant structural rearrangements. By placing spin labels at or near the interaction interface, or at allosteric sites, it is possible to map the binding site and characterize the structural consequences of the interaction.[2]

4. Mapping Solvent Accessibility: The EPR spectrum of a nitroxide spin label is sensitive to its local environment, including its accessibility to solvent molecules. By measuring the collision frequency of the spin label with paramagnetic reagents in the solvent, one can determine whether a specific residue is on the protein surface or buried within its core. This is particularly useful for defining the topology of membrane proteins.

Quantitative Data from DEER Experiments

The following tables summarize quantitative distance measurements obtained from DEER experiments using MTSSL spin labels on well-characterized protein systems.

Table 1: DEER Distance Measurements in T4 Lysozyme

Labeled ResiduesMean Distance (Å)Distance Distribution Width (Å)Reference
65 / 7620N/A[5]
61 / 80N/AN/A[5]
65 / 80N/AN/A[5]
61 / 86N/AN/A[5]
65 / 86N/AN/A[5]
135 / 80N/AN/A[5]
61 / 13547N/A[5]
65 / 135N/AN/A[5]
8 / 128Bimodal: ~38 & ~45Broad[4]
8 / 44~35Narrow[4]
65 / 128~25Narrow[4]

Table 2: DEER Distance Measurements in the Chaperonin GroEL

Labeled ResiduesMean Distance (Å)Distance Range (Å)ConditionsReference
R268C~20 - 100N/AWithin and between heptameric rings[6]
E315C~30 - 160N/AWithin and between heptameric rings[6]

Experimental Protocols

Protocol 1: Site-Directed Spin Labeling (SDSL) of a Protein with MTSSL

This protocol outlines the key steps for covalently attaching the MTSSL spin label to a target protein.

1. Protein Engineering and Preparation:

  • Site-Directed Mutagenesis: Introduce a unique cysteine residue at the desired labeling site in a cysteine-free version of the protein using standard molecular biology techniques.

  • Protein Expression and Purification: Express the cysteine-mutant protein in a suitable expression system (e.g., E. coli) and purify it to homogeneity. It is crucial to maintain a reducing environment (e.g., with 1-5 mM DTT or TCEP) throughout the purification process to prevent oxidation of the cysteine thiol group.

2. Spin Labeling Reaction:

  • Buffer Exchange: Remove the reducing agent from the purified protein solution by dialysis or using a desalting column. The labeling buffer should be free of primary amines and thiols (e.g., 50 mM MOPS or phosphate buffer, 150 mM NaCl, pH 7.4).

  • MTSSL Stock Solution: Prepare a fresh stock solution of MTSSL (e.g., 20-50 mM) in a dry, water-miscible organic solvent such as acetonitrile or DMF.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the MTSSL stock solution to the protein solution. The final protein concentration should typically be in the range of 50-200 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C in the dark.

3. Removal of Unreacted Spin Label:

  • Quench the reaction by adding a small amount of a thiol-containing reagent (e.g., DTT to a final concentration of 10 mM) to react with any excess MTSSL.

  • Remove the unreacted spin label and quenching agent by dialysis, size-exclusion chromatography, or using a desalting column.

4. Verification of Labeling:

  • Mass Spectrometry: Confirm the covalent attachment of the spin label by mass spectrometry. The mass of the labeled protein should increase by the mass of the reacted MTSSL moiety.

  • Continuous-Wave (CW) EPR Spectroscopy: Record a CW-EPR spectrum of the labeled protein to confirm the presence of the nitroxide radical and to assess the mobility of the spin label at the attachment site.

Protocol 2: Double Electron-Electron Resonance (DEER) Spectroscopy

This protocol provides a general outline for performing a DEER experiment to measure inter-spin distances.

1. Sample Preparation:

  • Concentration: The concentration of the doubly spin-labeled protein should be in the range of 20-100 µM.

  • Cryoprotectant: Add a cryoprotectant (e.g., 20-30% v/v glycerol-d8 or sucrose) to the sample to ensure glass formation upon freezing, which is essential for preserving the protein structure and for the DEER experiment.

  • Sample Loading: Load the sample into a quartz EPR tube (typically 3-4 mm outer diameter) and flash-freeze it in liquid nitrogen.

2. DEER Data Acquisition:

  • Spectrometer Setup: The experiment is performed on a pulsed EPR spectrometer, typically at Q-band or X-band frequencies. The sample is maintained at a cryogenic temperature (usually 50-80 K).

  • Pulse Sequence: The most common DEER pulse sequence is the four-pulse sequence: (π/2)ν1 - τ1 - (π)ν1 - t' - (π)ν2 - (τ1 + τ2 - t') - (π)ν1 - τ2 - echo.

  • Data Collection: The echo intensity is recorded as a function of the time t', which modulates the dipolar interaction between the two spins. The duration of the data acquisition can range from a few hours to overnight, depending on the sample concentration and spin-labeling efficiency.

3. Data Analysis:

  • Background Correction: The raw DEER data contains a background signal arising from intermolecular interactions. This background is typically modeled as a decaying exponential and subtracted from the data.

  • Distance Reconstruction: The background-corrected DEER signal is then transformed into a distance distribution using mathematical methods such as Tikhonov regularization. This yields a probability distribution of distances between the two spin labels.

Visualizations

experimental_workflow Experimental Workflow for SDSL-EPR cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_epr EPR Spectroscopy cluster_analysis Data Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) expression Protein Expression & Purification mutagenesis->expression labeling_reaction Labeling with MTSSL expression->labeling_reaction purification Removal of Excess Label labeling_reaction->purification cw_epr CW-EPR (Verify Labeling) purification->cw_epr deer_epr DEER Spectroscopy (Measure Distance) cw_epr->deer_epr data_processing DEER Data Processing deer_epr->data_processing distance_dist Distance Distribution data_processing->distance_dist structural_modeling Structural Modeling distance_dist->structural_modeling

Caption: A flowchart illustrating the key steps in a site-directed spin labeling EPR experiment.

deer_principle Principle of DEER Spectroscopy cluster_protein Protein cluster_pulses cluster_measurement P1 Spin 1 P2 Spin 2 P1->P2  r pump Pump Pulse (ν₂) observer Observer Pulses (ν₁) dipolar_coupling Measure Dipolar Coupling observer->dipolar_coupling distance Calculate Distance (r) dipolar_coupling->distance

Caption: A diagram showing the basic principle of DEER for distance measurement between two spin labels.

signaling_pathway Monitoring Conformational Changes in a Signaling Protein cluster_inactive Inactive State cluster_active Active State inactive_protein Receptor (Inactive) inactive_distance DEER Measurement: Long Distance (d₁) inactive_protein->inactive_distance active_protein Receptor (Active) inactive_protein->active_protein Conformational Change active_distance DEER Measurement: Short Distance (d₂) active_protein->active_distance signaling Downstream Signaling active_protein->signaling ligand Ligand ligand->inactive_protein Binding

Caption: A schematic illustrating how DEER can be used to monitor ligand-induced conformational changes in a signaling protein.

References

Application Notes and Protocols for Measuring Protein Dynamics with 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique for investigating protein structure, dynamics, and conformational changes.[1][2][3] This method provides site-specific information about the local environment, solvent accessibility, and distances between labeled residues within a protein.[3] Nitroxide spin labels, stable organic free radicals, are the most common probes used in SDSL.[4]

This document focuses on the application of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and its functionalized derivatives for measuring protein dynamics. The pyrroline-based nitroxide core offers stability and sensitivity to its local environment, making it a valuable tool for these studies.[5] We will cover the principles of SDSL-EPR, provide detailed protocols for protein labeling and EPR data acquisition, present quantitative data from literature, and illustrate the application of this technique in understanding protein function, particularly in the context of signaling pathways.

Principle of the Method

The methodology involves a series of steps, from protein modification to EPR analysis, to extract information about protein dynamics.

  • Site-Directed Mutagenesis : A cysteine residue is introduced at a specific site of interest in the protein via mutagenesis. Cysteine-less protein variants are often used as a background to ensure site-specific labeling.

  • Covalent Labeling : A cysteine-reactive derivative of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, such as a maleimide or iodoacetamide functionalized spin label, is covalently attached to the thiol group of the introduced cysteine.

  • EPR Spectroscopy : The spin-labeled protein is then analyzed by EPR spectroscopy. The unpaired electron of the nitroxide radical acts as a sensitive reporter.

    • Continuous-Wave (cw-EPR) : The shape of the cw-EPR spectrum is highly sensitive to the rotational motion of the nitroxide spin label on the nanosecond timescale.[2] Analysis of the spectral line shape provides information about the mobility of the spin label, which is influenced by the local protein structure and dynamics.

    • Pulsed EPR (DEER/PELDOR) : Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the distances between two spin labels attached to the same or different proteins.[6][7][8] This method can accurately determine distances in the range of 1.5 to 8 nanometers, providing valuable constraints for structural modeling and for detecting conformational changes.[7][8]

Data Presentation: Rotational Correlation Times

The rotational correlation time (τc) is a key parameter derived from cw-EPR spectra that quantifies the motional rate of the spin label. A longer τc indicates slower motion and a more constrained environment for the label. The following table summarizes experimentally determined rotational correlation times for various proteins non-covalently labeled with 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, demonstrating the sensitivity of the label to its protein environment and solution conditions.[4]

ProteinpHRotational Correlation Time (τc) in ns
Ovalbumin 3.00.49
5.00.38
7.00.34
9.00.29
Bovine Serum Albumin 3.00.52
5.00.41
7.00.36
9.00.31
Hemoglobin 5.00.33
7.00.28
9.00.25
Cytochrome c 3.00.39
5.00.31
7.00.27
9.00.22

Data sourced from Scavalu et al., Biomacromolecules, 2003.[4]

Experimental Protocols

Protocol 1: Site-Directed Spin Labeling with a Cysteine-Reactive PROXYL Derivative

This protocol describes the general procedure for covalently labeling a protein containing a single cysteine residue with a maleimide or iodoacetamide derivative of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (e.g., 3-Maleimido-PROXYL).

Materials:

  • Purified, single-cysteine mutant protein in a suitable buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4).

  • Cysteine-reactive spin label (e.g., 3-Maleimido-PROXYL).

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Degassing equipment (e.g., Schlenk line with nitrogen or argon gas).

  • Gel filtration column (e.g., PD-10) for removing excess spin label.

  • Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Solvent for spin label stock solution (e.g., DMSO or DMF).

Procedure:

  • Protein Reduction: a. Prepare the protein solution to a concentration of 100-500 µM. b. Add a reducing agent (e.g., 1-2 mM TCEP or 10-fold molar excess of DTT) to the protein solution to ensure the cysteine thiol group is in a reduced state. c. Incubate for 30-60 minutes at room temperature. d. Remove the reducing agent using a desalting column (e.g., PD-10) equilibrated with degassed reaction buffer.

  • Spin Labeling Reaction: a. Prepare a fresh stock solution of the spin label (e.g., 100 mM in DMSO). b. Immediately after removing the reducing agent, add a 10-fold molar excess of the spin label to the protein solution. c. Gently mix and incubate the reaction in the dark (as some labels are light-sensitive) at 4°C overnight or at room temperature for 2-4 hours.[9] The optimal time and temperature should be determined empirically for each protein.

  • Removal of Excess Spin Label: a. After the incubation period, quench any unreacted spin label by adding a small amount of DTT. b. Separate the spin-labeled protein from the excess, unreacted spin label using a gel filtration column (e.g., PD-10) equilibrated with the desired final buffer for EPR analysis. c. Collect the protein fractions and confirm labeling efficiency using methods like mass spectrometry or by comparing the EPR signal of the labeled protein to a known standard.

  • Sample Preparation for EPR: a. Concentrate the labeled protein to the desired concentration for EPR measurements (typically 50-200 µM). b. For low-temperature DEER measurements, add a cryoprotectant such as glycerol or sucrose to a final concentration of 20-30% (v/v) to ensure glass formation upon freezing. c. Transfer the sample into a quartz EPR tube, flash-freeze in liquid nitrogen, and store at -80°C until measurement.

Protocol 2: Continuous-Wave (cw-EPR) Spectroscopy

This protocol outlines the general settings for acquiring cw-EPR spectra of a spin-labeled protein at X-band frequency (~9.5 GHz).

Procedure:

  • Spectrometer Setup: a. Turn on the EPR spectrometer and allow the microwave source and magnet to stabilize. b. For room temperature measurements, insert the sample into the resonator. For frozen samples, use a cryostat and cool the resonator to the desired temperature (e.g., 115 K to determine magnetic tensor values).[5]

  • Tuning and Parameter Optimization: a. Tune the spectrometer to the resonant frequency of the cavity containing the sample. b. Optimize the following parameters:

    • Center Field: ~3400 - 3500 Gauss (for g ≈ 2.006 of nitroxides).
    • Sweep Width: 100 - 150 Gauss.
    • Microwave Power: Use a non-saturating power level, typically 2-10 mW. This should be determined by performing a power saturation experiment.
    • Modulation Frequency: 100 kHz.[1]
    • Modulation Amplitude: 0.5 - 2 Gauss. Use a value that does not broaden the spectral lines.[1]
    • Conversion Time and Time Constant: Choose appropriate values to achieve a good signal-to-noise ratio without distorting the line shape.
    • Number of Scans: Average multiple scans to improve the signal-to-noise ratio.

  • Data Acquisition and Analysis: a. Acquire the EPR spectrum. b. Analyze the line shape to determine the mobility of the spin label. This can be done by measuring the inverse width of the central line or through spectral simulations to extract the rotational correlation time (τc).[5]

Protocol 3: Double Electron-Electron Resonance (DEER) Spectroscopy

This protocol provides a general guide for performing a four-pulse DEER experiment to measure inter-spin distances.

Procedure:

  • Spectrometer and Sample Setup: a. The experiment is performed on a frozen solution of a doubly spin-labeled protein. b. Cool the resonator to a low temperature, typically 50-80 K, using a helium cryostat.

  • Pulse Sequence and Frequency Settings: a. The standard four-pulse DEER sequence is: π/2(νobs) - τ1 - π(νobs) - (τ1+t) - π(νpump) - (τ2-t) - π(νobs) - τ2 - echo.[8] b. Set the observer frequency (νobs) at a position away from the center of the nitroxide spectrum. c. Set the pump frequency (νpump) to the central maximum of the nitroxide spectrum to maximize the number of pumped spins. The frequency separation between pump and observer pulses is typically 60-80 MHz.[8]

  • Parameter Optimization: a. Pulse Lengths: Use short pulse lengths (e.g., 16-32 ns) to excite a broad portion of the EPR spectrum.[8] b. Dipolar Evolution Time (t): The time 't' is incremented to record the decay of the echo signal due to the dipolar interaction between the two spins. The total length of the time trace (tmax) determines the maximum measurable distance. c. Repetition Rate: Set to a rate that allows for complete spin relaxation between shots (typically >5T1).

  • Data Acquisition and Processing: a. Acquire the DEER time-domain signal. b. Process the raw data by subtracting the background signal, which arises from intermolecular interactions. This is often modeled as an exponential decay. c. The background-corrected signal is then transformed into a distance distribution using methods such as Tikhonov regularization.[7]

Visualizations

Experimental Workflow

G cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_epr EPR Analysis cluster_data Data Interpretation mutagenesis Site-Directed Mutagenesis (Cys) expression Protein Expression & Purification mutagenesis->expression reduction Reduction of Cys expression->reduction labeling Incubation with PROXYL Spin Label reduction->labeling purification Removal of Excess Label labeling->purification cw_epr cw-EPR (Mobility, τc) purification->cw_epr deer_epr DEER (Distance) purification->deer_epr dynamics Protein Dynamics cw_epr->dynamics structure Conformational Changes deer_epr->structure model Structural Modeling dynamics->model structure->model GPCR_Signaling cluster_inactive Inactive State cluster_active Active State gpcr_i GPCR (Inactive) g_protein_i G-Protein (GDP-bound) gpcr_i->g_protein_i No Interaction gpcr_a GPCR (Active) Conformational Change gpcr_i->gpcr_a Activation note1 Spin labels on helices measure distance R1 g_protein_a G-Protein (GTP-bound) g_protein_i->g_protein_a gpcr_a->g_protein_a Interaction & Activation note2 Distance changes to R2 (R1 ≠ R2) response Cellular Response g_protein_a->response ligand Agonist ligand->gpcr_i Binding

References

Application Notes and Protocols for Antioxidant Studies Using Tetramethyl-pyrroline Nitroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetramethyl-pyrroline nitroxides in antioxidant research. This document includes detailed experimental protocols, quantitative data on antioxidant capacity, and descriptions of the key signaling pathways involved in the antioxidant action of these compounds.

Introduction to Tetramethyl-pyrroline Nitroxides as Antioxidants

Tetramethyl-pyrroline nitroxides are a class of stable organic free radicals that exhibit potent antioxidant properties. Their unique mechanism of action involves a catalytic redox cycle, allowing them to scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Unlike many traditional antioxidants, nitroxides are not consumed in the scavenging process but are regenerated, making them highly efficient cytoprotective agents.[2] Their antioxidant activities include superoxide dismutase (SOD)-mimetic activity, inhibition of Fenton reactions, and scavenging of peroxyl and hydroxyl radicals.[1][2] These properties make them promising candidates for therapeutic interventions in oxidative stress-related pathologies.

Quantitative Antioxidant Capacity of Tetramethyl-pyrroline Nitroxides

The antioxidant capacity of various tetramethyl-pyrroline nitroxides has been quantified using several standard assays. The following tables summarize key data points, providing a comparative overview of their efficacy.

Table 1: IC50 Values for DPPH Radical Scavenging Activity

CompoundIC50 (mM)Reference CompoundIC50 (mM)Reference
4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one> 0.33-0.39Quercetin0.033[3]
Rhein nitroxide derivative (4b)0.51 ± 0.09--

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) Values

CompoundTEAC ValueAssay ConditionsReference
Data for specific tetramethyl-pyrroline nitroxides not readily available in the searched literature. This table serves as a template for researchers to populate with their own data or findings from further literature review.

Table 3: Rate Constants for Reaction with Peroxyl Radicals

Nitroxide DerivativeRate Constant (M⁻¹s⁻¹)Peroxyl Radical SourceReference
2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO)2.8 x 10⁷ - 1.0 x 10⁸Pulse radiolysis[4][5]
3-carbamoyl-proxyl (3-CP)8.1 x 10⁵ - 9.0 x 10⁶Pulse radiolysis[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the antioxidant properties of tetramethyl-pyrroline nitroxides.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6]

Materials:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Test compound (tetramethyl-pyrroline nitroxide) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[3] This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the appropriate solvent.

  • Reaction Setup:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the sample dilutions or positive control to the respective wells.

    • For the blank (control), add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[6]

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[8]

Protocol 2: Superoxide Dismutase (SOD)-like Activity Assay

This assay determines the ability of a compound to mimic the enzymatic activity of SOD by scavenging superoxide radicals.

Materials:

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue Tetrazolium (NBT) or WST-1

  • Phosphate buffer (pH 7.8)

  • Test compound (tetramethyl-pyrroline nitroxide)

  • 96-well microplate

  • Microplate reader (450 nm for WST-1 or 560 nm for NBT)

Procedure (using WST-1):

  • Reagent Preparation:

    • Prepare a WST working solution by mixing WST solution with buffer.

    • Prepare an enzyme working solution by diluting xanthine oxidase in buffer.

    • Prepare sample solutions at various concentrations.

  • Reaction Setup (in a 96-well plate):

    • Sample wells: 20 µL of sample solution + 200 µL of WST working solution + 20 µL of enzyme working solution.

    • Blank 1 (Control): 20 µL of ddH₂O + 200 µL of WST working solution + 20 µL of enzyme working solution.

    • Blank 2 (Sample Background): 20 µL of sample solution + 200 µL of WST working solution + 20 µL of dilution buffer.

    • Blank 3 (WST Background): 20 µL of ddH₂O + 200 µL of WST working solution + 20 µL of dilution buffer.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation of SOD-like Activity:

    • Calculate the percentage of inhibition of the superoxide radical generation using the following formula: SOD activity (inhibition rate %) = {[(A_blank1 - A_blank3) - (A_sample - A_blank2)] / (A_blank1 - A_blank3)} x 100

    • The IC50 value can be determined by plotting the inhibition percentage against the concentration of the test compound.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular ROS production.

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution (peroxyl radical generator)

  • Test compound (tetramethyl-pyrroline nitroxide)

  • Positive control (e.g., Quercetin)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black microplate and allow them to adhere overnight.

  • Compound and Probe Incubation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the test compound at various concentrations and DCFH-DA solution for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells to remove the extracellular compound and probe.

    • Add AAPH solution to the wells to induce oxidative stress.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) every 5 minutes for 1 hour using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Signaling Pathways and Experimental Workflows

The antioxidant effects of tetramethyl-pyrroline nitroxides are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways and the experimental workflows to study them is crucial for drug development.

Redox Cycling Mechanism of Tetramethyl-pyrroline Nitroxides

The antioxidant activity of nitroxides is centered around their ability to participate in a redox cycle, which allows for the catalytic scavenging of ROS. The nitroxide radical can be reduced to a hydroxylamine or oxidized to an oxoammonium cation.[1]

Redox_Cycling Nitroxide Nitroxide (>N-O•) Hydroxylamine Hydroxylamine (>N-OH) Nitroxide->Hydroxylamine Reduction Oxoammonium Oxoammonium Cation (>N+=O) Nitroxide->Oxoammonium Oxidation Hydroxylamine->Nitroxide Oxidation Oxoammonium->Nitroxide Reduction ROS_out Less Reactive Species (e.g., H2O2) Oxoammonium->ROS_out ROS_in Reactive Oxygen Species (e.g., O2•-) ROS_in->Oxoammonium Reducing_agent Reducing Agent (e.g., Ascorbate) Reducing_agent->Nitroxide

Caption: Redox cycling of tetramethyl-pyrroline nitroxides.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[9] Oxidative stress, or the presence of Nrf2 activators, disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[10] Some nitroxide derivatives have been shown to activate this protective pathway.[11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitroxide Tetramethyl-pyrroline Nitroxide Keap1_Nrf2 Keap1-Nrf2 Complex Nitroxide->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Modulation of the Keap1-Nrf2 pathway by nitroxides.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are involved in cellular responses to stress. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis. Some antioxidant compounds can modulate MAPK signaling to promote cell survival. Tetramethylpyrazine, a compound with structural similarities to the core of tetramethyl-pyrroline nitroxides, has been shown to inhibit the phosphorylation of p38 MAPK, ERK1/2, and JNK.[8]

MAPK_Pathway cluster_mapk MAPK Cascade ROS Oxidative Stress (ROS) MAPKKK MAPKKK ROS->MAPKKK Activates Nitroxide Tetramethyl-pyrroline Nitroxide MAPK MAPK (p38, ERK, JNK) Nitroxide->MAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, Survival) MAPK->Cellular_Response Regulates

Caption: Potential modulation of MAPK signaling by nitroxides.

Experimental Workflow for Antioxidant Screening

A typical workflow for screening the antioxidant activity of novel tetramethyl-pyrroline nitroxide compounds is outlined below.

Antioxidant_Screening_Workflow Start Start: Synthesize or Obtain Nitroxide Compounds Primary_Screening Primary Screening: In vitro Chemical Assays (e.g., DPPH, ABTS) Start->Primary_Screening Secondary_Screening Secondary Screening: Cell-based Assays (e.g., CAA, ROS production) Primary_Screening->Secondary_Screening Active Compounds Mechanism_Study Mechanism of Action Studies: - SOD-like activity - Signaling Pathway Analysis  (Western Blot for Nrf2, p-MAPK) Secondary_Screening->Mechanism_Study Potent Compounds Lead_Selection Lead Compound Selection and Optimization Mechanism_Study->Lead_Selection In_Vivo_Testing In Vivo Animal Models of Oxidative Stress Lead_Selection->In_Vivo_Testing End End: Preclinical Development In_Vivo_Testing->End

Caption: Workflow for screening antioxidant nitroxides.

References

In-Cell EPR Spectroscopy with Pyrroline Spin Labels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-cell Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique that enables the study of the structure, dynamics, and interactions of biomolecules directly within their native cellular environment. This approach bridges the gap between in vitro structural biology and cell biology, providing insights that are often unattainable with traditional methods. Pyrroline-based nitroxide spin labels are particularly well-suited for in-cell EPR due to their relative stability in the reducing intracellular environment. This document provides detailed application notes and protocols for performing in-cell EPR spectroscopy using pyrroline spin labels, with a focus on site-directed spin labeling (SDSL) of proteins.

Applications of In-Cell EPR with Pyrroline Spin Labels

In-cell EPR spectroscopy offers unique advantages for a variety of research applications:

  • Protein Structure and Conformational Changes: Elucidate the structure and conformational dynamics of proteins in their native cellular context. This is crucial for understanding how the crowded and complex intracellular environment influences protein folding and function.[1]

  • Protein-Protein Interactions: Detect and characterize protein-protein interactions within living cells. This can provide valuable information about the formation and regulation of cellular signaling complexes.[2]

  • Ligand Binding: Monitor the binding of small molecules, drugs, or other ligands to target proteins inside cells, offering a direct view of target engagement and mechanism of action.[2]

  • Membrane Protein Dynamics: Investigate the structure and function of membrane proteins in their native lipid bilayer, which is difficult to replicate in vitro.[3][4]

  • Drug Discovery and Development: Assess the in-cell target engagement and downstream effects of drug candidates, providing critical data for lead optimization.

Experimental Workflow Overview

The general workflow for an in-cell EPR experiment using pyrroline spin labels involves several key stages, from protein preparation to data analysis.

In-Cell EPR Workflow cluster_prep Protein Preparation & Labeling cluster_cell In-Cell Delivery cluster_epr EPR Spectroscopy cluster_analysis Data Analysis p1 Site-Directed Mutagenesis (Introduce Cysteine) p2 Protein Expression & Purification p1->p2 p3 Spin Labeling with Pyrroline Nitroxide p2->p3 p4 Purification of Labeled Protein p3->p4 d1 Microinjection, Electroporation, or other delivery methods p4->d1 e1 CW-EPR Measurement (Dynamics & Accessibility) d1->e1 e2 Pulsed EPR (DEER) (Distance Measurement) d1->e2 a1 Spectral Simulation & Fitting (Rotational Correlation Time) e1->a1 a2 Distance Distribution Analysis e2->a2

Caption: General workflow for in-cell EPR spectroscopy.

Detailed Experimental Protocols

Protocol 1: Site-Directed Spin Labeling (SDSL) with MTSL

This protocol describes the covalent attachment of the pyrroline-based methanethiosulfonate spin label (MTSL) to a cysteine residue introduced into a protein of interest.

Materials:

  • Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.4)

  • (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL)

  • Acetonitrile (anhydrous)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system

  • Reaction tubes

  • Rotator or shaker

Procedure:

  • Protein Reduction:

    • To ensure the cysteine thiol group is reduced and available for labeling, treat the purified protein with a 10-fold molar excess of a reducing agent like DTT or TCEP.

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Remove the reducing agent using a desalting column pre-equilibrated with a degassed labeling buffer.

  • Spin Labeling Reaction:

    • Prepare a fresh 200 mM stock solution of MTSL in anhydrous acetonitrile.

    • Immediately before labeling, dilute the protein to a final concentration of approximately 250-300 µM in the labeling buffer.

    • Add a 10- to 20-fold molar excess of the MTSL stock solution to the protein solution. The final concentration of acetonitrile should not exceed 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time and temperature should be determined empirically for each protein.

  • Removal of Unreacted Spin Label:

    • After the incubation period, remove the excess, unreacted spin label by passing the reaction mixture through a desalting column or by using SEC.

    • Collect the protein-containing fractions.

  • Verification of Labeling:

    • Confirm successful labeling and determine the labeling efficiency by acquiring a continuous-wave (CW) EPR spectrum of the purified labeled protein. The concentration of the spin label can be quantified by comparing the double integral of the spectrum to a standard of known concentration (e.g., TEMPOL).

    • Mass spectrometry can also be used to confirm the covalent modification of the protein.

Protocol 2: Delivery of Spin-Labeled Protein into Mammalian Cells

Method A: Microinjection into Xenopus laevis Oocytes

This method is suitable for large cells and allows for the delivery of a precise amount of labeled protein.[5][6]

Materials:

  • Purified, spin-labeled protein concentrated to a high concentration (e.g., 1-10 mM) in an injection buffer (e.g., PBS)

  • Xenopus laevis oocytes

  • Nanoliter injector system with pulled glass capillaries

  • Modified Barth's Saline (MBS)

  • Petri dishes

Procedure:

  • Oocyte Preparation:

    • Harvest and defolliculate Xenopus laevis oocytes using standard procedures.

    • Allow the oocytes to recover in MBS buffer.

  • Loading the Injection Needle:

    • Back-fill a pulled glass capillary with the concentrated spin-labeled protein solution.

    • Mount the capillary onto the nanoliter injector.

  • Microinjection:

    • Place the oocytes in a petri dish with MBS.

    • Carefully insert the injection needle into the animal hemisphere of an oocyte.

    • Inject a defined volume (e.g., 50 nL) of the protein solution into the oocyte.[7]

  • Incubation:

    • Incubate the injected oocytes in MBS at the desired temperature for a specific time to allow the protein to distribute within the cell.

Method B: Electroporation into HeLa Cells

Electroporation is a high-throughput method suitable for delivering proteins into a large population of cultured cells.[8][9]

Materials:

  • Purified, spin-labeled protein in an electroporation buffer

  • HeLa cells (or other mammalian cell line)

  • Cell culture medium

  • Electroporator and electroporation cuvettes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture HeLa cells to 70-80% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in electroporation buffer at a concentration of 1-3 x 10^6 cells per 80 μl.[9]

  • Electroporation:

    • Mix the cell suspension with the spin-labeled protein to the desired final concentration.

    • Transfer the mixture to an electroporation cuvette.

    • Apply the electric pulse using optimized electroporation parameters for the specific cell line.

  • Recovery and Incubation:

    • Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete medium.

    • Allow the cells to recover and incubate for the desired period before EPR analysis.

Protocol 3: In-Cell EPR Data Acquisition

CW-EPR for Dynamics and Accessibility:

  • Sample Preparation:

    • For microinjected oocytes, carefully load 3-5 injected oocytes into a Q-band EPR tube.[5]

    • For electroporated cells, gently scrape the cells, pellet them by centrifugation, and transfer the cell pellet into an EPR sample tube.

  • CW-EPR Measurement:

    • Acquire the CW-EPR spectrum at room temperature.

    • Typical X-band spectrometer settings: microwave power of ~10-20 mW, modulation frequency of 100 kHz, and modulation amplitude of ~1 G.

    • The spectral lineshape provides information about the rotational mobility of the spin label.

Pulsed EPR (DEER) for Distance Measurements:

  • Sample Preparation:

    • Prepare the cell sample as for CW-EPR.

    • Add a cryoprotectant (e.g., 20-30% glycerol or sucrose) to the cell suspension.

    • Flash-freeze the sample in liquid nitrogen.

  • DEER Measurement:

    • Perform a four-pulse DEER experiment at cryogenic temperatures (typically 50-80 K).

    • The dipolar evolution time should be optimized for the in-cell environment, as the phase memory time is often shorter than in vitro.[3]

Quantitative Data Presentation

Table 1: Stability of Pyrroline-based Spin Labels in Cellular Environments
Spin Label TypeCellular SystemHalf-life (approx.)Notes
MTSL (gem-dimethyl pyrroline)E. coli cytosol>80% reduction in 1 hour (at 50-100 µM)Reduction is concentration-dependent.[10]
gem-diethyl pyrroline (maleimide)E. coli cytosolSlower reduction than MTSL at higher concentrations.Steric shielding improves stability.[11]
gem-diethyl pyrroline (iodoacetamide)E. coli cytosolSimilar stability to the maleimide analogue.Offers alternative attachment chemistry.[11]
Tetraethyl-substituted pyrrolidineXenopus oocytesMore stable than trityl radicals.Increased steric hindrance enhances resistance to reduction.[12]
Table 2: Representative In-Cell DEER Distance Measurements
Protein SystemSpin LabelCellular EnvironmentMeasured Distance (nm)Reference
Ubiquitin4PS-PyMTA-Gd(III)HeLa cells~3.5 - 4.5[13]
BsYetJ (membrane protein)MTSLE. coli membranesConformational states observed[3]
PpiBCT02MA (trityl)HeLa cells4.5 - 5.0[14]
GB1CT02MA (trityl)HeLa cells4.5 - 5.0[14]

Visualization of Cellular Signaling Pathways

In-cell EPR can be a powerful tool to dissect complex cellular signaling pathways. Below are examples of how this technique could be applied to study the MAPK and Ubiquitin signaling pathways, represented using Graphviz.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway involved in cell proliferation, differentiation, and stress responses. In-cell EPR could be used to study the conformational changes and protein-protein interactions within this cascade.

MAPK_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras GrowthFactor Growth Factor GrowthFactor->Receptor Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation (Potential for in-cell EPR) ERK ERK MEK->ERK Phosphorylation (Potential for in-cell EPR) MEK->ERK In-cell EPR Application: Monitor conformational changes upon phosphorylation or protein-protein interactions TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: MAPK signaling with potential in-cell EPR applications.
Ubiquitin Signaling Pathway

Ubiquitination is a post-translational modification that plays a critical role in regulating a vast array of cellular processes. In-cell EPR can be employed to study the conformational dynamics of ubiquitinated proteins and their interactions with other components of the ubiquitin-proteasome system.

Ubiquitin_Signaling_Pathway cluster_ub_machinery Ubiquitination Machinery cluster_protein_fate Target Protein Fate E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ubiquitin ligase) E2->E3 Forms complex TargetProtein Target Protein E3->TargetProtein Binds substrate UbiquitinatedProtein Ubiquitinated Protein E3->UbiquitinatedProtein Ub transfer to target Ub Ubiquitin Ub->E1 ATP-dependent activation TargetProtein->UbiquitinatedProtein In-cell EPR Application: Study conformational changes of the target protein upon ubiquitination. Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition Signaling Signaling UbiquitinatedProtein->Signaling Degradation Degradation Proteasome->Degradation

Caption: Ubiquitin signaling with potential in-cell EPR applications.

Concluding Remarks

In-cell EPR spectroscopy with pyrroline spin labels is a rapidly evolving field that holds immense promise for advancing our understanding of biological processes in their native context. The protocols and data presented here provide a foundation for researchers to apply this powerful technique to their own systems of interest. As spin label chemistry and EPR instrumentation continue to improve, the scope and sensitivity of in-cell EPR are expected to expand even further, opening up new frontiers in cellular structural biology and drug discovery.

References

Application Notes and Protocols for EPR Spectroscopy Using 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (CTPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for Electron Paramagnetic Resonance (EPR) spectroscopy utilizing the nitroxide spin label 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (CTPO). This document includes detailed protocols for sample preparation and EPR measurements, a summary of key quantitative data, and a workflow for a common application.

Introduction to CTPO as an EPR Spin Probe

3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, commonly known as CTPO, is a stable nitroxide radical widely employed as a spin probe in EPR spectroscopy.[1][2][3] Its molecular structure, featuring an unpaired electron localized in the N-O bond, makes it highly sensitive to its microenvironment. This sensitivity allows researchers to probe various molecular and cellular parameters, including molecular dynamics, polarity, oxygen concentration, and oxidative stress.[3][4] CTPO is particularly valuable in biomedical research and drug development for its ability to study cellular processes and the effects of antioxidants.[3]

Physicochemical and Spectroscopic Properties of CTPO

A summary of the key properties of CTPO is presented in the table below. This information is crucial for sample preparation and data interpretation.

PropertyValueReference(s)
Chemical Structure C₉H₁₅N₂O₂[2]
Molecular Weight 183.23 g/mol [2]
CAS Number 3229-73-0[2]
Appearance Off-white to yellow crystalline powder[1]
Melting Point 197-200 °C[2]
Storage Conditions 2-8°C[2]
g-value Specific values from computer simulation are available in Scavalu et al. (2003) but could not be retrieved in full.[1]
Hyperfine Coupling Constant (A) Specific values from computer simulation are available in Scavalu et al. (2003) but could not be retrieved in full.[1]

Experimental Protocols

General Sample Preparation

Proper sample preparation is critical for acquiring high-quality EPR data. The following protocols provide guidelines for preparing both solution and solid-state samples with CTPO.

Materials:

  • 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (CTPO)

  • High-purity solvent (e.g., water, ethanol, toluene)

  • EPR sample tubes (quartz)

  • Pipettes

  • Vortex mixer

  • Liquid nitrogen

Protocol for Solution Samples:

  • Solvent Selection: Choose a solvent that ensures the solubility of CTPO and is appropriate for the experimental conditions. For room temperature measurements, low-dielectric solvents are preferred to minimize microwave absorption.

  • Concentration: Prepare a stock solution of CTPO in the chosen solvent. The final concentration of CTPO in the sample should typically be in the range of 10 µM to 1 mM. The optimal concentration will depend on the specific experiment and the sensitivity of the EPR spectrometer.

  • Sample Loading: Carefully transfer the CTPO solution into a clean quartz EPR tube. Avoid introducing air bubbles.

  • Degassing (Optional): For experiments sensitive to oxygen, such as measurements of intrinsic relaxation times, the sample should be degassed by several freeze-pump-thaw cycles.

  • Sealing: Seal the EPR tube to prevent solvent evaporation and contamination.

Protocol for Solid-State (Frozen Solution) Samples:

  • Sample Preparation: Prepare the CTPO solution as described above.

  • Cryoprotectant (Optional): For aqueous solutions, consider adding a cryoprotectant (e.g., 20-30% glycerol or sucrose) to ensure the formation of a glass upon freezing, which prevents signal distortion from crystalline ice.

  • Freezing: Freeze the sample by slowly immersing the EPR tube in liquid nitrogen. Gradual freezing from the bottom up helps to prevent tube cracking.

  • Storage: Store the frozen samples in liquid nitrogen until measurement.

EPR Spectrometer Setup and Data Acquisition

The following are typical instrument settings for continuous-wave (CW) X-band EPR spectroscopy of nitroxide spin probes like CTPO. These parameters should be optimized for each specific experiment.

ParameterTypical Range/Value
Microwave Frequency ~9.5 GHz (X-band)
Microwave Power 1-20 mW (should be non-saturating)
Magnetic Field Center ~3400 G
Sweep Width 100-150 G
Modulation Frequency 100 kHz
Modulation Amplitude 0.1-2.0 G (should be less than the narrowest line width)
Time Constant 0.01-0.3 s
Sweep Time 30-120 s
Number of Scans 1-100 (averaged to improve signal-to-noise ratio)

Data Acquisition Protocol:

  • Instrument Warm-up: Allow the EPR spectrometer to warm up and stabilize according to the manufacturer's instructions.

  • Tuning: Insert the sample into the resonator and tune the spectrometer to the microwave frequency.

  • Parameter Optimization: Set the initial acquisition parameters and optimize them to achieve a good signal-to-noise ratio without signal distortion. Check for power saturation by recording spectra at different microwave powers.

  • Data Collection: Acquire the EPR spectrum.

  • Data Processing: Process the acquired data, which may include baseline correction, integration, and simulation for detailed analysis.

Application: EPR Oximetry using CTPO

EPR oximetry is a powerful technique to measure oxygen concentration in various systems, from cell cultures to in vivo models. The principle lies in the fact that molecular oxygen, being paramagnetic, broadens the EPR spectrum of the spin probe through Heisenberg spin exchange. The degree of line broadening is directly proportional to the oxygen concentration.

Experimental Workflow for EPR Oximetry

The following diagram illustrates a typical workflow for an in vivo EPR oximetry experiment using a nitroxide spin probe like CTPO.

EPR_Oximetry_Workflow cluster_prep Preparation cluster_measurement EPR Measurement cluster_analysis Data Analysis cluster_interpretation Interpretation prep_probe Prepare sterile CTPO solution prep_animal Anesthetize animal and insert probe prep_probe->prep_animal place_animal Position animal in EPR resonator prep_animal->place_animal acquire_baseline Acquire baseline EPR spectrum (normoxia) place_animal->acquire_baseline gas_challenge Administer gas challenge (e.g., hypoxia, hyperoxia) acquire_baseline->gas_challenge acquire_spectra Acquire time-course EPR spectra gas_challenge->acquire_spectra extract_linewidth Extract spectral linewidths acquire_spectra->extract_linewidth calibration Convert linewidth to pO2 using calibration curve extract_linewidth->calibration plot_data Plot pO2 vs. time calibration->plot_data interpret_results Interpret physiological response to gas challenge plot_data->interpret_results

Workflow for in vivo EPR oximetry.

Conclusion

CTPO is a versatile and sensitive spin probe for EPR spectroscopy with broad applications in biomedical research and drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute EPR experiments using CTPO to investigate a wide range of biological phenomena. Careful sample preparation and optimization of instrument parameters are paramount for obtaining high-quality and reproducible results.

References

Covalent Modification of Biomolecules with Pyrroline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent modification of biomolecules using pyrroline derivatives, primarily through the Paal-Knorr reaction. This powerful technique allows for the stable and specific labeling of primary amines, such as those on lysine residues in proteins, offering a valuable tool for a wide range of applications in research and drug development.

Introduction

The covalent modification of biomolecules is a cornerstone of chemical biology, enabling the study of protein function, the development of targeted therapeutics, and the creation of novel diagnostics. Pyrroline derivatives, particularly those formed from 1,4-dicarbonyl compounds, offer a robust method for modifying primary amines on biomolecules. The Paal-Knorr reaction, a classic organic transformation, has been adapted for bioconjugation, allowing for the formation of a stable pyrrole ring upon reaction with a primary amine under mild, biocompatible conditions.[1][2][3] This approach is particularly useful for targeting lysine residues, which are abundant and often found on the surface of proteins.

The resulting pyrrole adduct is chemically stable, and the modification can alter the physicochemical properties of the biomolecule, such as hydrophobicity and charge.[2] This has implications for protein structure, function, and interactions. This document provides detailed protocols for protein modification using pyrroline derivatives, methods for analyzing the modification, and an overview of a key signaling pathway influenced by related dicarbonyl compounds.

Data Presentation

Table 1: Comparison of Dicarbonyl Compounds for Protein Modification
Dicarbonyl CompoundRelative Reactivity with LysineResulting AdductKey FeaturesReference(s)
2,5-Hexanedione (HD)Moderate2,5-DimethylpyrroleForms stable pyrrole adducts; neurotoxic metabolite of n-hexane.[4][5]
3-Acetyl-2,5-hexanedione (AcHD)Lower than HDAcetyl-substituted pyrroleForms pyrroles that are less prone to oxidation and cross-linking.[4]
GlyoxalHighImidazolium and other advanced glycation end-products (AGEs)Highly reactive α-dicarbonyl; involved in the formation of AGEs.[6]
Methylglyoxal (MGO)HighHydroimidazolones, Nε-(carboxyethyl)lysine (CEL), and othersA reactive metabolite from glycolysis; a major precursor of AGEs.[6]
PhenylglyoxalHighPhenyl-substituted imidazolium and other adductsReacts readily with lysine and arginine residues.[6]

Experimental Protocols

Protocol 1: Covalent Modification of Bovine Serum Albumin (BSA) with 2,5-Hexanedione

This protocol describes the covalent modification of lysine residues in Bovine Serum Albumin (BSA) with 2,5-hexanedione to form pyrrole adducts.

Materials:

  • Bovine Serum Albumin (BSA)

  • 2,5-Hexanedione (HD)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (10 kDa MWCO) or centrifugal filter units (10 kDa MWCO)

  • Incubator or water bath at 37°C

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare BSA Solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Prepare 2,5-Hexanedione Stock Solution: Prepare a 1 M stock solution of 2,5-hexanedione in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the BSA solution. Add the desired molar excess of 2,5-hexanedione from the stock solution. A 50-fold molar excess is a good starting point. For example, for 1 mg of BSA (approx. 15 nmol), add 0.75 µL of the 1 M 2,5-hexanedione stock solution.

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours with gentle shaking.

  • Removal of Excess Reagent: After incubation, remove the unreacted 2,5-hexanedione by either dialysis against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours, or by using centrifugal filter units. For the latter, wash the protein solution with PBS multiple times according to the manufacturer's instructions.

  • Quantification of Protein Concentration: Determine the final concentration of the modified BSA using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

  • Storage: Store the modified BSA solution at -20°C or -80°C for long-term storage.

Protocol 2: In-Gel Fluorescence Detection of Pyrrole-Modified Proteins

This protocol allows for the visualization of proteins modified with a fluorescently tagged 1,4-dicarbonyl probe after separation by SDS-PAGE.

Materials:

  • Fluorescent 1,4-dicarbonyl probe (e.g., synthesized by coupling a fluorophore to a dicarbonyl-containing molecule)

  • Protein sample (modified according to Protocol 1, but using the fluorescent probe)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel imager

Procedure:

  • Protein Modification: Perform protein modification as described in Protocol 1, using a fluorescent 1,4-dicarbonyl probe instead of 2,5-hexanedione.

  • Sample Preparation for SDS-PAGE: Mix the modified protein sample with SDS-PAGE sample loading buffer. Crucially, do not boil the samples if the fluorophore is heat-sensitive. Heating at 50-70°C for 10-20 minutes is often sufficient for denaturation without quenching the fluorescence of many dyes.[7][8]

  • SDS-PAGE: Run the SDS-PAGE gel according to standard procedures.

  • In-Gel Fluorescence Imaging: After electrophoresis, carefully remove the gel from the cassette and wash it briefly with deionized water. Place the gel on a fluorescence imager.[9][10]

  • Image Acquisition: Excite the gel with the appropriate wavelength for the fluorophore and capture the emission using the correct filter. Modified proteins will appear as fluorescent bands.[11]

  • (Optional) Total Protein Staining: After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain) to visualize all protein bands and confirm the specificity of the fluorescent labeling.

Protocol 3: Mass Spectrometry Analysis of Pyrrole-Modified Peptides

This protocol outlines the general workflow for identifying the specific lysine residues modified by a pyrroline derivative using LC-MS/MS.

Materials:

  • Pyrrole-modified protein sample

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Include a variable modification corresponding to the mass change of the pyrrole adduct on lysine residues. For 2,5-hexanedione, this corresponds to the addition of C6H8 (mass shift of +80.0626 Da).

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Mandatory Visualization

Paal_Knorr_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_4_Dicarbonyl 1,4-Dicarbonyl (e.g., 2,5-Hexanedione) Hemiaminal Hemiaminal Intermediate 1_4_Dicarbonyl->Hemiaminal Nucleophilic attack Primary_Amine Primary Amine (e.g., Lysine side chain) Primary_Amine->Hemiaminal Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular cyclization Pyrrole Substituted Pyrrole Cyclic_Hemiaminal->Pyrrole Dehydration (-2H₂O)

Caption: Paal-Knorr reaction mechanism for pyrrole formation.

Protein_Modification_Workflow start Start prepare_protein Prepare Protein Solution (e.g., BSA in PBS) start->prepare_protein prepare_reagent Prepare Pyrroline Derivative (e.g., 2,5-Hexanedione in DMSO) start->prepare_reagent reaction Incubate Protein and Reagent (37°C, 24h) prepare_protein->reaction prepare_reagent->reaction purification Purify Modified Protein (Dialysis or Spin Filtration) reaction->purification analysis Analyze Modified Protein purification->analysis sds_page SDS-PAGE and In-Gel Fluorescence analysis->sds_page Qualitative mass_spec LC-MS/MS Analysis analysis->mass_spec Quantitative/ Site Identification end End sds_page->end mass_spec->end KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and sequesters Cul3 Cul3-E3 Ligase KEAP1->Cul3 Adapter for Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Cul3->NRF2 Ubiquitination Ub Ubiquitin Dicarbonyls Electrophiles (e.g., dicarbonyls) Dicarbonyls->KEAP1 Cysteine Modification ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and practical approach for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid. The second step is the amidation of this carboxylic acid to yield the final product.

Q2: I am experiencing a very low yield in the amidation step. What are the most likely causes?

A2: Low yields in the amidation of a sterically hindered carboxylic acid like 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid are common. The primary reasons often include:

  • Steric Hindrance: The bulky tetramethyl groups on the pyrroline ring can impede the approach of the aminating agent.

  • Inefficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be effective enough to activate the sterically hindered carboxyl group.

  • Poor Nucleophilicity of the Amine Source: If using a salt form of ammonia or an amine, its nucleophilicity might be too low.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and equilibrium.

  • Side Reactions: Decomposition of the starting material or activated intermediate can occur under harsh conditions.

Q3: What are some common impurities I might encounter, and how can I remove them?

A3: Common impurities include unreacted 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid, byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC), and potential side products from rearrangement or decomposition. Purification can typically be achieved through:

  • Recrystallization: This is often effective for removing most impurities, provided a suitable solvent system is identified.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from starting materials and byproducts. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often employed.

Q4: Can I monitor the progress of the amidation reaction?

A4: Yes, Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation between the starting carboxylic acid and the product amide. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate agent like potassium permanganate.

Troubleshooting Guides

Problem 1: Low Yield of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid (Precursor)
Potential Cause Suggested Solution
Incomplete oxidation of the starting alcohol/aldehyde.- Ensure the correct stoichiometry of the oxidizing agent. - Increase the reaction time or temperature moderately. - Consider using a stronger or more suitable oxidizing agent.
Side reactions, such as over-oxidation or decomposition.- Maintain strict temperature control during the reaction. - Add the oxidizing agent slowly to manage the reaction exotherm. - Use a milder oxidizing agent if decomposition is observed.
Difficulties in isolating the product.- Optimize the pH during the workup to ensure the carboxylic acid is fully protonated and can be extracted into the organic phase. - Use a continuous extraction method if the product has some water solubility.
Problem 2: Low Yield of this compound (Amidation Step)
Potential Cause Suggested Solution
Inefficient Carboxylic Acid Activation
Standard coupling reagents (e.g., DCC) are ineffective due to steric hindrance.- Switch to a more potent coupling reagent such as HATU, HBTU, or COMU. - Consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to adding the amine source.
Poor Nucleophilic Attack
Low reactivity of the ammonia source (e.g., ammonium chloride).- Use a more nucleophilic source of ammonia, such as a solution of ammonia in an organic solvent (e.g., methanol or dioxane). - If using an ammonium salt, ensure a suitable base (e.g., triethylamine, DIPEA) is added in sufficient quantity to liberate the free ammonia/amine.
Suboptimal Reaction Conditions
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring for any decomposition using TLC. For sterically hindered substrates, higher temperatures may be necessary to overcome the activation energy barrier.
Reaction time is insufficient.- Extend the reaction time and monitor the progress by TLC until no further consumption of the starting material is observed.
Inappropriate solvent.- Use a polar aprotic solvent such as DMF or DMSO, which can help to solvate the intermediates and facilitate the reaction.
Product Isolation and Purification
Loss of product during workup.- The product is slightly soluble in water.[1] Minimize aqueous washes or perform back-extraction of the aqueous layers with an organic solvent. - Ensure the pH of the aqueous phase is neutral or slightly basic during extraction to keep the product in its neutral form.
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography by testing various solvent polarities with TLC. - Consider using a different stationary phase if silica gel does not provide adequate separation.

Experimental Protocols

Note: The following protocols are representative methods and may require optimization for specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid

This protocol is based on general methods for the synthesis of similar pyrroline carboxylic acids.

  • Starting Material: 2,2,5,5-Tetramethyl-3-pyrroline-3-carbaldehyde (or the corresponding alcohol).

  • Oxidation: Dissolve the starting aldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple/brown color disappears.

  • Acidify the mixture with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol outlines a common amidation procedure using a coupling agent.

  • Reaction Setup: To a solution of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amidation: Add a source of ammonia, such as ammonium chloride (1.5 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to afford this compound as a solid.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amidation

Coupling ReagentActivating SpeciesCommon ByproductsRelative Reactivity (Sterically Hindered Acids)
DCCO-acylisoureaDicyclohexylurea (DCU)Moderate
EDCO-acylisourea1-ethyl-3-(3-dimethylaminopropyl)ureaModerate
HATUO-acylisouronium1-Hydroxy-7-azabenzotriazole (HOAt)High
HBTUO-acylisouronium1-Hydroxybenzotriazole (HOBt)High
SOCl₂Acyl chlorideSO₂, HClVery High

Table 2: Influence of Reaction Parameters on Yield

ParameterCondition ACondition BExpected Outcome
Temperature Room Temperature50 °CIncreased reaction rate at 50 °C, but potential for increased side reactions.
Solvent DichloromethaneDMFDMF may lead to higher yields due to better solvation of intermediates.
Base Triethylamine (Et₃N)DIPEADIPEA is less nucleophilic and can reduce side reactions involving the base.
Ammonia Source NH₄Cl / Et₃NNH₃ in DioxaneDirect use of ammonia solution can be more efficient than in-situ generation from the salt.

Visualizations

Synthesis_Pathway 2,2,5,5-Tetramethyl-3-pyrroline-3-carbaldehyde 2,2,5,5-Tetramethyl-3-pyrroline-3-carbaldehyde 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic_acid 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic_acid 2,2,5,5-Tetramethyl-3-pyrroline-3-carbaldehyde->2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic_acid Oxidation (e.g., KMnO4) Activated_Ester Activated_Ester 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic_acid->Activated_Ester Activation (e.g., HATU, DIPEA) This compound This compound Activated_Ester->this compound Ammonolysis (e.g., NH4Cl) Troubleshooting_Workflow start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Evaluate Coupling Reagent & Amine Source start->check_reagents purification_issue Investigate Purification Step for Product Loss start->purification_issue optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent check_conditions->optimize_conditions change_reagents Change Reagents: - Use Stronger Coupling Agent - Use More Nucleophilic Amine check_reagents->change_reagents end Improved Yield optimize_conditions->end change_reagents->end purification_issue->end Logical_Relationships Yield Final Product Yield StericHindrance Steric Hindrance StericHindrance->Yield decreases Reactivity_Coupling Reactivity of Coupling Agent Reactivity_Coupling->Yield increases Reactivity_Amine Nucleophilicity of Amine Source Reactivity_Amine->Yield increases Temperature Reaction Temperature Temperature->Yield can increase or decrease SideReactions Side Reactions Temperature->SideReactions increases SideReactions->Yield decreases

References

Technical Support Center: Purification of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically an off-white to orange-brown crystalline solid.[1][2] It has a melting point in the range of 177.5-183.5 °C.[2] The compound is slightly soluble in water.[1][3]

Q2: What are the most common methods for purifying this compound?

A2: The most common and effective purification techniques for compounds of this class are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: What are the likely impurities in a crude sample of this compound?

A3: While the exact impurities depend on the synthetic route, they can generally include unreacted starting materials, reagents, solvents, and potential side-products from the reaction.

Q4: How can I assess the purity of my sample?

A4: Purity can be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for quantitative purity analysis.[2] The melting point range of the purified compound should be narrow and within the reported literature values (approximately 180-182 °C).[4] Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and to monitor the progress of purification.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Purified Product - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.- Test different solvents or solvent mixtures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- The rate of cooling is too fast.- Select a solvent with a lower boiling point.- Try adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) after dissolving it in the primary solvent.- Reheat the solution to dissolve the oil, and allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
Colored Impurities Remain in the Crystals - The colored impurity has similar solubility to the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce your yield.- Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of the Product from Impurities - The eluent system is not optimized.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample.- Systematically vary the polarity of the eluent. A common starting point for related compounds is a mixture of a non-polar solvent (like hexanes or chloroform) and a more polar solvent (like ethyl acetate or methanol).- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).
Product Elutes Too Quickly or Too Slowly - The eluent is too polar (elutes too quickly).- The eluent is not polar enough (elutes too slowly or gets stuck on the column).- If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).- If the product elutes too slowly, gradually increase the polarity of the eluent.
Streaking or Tailing of Bands on the Column - The compound is not very soluble in the eluent.- The sample was loaded in a solvent that is too polar.- The compound is interacting too strongly with the stationary phase (silica gel).- Choose an eluent system in which the compound is reasonably soluble.- Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading it onto the column.- The addition of a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds) can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Benzene

One reported solvent for the recrystallization of this compound is benzene, which yielded a product with a melting point of 178-179 °C.[1]

Disclaimer: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Less toxic alternatives such as toluene or a hexane/ethyl acetate mixture may also be effective and should be tested.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of benzene and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold benzene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

This is a general protocol that can be adapted. The optimal eluent system should be determined by preliminary TLC analysis. Based on the purification of similar compounds, a starting point could be a mixture of chloroform and methanol or hexanes and ethyl acetate.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides an example of how to present purification data. The values are illustrative and should be replaced with experimental results.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Recovery Yield (%)
Recrystallization (Benzene) 85%99.2%75%
Column Chromatography (Hexane:Ethyl Acetate) 85%99.5%60%

Visualizations

Purification_Workflow General Purification Workflow crude_product Crude Product purity_assessment_1 Purity Assessment (TLC, HPLC) crude_product->purity_assessment_1 decision Purity Acceptable? purity_assessment_1->decision purification_method Select Purification Method decision->purification_method No final_product Purified Product decision->final_product Yes recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography pure_fractions Combine Pure Fractions / Collect Crystals recrystallization->pure_fractions column_chromatography->pure_fractions solvent_removal Solvent Removal (Evaporation) pure_fractions->solvent_removal solvent_removal->final_product purity_assessment_2 Final Purity & Characterization (HPLC, MP, NMR) final_product->purity_assessment_2 Troubleshooting_Recrystallization Recrystallization Troubleshooting Logic start Crude product dissolved in hot solvent cool_solution Cool Solution start->cool_solution observation Observe Outcome cool_solution->observation crystals_form Crystals Form observation->crystals_form Success oil_forms Product Oils Out observation->oil_forms Problem no_crystals No Crystals Form observation->no_crystals Problem reheat_add_solvent Reheat, add more solvent, cool slowly oil_forms->reheat_add_solvent check_solubility Too much solvent or compound is too soluble no_crystals->check_solubility reheat_add_solvent->cool_solution

References

Common side reactions in the synthesis of tetramethyl-pyrroline carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetramethyl-pyrroline carboxamides. The following information is designed to address common side reactions and challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of tetramethyl-pyrroline carboxamides, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Tetramethyl-pyrroline Carboxamide

Question: My reaction is resulting in a low yield of the target tetramethyl-pyrroline carboxamide. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, primarily related to incomplete reaction, degradation of starting materials or products, or competing side reactions. Consider the following troubleshooting steps:

  • Incomplete Amide Formation: The formation of the carboxamide bond, especially with sterically hindered precursors, can be challenging.

    • Solution: Employ more robust coupling agents. While standard reagents like DCC are common, sterically hindered couplings may benefit from acyl fluorides or the use of HATU/HBTU with a non-nucleophilic base like DIEA.[1][2][3] Increasing the reaction time or temperature may also drive the reaction to completion, but must be balanced against potential degradation.

  • Side Reactions During Pyrrole Ring Formation (Paal-Knorr Synthesis): If employing a Paal-Knorr type synthesis from a 1,4-dicarbonyl compound, several side reactions can occur.

    • Furan Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl precursor may preferentially cyclize to form a furan byproduct instead of the desired pyrrole.[4][5][6][7]

      • Solution: Maintain neutral or weakly acidic conditions. The use of a weak acid like acetic acid can catalyze the reaction without promoting furan formation.[6]

    • Polymerization: High temperatures or highly acidic conditions can lead to the polymerization of the starting materials or the pyrrole product, resulting in a dark, tarry reaction mixture.[8]

      • Solution: Lower the reaction temperature and consider using a milder catalyst.[8]

  • Hydrolysis of Nitrile Precursor: If synthesizing the carboxamide via hydrolysis of a nitrile intermediate, the reaction may proceed to the carboxylic acid, especially under harsh acidic or basic conditions.[9][10]

    • Solution: Employ controlled hydrolysis conditions. For example, using a TFA-H2SO4 mixture can selectively produce the amide from the nitrile.[11] Alkaline hydrogen peroxide is another method for controlled hydrolysis to the amide.[11]

ParameterPotential IssueRecommended Action
Amidation Reagent Insufficient reactivity for sterically hindered substrates.Use more powerful coupling agents (e.g., HATU, acyl fluorides).[2]
Reaction pH (Paal-Knorr) Too acidic (pH < 3).Maintain neutral or weakly acidic conditions to avoid furan byproduct formation.
Reaction Temperature Too high.Lower the temperature to prevent polymerization and degradation.
Nitrile Hydrolysis Over-hydrolysis to carboxylic acid.Use controlled hydrolysis methods (e.g., TFA-H2SO4, alkaline H2O2).[11]
Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC analysis, indicating the presence of several impurities. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is often linked to the specific synthetic route employed. Here are some common side products and strategies to mitigate their formation:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Solution: Monitor the reaction closely using TLC or LC-MS to ensure completion. Consider extending the reaction time or moderately increasing the temperature.

  • Furan Byproduct (from Paal-Knorr): As mentioned previously, acidic conditions can lead to the formation of a furan analog of your target molecule.[4][5][6][7]

    • Solution: Careful control of pH is crucial. Buffer the reaction mixture if necessary.

  • Guanidinium Byproducts (from Amidation): When using aminium/uronium-based coupling reagents like HBTU or HATU, the amine can react with the coupling reagent itself to form a guanidinium byproduct.[3]

    • Solution: The order of addition is critical. Activate the carboxylic acid with the coupling reagent before adding the amine to the reaction mixture.

  • N-acylurea Byproduct (from Carbodiimides): The use of carbodiimides like DCC can lead to the formation of an O-acylisourea intermediate which can rearrange to a stable, unreactive N-acylurea.[1]

    • Solution: The addition of activating agents like HOBt can trap the O-acylisourea and facilitate its reaction with the amine, minimizing N-acylurea formation.[1]

ImpurityLikely SourceMitigation Strategy
Unreacted Starting Materials Incomplete reaction.Monitor reaction to completion; adjust time/temperature.
Furan Analog Paal-Knorr synthesis under strongly acidic conditions.Maintain neutral or weakly acidic pH.[6]
Guanidinium Byproduct Reaction of amine with aminium/uronium coupling reagents.Activate carboxylic acid before adding the amine.
N-acylurea Rearrangement of O-acylisourea intermediate from carbodiimides.Use an activating agent like HOBt.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide?

A common and logical approach would be a variation of the Paal-Knorr synthesis. This would likely involve the reaction of a 1,4-dicarbonyl precursor, such as 3,3,6,6-tetramethyl-1,4-dioxo-2-heptanenitrile or a related ester, with ammonia or a primary amine under conditions that favor cyclization to the pyrroline ring. The carboxamide functionality could either be present on the precursor or introduced in a subsequent step, for example, by hydrolysis of a nitrile group.

Q2: How can I purify my tetramethyl-pyrroline carboxamide product from the common byproducts?

Purification strategies will depend on the specific impurities present.

  • Column Chromatography: This is a versatile method for separating the desired product from both more and less polar impurities. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate is a good starting point.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique to remove small amounts of impurities.

  • Acid-Base Extraction: If your byproducts have different acid-base properties than your product (e.g., a carboxylic acid byproduct from nitrile hydrolysis), an aqueous acid-base extraction can be used to separate them.

Q3: Are there any specific safety precautions I should take during the synthesis?

Yes, standard laboratory safety practices should always be followed.

  • Handling Reagents: Many reagents used in organic synthesis are hazardous. For example, coupling reagents can be irritants or sensitizers, and solvents can be flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: Be cautious when heating reactions, especially under pressure. Ensure that your glassware is free of defects.

  • Byproducts: Be aware of potentially hazardous byproducts. For example, the hydrolysis of nitriles can produce ammonia, which is a corrosive gas.

Visualizing Synthetic Pathways and Troubleshooting

Logical Flow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

General Synthetic Pathway and Potential Side Reactions

Synthetic_Pathway cluster_0 Route A: Paal-Knorr Synthesis cluster_1 Route B: Amide Formation cluster_2 Route C: Nitrile Hydrolysis Dicarbonyl 1,4-Dicarbonyl Precursor Pyrroline_Core Tetramethyl-pyrroline Core Dicarbonyl->Pyrroline_Core + Amine (Weakly Acidic) Furan Furan Byproduct Dicarbonyl->Furan Strong Acid (pH < 3) Amine Ammonia or Primary Amine Amine->Pyrroline_Core Carboxylic_Acid Pyrroline Carboxylic Acid Pyrroline_Core->Carboxylic_Acid Oxidation Nitrile Pyrroline Nitrile Pyrroline_Core->Nitrile Cyanation Target_Product Tetramethyl-pyrroline Carboxamide Carboxylic_Acid->Target_Product + Ammonia + Coupling Agent Ammonia Ammonia Ammonia->Target_Product Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->Target_Product N_Acylurea N-Acylurea Byproduct Coupling_Agent->N_Acylurea (from DCC) Target_Product2 Tetramethyl-pyrroline Carboxamide Nitrile->Target_Product2 Controlled Hydrolysis Carboxylic_Acid_Byproduct Carboxylic Acid Byproduct Nitrile->Carboxylic_Acid_Byproduct Harsh Hydrolysis

Caption: Potential synthetic routes and associated side reactions.

References

Technical Support Center: Stability of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy in Reducing Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy in reducing environments.

Frequently Asked Questions (FAQs)

Q1: What is 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and what is its primary stability concern?

A1: 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy is a stable nitroxide radical commonly used as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy. Its primary stability concern, particularly in biological or chemical experiments, is its susceptibility to reduction. In a reducing environment, the paramagnetic nitroxide radical is converted into its corresponding diamagnetic hydroxylamine. This reduction results in the loss of the EPR signal, which can be misinterpreted as a complete decay of the probe if not accounted for.

Q2: What are the common reducing agents that can affect the stability of this nitroxide probe?

A2: In experimental settings, both chemical and biological reducing agents can impact the stability of the probe. Common agents include:

  • Ascorbic acid (Vitamin C): Frequently used in in vitro studies to assess the reduction rate of nitroxides.[1]

  • Thiols: Biological thiols like glutathione (GSH) are major contributors to nitroxide reduction within cells.[1]

  • Enzymatic Systems: Cellular enzymes can also contribute to the reduction of nitroxide probes.

Q3: How does the structure of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy influence its stability?

A3: The stability of nitroxide radicals is significantly influenced by their ring structure. Pyrrolidine (five-membered ring) and pyrroline-based nitroxides, such as the one , are generally more resistant to reduction and have a longer half-life compared to piperidine (six-membered ring) nitroxides like TEMPO.[2][3] However, within the five-membered ring series, the saturated pyrrolidine nitroxides tend to be slightly more stable against reduction by agents like ascorbate than their unsaturated pyrroline counterparts.[4][5]

Q4: Is the reduction of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy reversible?

A4: The one-electron reduction to hydroxylamine can be reversible. Reoxidation can occur in the presence of oxidizing agents, such as superoxide radicals. However, irreversible destruction of the spin probe can also happen concurrently with its reduction, meaning not all of the probe molecules may be returned to their oxidized, EPR-active form.[2]

Troubleshooting Guide

Problem Possible Causes Solutions
Rapid loss of EPR signal The experimental environment is too reducing.Reduce the concentration of the reducing agent. Consider using a more reduction-resistant nitroxide probe if possible.
The temperature is too high, accelerating the reduction rate.Perform the experiment at a lower temperature and monitor the temperature closely.
Inconsistent or non-reproducible decay rates Inconsistent sample preparation, leading to variations in the concentration of the probe or reducing agent.Ensure precise and consistent preparation of all samples. Use a calibrated pipette and freshly prepared solutions.
Oxygen contamination, which can re-oxidize the reduced probe.For anaerobic experiments, ensure the sample is thoroughly deoxygenated.
Unexpected changes in the EPR spectrum shape The probe is in a different microenvironment (e.g., binding to a protein), affecting its rotational motion.Analyze the EPR lineshape to determine if the probe's mobility has changed. This can provide additional information about the system.[6]
The presence of multiple radical species.Use simulation software to deconvolve the spectra and identify the different components.[7][8]

Quantitative Data on Nitroxide Reduction

Nitroxide ProbeSecond-Order Rate Constant (k) with Ascorbate (M⁻¹s⁻¹)Reference
3-Carboxy-PROXYL0.06[1]
Spirocyclohexyl-PROXYL~0.03[1]
Tetraethyl-3-carboxy-PROXYL≤ 0.001[1]

Note: The reduction was performed under pseudo-first-order conditions with a 20-fold excess of ascorbate in pH 7.4 PBS buffer at 295 K.[1]

Experimental Protocols

Protocol for Assessing Nitroxide Stability using EPR Spectroscopy

This protocol outlines the general steps to measure the reduction rate of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy in the presence of a reducing agent.

  • Sample Preparation:

    • Prepare a stock solution of the nitroxide probe in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the reducing agent (e.g., ascorbic acid, glutathione) in the same buffer.

    • In an EPR-compatible capillary tube, mix the nitroxide probe and the reducing agent to their final desired concentrations. Ensure rapid and thorough mixing.

  • EPR Spectrometer Setup:

    • Set the EPR spectrometer to the appropriate parameters for X-band spectroscopy of nitroxides. Typical settings include:

      • Microwave frequency: ~9.5 GHz[9]

      • Microwave power: 20 mW[9]

      • Modulation amplitude: 0.0125 mT[9]

      • Scan time and number of scans: to be optimized for signal-to-noise ratio.

  • Data Acquisition:

    • Record the EPR spectrum of the sample immediately after mixing and at regular time intervals.

    • The decay of the EPR signal intensity (typically the height of the low-field or center-field peak) is proportional to the concentration of the nitroxide radical.[10]

  • Data Analysis:

    • Plot the EPR signal intensity as a function of time.

    • From the decay curve, calculate the initial rate of reduction and the half-life of the nitroxide probe.

    • If the experiment is performed under pseudo-first-order conditions (i.e., the concentration of the reducing agent is in large excess), a second-order rate constant can be determined.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Data Analysis prep_nitroxide Prepare Nitroxide Stock Solution mix Mix Solutions in EPR Tube prep_nitroxide->mix prep_reducer Prepare Reducing Agent Stock Solution prep_reducer->mix setup Set Spectrometer Parameters mix->setup acquire Acquire EPR Spectra Over Time setup->acquire plot Plot Signal Intensity vs. Time acquire->plot calculate Calculate Decay Rate / Half-life plot->calculate

Caption: Experimental workflow for EPR-based stability assessment.

reduction_pathway Nitroxide Nitroxide Radical (R-NO•) (EPR Active) Hydroxylamine Hydroxylamine (R-NOH) (EPR Inactive) Nitroxide->Hydroxylamine Reduction Ascorbate Ascorbate AscorbylRadical Ascorbyl Radical Ascorbate->AscorbylRadical Donates electron AscorbylRadical->Nitroxide Can re-oxidize GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Reduces Ascorbyl Radical

Caption: Cellular reduction pathway of nitroxide radicals.

References

Preventing degradation of pyrroline spin labels during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrroline Spin Labels. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of pyrroline spin labels during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of pyrroline spin label signal loss in biological samples?

The most common reason for signal loss is the chemical reduction of the nitroxide radical (N-O•) to the EPR-silent hydroxylamine (N-OH).[1] This is particularly prevalent in intracellular environments, which are strongly reducing.[2]

Q2: What are the common reducing agents I should be concerned about?

In biological systems, several molecules can contribute to the reduction of your spin label:

  • Ascorbic acid (Vitamin C)

  • Glutathione (GSH)

  • NADPH and NADH-dependent enzymes [3]

While reagents like DTT and TCEP are also reducing, studies have shown that NADPH/NADH-related enzymes can be a primary cause of nitroxide destabilization in cell lysates.[3]

Q3: How does the structure of the nitroxide spin label affect its stability?

The stability of a nitroxide spin label is significantly influenced by its chemical structure:

  • Ring Size: Five-membered pyrroline and pyrrolidine rings are substantially more resistant to chemical reduction than six-membered piperidine rings.[2]

  • Steric Shielding: Bulky substituents near the nitroxide group, such as gem-diethyl or gem-dimethyl groups, provide kinetic stability by sterically protecting the radical from reducing agents.[4][5]

  • Fused Ring Systems: Aromatic nitroxides with fused rings, like isoindolines, exhibit greater thermal and chemical stability compared to piperidine and pyrroline nitroxides.[2]

Q4: Can pH and temperature affect my spin label's stability?

Yes, both pH and temperature can impact the stability of nitroxide spin labels. Extreme pH values can lead to instability.[1] While nitroxides are generally thermally stable, high temperatures can increase the rate of degradation reactions.[6] For some applications, measurements are carried out at cryogenic temperatures (e.g., 50 K) to minimize dynamic effects and prevent degradation.[7]

Troubleshooting Guides

Issue: Rapid Loss of EPR Signal After Sample Preparation

If you observe a significant and rapid decrease in your EPR signal, follow these troubleshooting steps.

Troubleshooting Workflow

G start EPR Signal Loss Detected check_sample Assess Sample Environment start->check_sample is_biological Is the sample biological (e.g., cell lysate, in-cell)? check_sample->is_biological additives Check for reducing agents in buffer (e.g., DTT) check_sample->additives reducing_agents Potential for high concentration of endogenous reducing agents is_biological->reducing_agents Yes strategy Implement Prevention Strategy is_biological->strategy No reducing_agents->strategy additives->strategy choose_label Select a more robust spin label strategy->choose_label modify_protocol Modify experimental protocol strategy->modify_protocol robust_label Use sterically shielded (e.g., gem-diethyl) or pyrrolidine-based labels choose_label->robust_label freeze_quench Freeze-quench sample immediately after preparation modify_protocol->freeze_quench maleimide Treat lysate with maleimide to consume NADPH/NADH modify_protocol->maleimide remove_dtt Use desalting column to remove reducing agents before labeling and measurement modify_protocol->remove_dtt re_measure Re-measure EPR Signal robust_label->re_measure freeze_quench->re_measure maleimide->re_measure remove_dtt->re_measure

Caption: Troubleshooting workflow for EPR signal loss.

Issue: Choosing the Right Spin Label for a Reducing Environment

Selecting an appropriate spin label from the outset is critical for experiments in challenging environments like the intracellular milieu.

Decision Logic for Spin Label Selection

G start Starting an Experiment in a Reducing Environment stability_req High Stability Required? start->stability_req piperidine Piperidine-based (e.g., TEMPO) stability_req->piperidine No pyrroline Pyrroline-based (e.g., MTSL) stability_req->pyrroline Yes piperidine_info Least stable to reduction. Avoid for in-cell studies. piperidine->piperidine_info pyrroline_info Good balance of stability and accessibility. pyrroline->pyrroline_info steric_shield Add Steric Shielding? (e.g., gem-diethyl groups) pyrroline->steric_shield pyrrolidine Pyrrolidine-based pyrrolidine_info More stable than pyrrolines. Excellent choice for high reducing environments. pyrrolidine->pyrrolidine_info steric_shield->pyrrolidine Yes, Max Stability shielded_label Sterically Shielded Pyrrolidine/ Pyrroline Label steric_shield->shielded_label Yes shielded_info Significantly enhanced resistance to reduction. shielded_label->shielded_info

Caption: Decision tree for selecting a stable spin label.

Data Summary

The stability of a nitroxide is often quantified by its rate of reduction in the presence of a reducing agent like ascorbate. Lower reduction rates indicate higher stability.

Nitroxide Ring TypeSubstituentsRelative Stability to ReductionReference
PiperidineTetramethylLow[2]
PyrrolineTetramethylMedium[2]
PyrrolidineTetramethylHigh[2][4]
Pyrrolinegem-DiethylHigh[8]
Pyrrolidinegem-DiethylVery High[4][9]
IsoindolineFused AromaticVery High[2]

Note: This table provides a qualitative comparison based on published findings. Actual stability will depend on specific experimental conditions.

Key Experimental Protocols

Protocol 1: Site-Directed Spin Labeling (SDSL) with Cysteine-Reactive Probes

This is a general protocol for labeling a protein with a sulfhydryl-specific nitroxide spin label like MTSL (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl methanethiosulfonate).[10][11]

  • Protein Preparation :

    • Perform site-directed mutagenesis to introduce a single cysteine residue at the desired labeling site. Ensure all other native cysteine residues are removed if they are not structurally essential.[10][12]

    • Purify the cysteine-mutant protein. It is crucial to include a reducing agent like 2.5 mM DTT in your buffers during purification to prevent the formation of intermolecular disulfide bonds.[12]

  • Removal of Reducing Agent :

    • Before labeling, the reducing agent (DTT) must be removed. Buffer exchange the protein into a DTT-free labeling buffer (e.g., using a Zeba spin desalting column).[12] From this point on, do not use buffers containing DTT.[12]

  • Labeling Reaction :

    • Prepare a stock solution of the spin label (e.g., 200 mM MTSL in acetonitrile).[10]

    • Add a 10-fold molar excess of the spin label to the protein solution.[13]

    • Incubate the reaction under gentle agitation. Incubation times can vary from 1-4 hours at room temperature to overnight at 4°C, depending on the protein and label reactivity.[11][13]

  • Removal of Excess Spin Label :

    • After incubation, it is critical to remove any unreacted, free spin label. This is typically done using a desalting column (e.g., PD-10).[14]

    • For membrane proteins solubilized in detergent, unreacted label can associate with the protein-detergent complex and may require more rigorous purification steps.[14]

  • Verification :

    • Confirm successful labeling and removal of free label by recording a continuous-wave (CW) EPR spectrum. The spectrum of a labeled protein will be broader than the sharp three-line spectrum of the free label in solution.[14]

Protocol 2: Stabilizing Nitroxide Labels in Cell Lysates

This protocol is designed to mitigate spin label reduction when working with complex biological mixtures like cell lysates.

  • Cell Lysate Preparation : Prepare your cell lysate using standard methods. Keep the lysate on ice.

  • Maleimide Treatment :

    • A key finding is that NADPH/NADH-related enzymes are major contributors to nitroxide reduction.[3]

    • To counteract this, treat the cell lysate with 5 mM maleimide. Maleimide stabilizes the nitroxide radicals by consuming the NADPH/NADH that these enzymes require.[3]

    • Incubate the lysate with maleimide before adding your spin-labeled biomolecule.

  • EPR Measurement :

    • Add your spin-labeled protein to the maleimide-treated lysate.

    • You can now perform long-time EPR measurements under conditions that more closely resemble the intracellular environment.[3] This method has been shown to preserve the EPR signal for several hours.[3]

Chemical Degradation Pathway

The primary degradation pathway for nitroxide spin labels in biological systems is reduction.

G Nitroxide R₂N-O• (Paramagnetic - EPR Active) Hydroxylamine R₂N-OH (Diamagnetic - EPR Inactive) Nitroxide->Hydroxylamine + e⁻, + H⁺ (e.g., from Ascorbate, GSH)

Caption: Reduction of a nitroxide radical to hydroxylamine.

References

Optimizing spin labeling efficiency for 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spin label 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (CTPO).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and applications of CTPO.

Q1: What is 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (CTPO)?

3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, commonly known as CTPO, is a stable nitroxide radical. It is primarily utilized as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate molecular dynamics and interactions in various systems.[1][2][3] It can also be used as a starting material for the synthesis of other functionalized molecules and as an imaging probe in biomedical research.[3]

Q2: Can I use CTPO for direct covalent labeling of my protein of interest?

Direct covalent labeling of proteins using the carbamoyl (amide) group of CTPO is generally not a feasible or efficient strategy under standard bioconjugation conditions. The amide bond of the carbamoyl group is chemically stable and does not readily react with the functional groups typically found on amino acid side chains (e.g., amines, thiols, carboxylates). Covalent modification of proteins via carbamoylation in biological systems typically involves highly reactive intermediates like isocyanic acid, which is not generated from the stable carbamoyl group of CTPO.[4][5][6]

Q3: How is CTPO typically used in protein studies?

CTPO is most commonly used as a non-covalent spin probe . In this application, it is simply mixed with the protein solution. The EPR spectrum of CTPO is sensitive to its local environment, and changes in the spectral line shape can provide information about the polarity, viscosity, and dynamics of the protein's surface or binding pockets.[4]

Q4: Are there alternative approaches to covalently attach a CTPO-like spin label to a biomolecule?

Yes. While direct labeling with CTPO is challenging, two main strategies can be employed for covalent attachment of a similar spin label:

  • Chemical Modification of CTPO: CTPO can be chemically modified to introduce a reactive functional group suitable for bioconjugation. For example, the carbamoyl group could potentially be hydrolyzed to a carboxylic acid, which can then be activated (e.g., with EDC/NHS) to react with primary amines on the protein.

  • Use of Alternative, Functionalized Spin Labels: A more straightforward approach is to use commercially available nitroxide spin labels that already possess a reactive group. Many such labels share the same core pyrrolin-1-yloxy structure as CTPO but are functionalized with groups like maleimides (for reaction with thiols), NHS esters (for reaction with amines), or alkynes/azides (for click chemistry).

Q5: What are the key factors to consider when choosing a spin labeling strategy?

The choice of spin labeling strategy depends on several factors, including:

  • The target biomolecule: The presence of specific functional groups (e.g., free cysteines, lysines) will dictate the choice of reactive spin label.

  • The desired site of labeling: Site-directed mutagenesis can be used to introduce a unique reactive residue (e.g., a cysteine) at a specific location in the protein.

  • The experimental conditions: The stability of the spin label and the linkage to the biomolecule under the required experimental conditions (e.g., pH, temperature, presence of reducing agents) is crucial.

Section 2: Troubleshooting Guides

This section provides troubleshooting for common issues encountered during spin labeling experiments, focusing on both the non-covalent use of CTPO and strategies for covalent labeling with functionalized analogs.

Troubleshooting Guide 1: Non-Covalent Labeling with CTPO
Problem Possible Cause(s) Suggested Solution(s)
No change in EPR spectrum upon addition of protein. 1. CTPO is not interacting with the protein. 2. The protein concentration is too low. 3. The environment of the protein surface is very similar to the bulk solvent.1. Increase the protein concentration. 2. Vary the buffer conditions (pH, ionic strength) to promote interaction. 3. Confirm protein folding and activity.
Significant broadening or loss of EPR signal. 1. CTPO is aggregating. 2. The protein is causing precipitation of the spin label. 3. Paramagnetic metal ions are present in the buffer.1. Decrease the concentration of CTPO. 2. Check the solubility of CTPO in the experimental buffer. 3. Use a metal chelator (e.g., EDTA) in the buffer. 4. Centrifuge the sample and check for precipitate.
Complex, multi-component EPR spectrum. CTPO is partitioning between multiple environments (e.g., bulk solvent, different sites on the protein surface).This can be valuable information. Analyze the spectrum by fitting it to multiple components to quantify the different populations of the spin probe.
Troubleshooting Guide 2: Covalent Labeling with Functionalized Nitroxide Spin Labels

This guide assumes the use of a pyrrolin-1-yloxy based spin label that has been functionalized for covalent attachment (e.g., with a maleimide or NHS ester).

Problem Possible Cause(s) Suggested Solution(s)
Low Labeling Efficiency 1. Incorrect pH: The reactivity of the target functional group is pH-dependent (e.g., thiols are more reactive at pH > 7, amines at pH 7-9). 2. Presence of competing nucleophiles: Other molecules in the buffer (e.g., Tris, DTT) can react with the spin label. 3. Inaccessible target residue: The target amino acid (e.g., cysteine) may be buried within the protein structure. 4. Spin label degradation: The spin label may be unstable under the reaction conditions. 5. Insufficient molar excess of spin label. 1. Adjust the pH of the reaction buffer to optimize the reactivity of the target residue. 2. Use a non-reactive buffer (e.g., HEPES, phosphate). Remove any competing nucleophiles before starting the labeling reaction. 3. Ensure the target residue is solvent-accessible. If necessary, introduce a more accessible cysteine via site-directed mutagenesis. 4. Perform the labeling reaction at a lower temperature or for a shorter duration. Protect the reaction from light if the label is light-sensitive. 5. Increase the molar excess of the spin label (e.g., 5- to 20-fold).
Non-Specific Labeling 1. Reaction with other residues: The spin label may be reacting with other nucleophilic residues on the protein surface. 2. Hydrolysis of the spin label: The reactive group on the spin label may hydrolyze before it can react with the target residue.1. Optimize the pH to favor reaction with the target residue. For example, maleimides are more specific for thiols at pH 6.5-7.5. 2. Prepare the spin label solution immediately before use.
Protein Precipitation during Labeling 1. Use of organic co-solvents: Some spin labels are dissolved in organic solvents (e.g., DMSO, DMF) which can denature the protein. 2. High concentration of reactants. 1. Minimize the amount of organic co-solvent in the final reaction mixture (typically <5% v/v). 2. Perform the reaction at a lower protein concentration.
Loss of Protein Activity after Labeling The spin label is attached at or near a functionally important site.1. Choose a different labeling site that is distant from the active site or regions involved in conformational changes. 2. Perform a functional assay on the labeled protein to confirm that its activity is not compromised.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Non-Covalent Protein Studies with CTPO
  • Sample Preparation:

    • Prepare a stock solution of CTPO (e.g., 10 mM in a suitable solvent like water or ethanol).

    • Prepare the protein solution in the desired buffer. Ensure the buffer does not contain any components that could interfere with the EPR measurement or the spin label itself.

    • The final protein concentration will depend on the specific experiment but is typically in the µM to mM range.

  • Mixing:

    • Add a small aliquot of the CTPO stock solution to the protein solution to achieve the desired final concentration of the spin probe (typically in the range of 50-200 µM).

    • Gently mix the solution.

  • EPR Measurement:

    • Transfer the sample to a suitable EPR sample tube (e.g., a glass capillary).

    • Acquire the EPR spectrum at the desired temperature.

    • Acquire a control spectrum of CTPO in the buffer without the protein for comparison.

Protocol 2: General Procedure for Covalent Labeling of a Cysteine Residue with a Maleimide-Functionalized Spin Label
  • Protein Preparation:

    • If the protein contains native cysteines that are not the target for labeling, they should be mutated to another amino acid (e.g., alanine or serine).

    • Introduce a cysteine residue at the desired labeling site via site-directed mutagenesis.

    • Purify the protein and ensure it is in a reduced state by treating it with a reducing agent like DTT or TCEP.

  • Removal of Reducing Agent:

    • It is critical to remove the reducing agent before adding the maleimide-functionalized spin label, as it will compete for reaction. Use a desalting column or dialysis to exchange the protein into a fresh, deoxygenated buffer (e.g., phosphate or HEPES at pH 7.0-7.5).

  • Labeling Reaction:

    • Prepare a stock solution of the maleimide-functionalized spin label (e.g., 100 mM in DMSO or DMF).

    • Add a 5- to 20-fold molar excess of the spin label to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching the Reaction and Removal of Excess Label:

    • Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine.

    • Remove the unreacted spin label and quenching reagent using a desalting column, dialysis, or tangential flow filtration.

  • Verification of Labeling:

    • Confirm successful labeling and determine the labeling efficiency using techniques such as EPR spectroscopy, mass spectrometry (expect a mass increase corresponding to the mass of the spin label), or UV-Vis spectroscopy if the label has a chromophore.

Quantitative Data Summary

The following table summarizes typical reaction conditions for covalent spin labeling. Note that optimal conditions will vary depending on the specific protein and spin label used.

ParameterCysteine Labeling (Maleimide)Amine Labeling (NHS Ester)
pH 6.5 - 7.57.0 - 9.0
Buffer Phosphate, HEPESBorate, Phosphate
Molar Excess of Label 5 - 20 fold10 - 50 fold
Reaction Time 1-2 hours at RT or overnight at 4°C30 min - 2 hours at RT
Quenching Reagent β-mercaptoethanol, CysteineTris, Glycine, Hydroxylamine

Section 4: Visualizations

Logical Workflow for Troubleshooting Low Covalent Labeling Efficiency

CysteineLabeling Covalent Labeling of a Cysteine Residue cluster_protein_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Purification protein Protein with target Cysteine add_reducing_agent Add reducing agent (DTT/TCEP) protein->add_reducing_agent remove_reducing_agent Remove reducing agent add_reducing_agent->remove_reducing_agent add_spin_label Add Maleimide-Spin Label remove_reducing_agent->add_spin_label incubation Incubate (pH 7.0-7.5) add_spin_label->incubation quench Quench reaction incubation->quench remove_excess_label Remove excess label quench->remove_excess_label labeled_protein Labeled Protein remove_excess_label->labeled_protein

References

Technical Support Center: Troubleshooting Low Signal-to-Noise in EPR with Pyrroline Labels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise (S/N) in Electron Paramagnetic Resonance (EPR) spectroscopy when using pyrroline-based spin labels.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in EPR experiments with pyrroline labels?

A1: The most common culprits for a poor signal-to-noise ratio can be broadly categorized into three areas:

  • Sample-Related Issues:

    • Low Spin Label Concentration: The number of paramagnetic centers in your sample is too low.

    • Inefficient Labeling: The pyrroline spin label has not been efficiently attached to the molecule of interest.

    • Sample Degradation: The spin label may have been reduced or degraded, leading to a loss of the paramagnetic signal. Pyrroline nitroxides are generally more stable than piperidine-based (TEMPO) labels but can still be susceptible to reduction.[1][2][3]

    • Sample Aggregation: Aggregation of the labeled molecule can lead to line broadening and a decrease in signal intensity.

    • High Dielectric Loss of Solvent: Solvents with high dielectric loss, such as water, can absorb microwave power, reducing the quality factor (Q-factor) of the cavity and thus decreasing the signal.

  • Instrumental Parameters:

    • Suboptimal Spectrometer Settings: Incorrectly set parameters like microwave power, modulation amplitude, receiver gain, or time constant can significantly impact the signal-to-noise ratio.

    • Improper Cavity Tuning: An improperly tuned EPR cavity will not efficiently couple the microwave power to the sample, resulting in a weak signal.

    • High Instrument Noise: The spectrometer itself may be contributing excessive noise.

  • Experimental Conditions:

    • Suboptimal Temperature: The temperature of the experiment can affect both the relaxation times of the electron spin and the dynamics of the labeled molecule, influencing the signal intensity.[4] Power saturation can be a significant issue at lower temperatures.[4][5]

Q2: How can I determine if my pyrroline spin label is the source of the low signal?

A2: To ascertain if the spin label itself is the problem, you can perform the following checks:

  • Confirm Labeling Efficiency: Use a secondary method to confirm that the spin label is covalently attached to your target molecule. This could involve mass spectrometry or fluorescence-based assays if the label has a fluorescent component. The double integral of the EPR spectrum is proportional to the number of spins and can be used to quantify the spin concentration by comparing it to a standard of known concentration.[6]

  • Check for Signal from Unreacted Label: After purifying your labeled sample, check the supernatant for a sharp, three-line EPR signal characteristic of a freely tumbling nitroxide. A strong signal in the supernatant indicates that the labeling reaction was inefficient.

  • Assess Label Stability: Prepare a control sample of the free spin label in the same buffer as your experiment. Acquire a spectrum immediately after preparation and then after a period equivalent to your experimental duration. A significant decrease in signal intensity suggests that the label is unstable under your experimental conditions. Pyrroline nitroxides are known to be more resistant to reduction than six-membered piperidine rings.[1]

Q3: What is power saturation and how can I avoid it?

A3: Power saturation occurs when the microwave power is so high that the rate of energy absorption by the electron spins exceeds the rate at which they can relax back to the lower energy state.[7][8] This leads to an equalization of the spin state populations and a decrease in the EPR signal intensity.[5][7] To avoid saturation, especially at low temperatures where relaxation is slower, it is crucial to use low microwave power.[4][8]

You can check for saturation by recording spectra at several different microwave power (attenuation) settings. If the signal intensity does not increase proportionally with the square root of the microwave power, or if it starts to decrease, your sample is saturated.[8] In such cases, you should increase the attenuation (decrease the power) until you are in a non-saturating regime.

Troubleshooting Guides

Guide 1: Optimizing Spectrometer Parameters

A low signal-to-noise ratio can often be improved by systematically optimizing the EPR spectrometer settings. The following table provides recommended starting parameters and troubleshooting steps for continuous-wave (CW) EPR of pyrroline-labeled samples at X-band.

ParameterRecommended Starting ValueTroubleshooting ActionRationale
Microwave Power (Attenuation) 10-20 dBIncrease attenuation (decrease power) if saturation is suspected.Avoids power saturation, which artificially reduces signal intensity.[4][7]
Receiver Gain 1 x 104Increase until the signal is well-resolved, but avoid clipping (flat-topped peaks).[7][9]Amplifies the detected signal. Too high a gain will lead to signal distortion.[7]
Modulation Amplitude 1-2 GStart with a larger value to find the signal, then decrease until the line shape no longer changes.[9]A larger modulation amplitude increases signal intensity but can broaden the lines and distort the spectrum if it is larger than the linewidth.[4][7]
Modulation Frequency 100 kHzGenerally kept at the maximum for organic radicals.Higher modulation frequency helps to reduce low-frequency noise.[7]
Time Constant 40-80 msIncrease for noisier signals, but ensure it is not too long relative to the scan rate.Filters out high-frequency noise. A time constant that is too long can distort the signal.[4]
Sweep Width 100-150 GAdjust to encompass the entire spectrum of the nitroxide label.Ensures all features of the EPR spectrum are captured.
Number of Scans 1Increase the number of scans to improve the S/N ratio.The signal-to-noise ratio improves with the square root of the number of scans.[4]
Guide 2: Sample Preparation and Handling

Proper sample preparation is critical for obtaining a good EPR signal.

Protocol for Spin Labeling a Cysteine Mutant Protein with a Pyrroline-Based Methanethiosulfonate (MTSL) Label

  • Protein Preparation:

    • Purify the cysteine-mutant protein of interest. Ensure the protein is in a buffer that does not contain reducing agents like DTT or β-mercaptoethanol, which will reduce the nitroxide spin label.

    • If a reducing agent was used during purification, it must be removed by dialysis or a desalting column.

    • Degas the buffer to remove dissolved oxygen, which can broaden the EPR signal.

  • Spin Labeling Reaction:

    • Prepare a stock solution of the pyrroline-MTSL spin label (e.g., 200 mM in acetonitrile).[10]

    • Add a 10-fold molar excess of the spin label to the protein solution.

    • Incubate the reaction mixture. The incubation time can vary from 1 hour to overnight, and the temperature can be at 4°C or room temperature, depending on the stability of the protein.

  • Removal of Unreacted Label:

    • After incubation, remove the unreacted spin label using a desalting column (e.g., PD-10) or dialysis. This is crucial to avoid a strong background signal from the free label.

  • Sample Concentration:

    • Concentrate the labeled protein to the desired concentration for EPR measurements. Typical concentrations range from 50 µM to 500 µM.

  • EPR Sample Loading:

    • Load the sample into a quartz capillary tube or a flat cell. Avoid introducing air bubbles.

    • For aqueous samples, a flat cell is often preferred to minimize dielectric loss.

Visualizing Troubleshooting Workflows

Troubleshooting Low Signal-to-Noise in EPR

Troubleshooting_EPR start Low Signal-to-Noise check_sample Check Sample Integrity start->check_sample check_instrument Check Instrument Parameters start->check_instrument check_labeling Verify Labeling Efficiency & Stability check_sample->check_labeling check_concentration Check Sample Concentration check_sample->check_concentration check_aggregation Assess Sample Aggregation check_sample->check_aggregation optimize_power Optimize Microwave Power (Avoid Saturation) check_instrument->optimize_power optimize_gain Optimize Receiver Gain check_instrument->optimize_gain optimize_modulation Optimize Modulation Amplitude check_instrument->optimize_modulation optimize_scans Increase Number of Scans check_instrument->optimize_scans tune_cavity Tune Cavity check_instrument->tune_cavity solution_found Signal Improved check_labeling->solution_found Labeling Confirmed check_concentration->solution_found Concentration Adequate check_aggregation->solution_found No Aggregation optimize_power->solution_found Power Optimized optimize_gain->solution_found Gain Optimized optimize_modulation->solution_found Modulation Optimized optimize_scans->solution_found S/N Improved tune_cavity->solution_found Tuning Optimized

Caption: A flowchart for systematically troubleshooting low signal-to-noise in EPR experiments.

Logical Relationship of Signal-to-Noise Factors

Signal_Factors signal EPR Signal Intensity snr Signal-to-Noise Ratio signal->snr noise Noise Level noise->snr spin_conc Spin Concentration spin_conc->signal mw_power Microwave Power mw_power->signal (non-saturating) gain Receiver Gain gain->signal mod_amp Modulation Amplitude mod_amp->signal time_const Time Constant time_const->noise num_scans Number of Scans num_scans->noise (1/√N)

Caption: Key factors influencing the signal and noise components of an EPR measurement.

References

Overcoming solubility issues with 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a synthetic organic compound. It serves as a useful intermediate in the synthesis of other molecules, such as nitroxide-based free radicals used as spin probes in various studies.[1][2] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₉H₁₆N₂O[3][4]
Molecular Weight 168.24 g/mol [3][4]
Appearance Off-White Crystalline Solid[3]
Melting Point 178-182 °C[3][4]
Water Solubility Slightly soluble[1][3]
CAS Number 19805-75-5[3][4]

Q2: What are the primary applications of this compound?

Its primary application is as a chemical intermediate. For example, it is used in the synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a stable nitroxide radical that can be used as an imaging probe for EPR imaging of brain diseases in animal models.[1][2]

Q3: What are the recommended storage conditions?

It is recommended to store the compound in a tightly sealed container in a cool, dry place. The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[1]

Q4: What are the main safety precautions when handling this compound?

This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. If handling a significant amount of the powder, a dust mask is recommended.[4] Work should be conducted in a well-ventilated area or a fume hood.[5]

Troubleshooting Guide: Solubility Issues

Q5: I am having trouble dissolving this compound in aqueous solutions. What should I do?

This compound is known to be only slightly soluble in water.[1][3] To dissolve it for use in aqueous buffers (e.g., for biological assays), a co-solvent approach is typically required. The general procedure is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, and then dilute this stock solution into the aqueous buffer of choice.[6]

For a systematic approach to troubleshooting, please refer to the workflow diagram below.

G start Start: Compound does not dissolve in aqueous buffer try_dmso Attempt to dissolve a small amount in a polar aprotic solvent (e.g., DMSO, DMF) start->try_dmso dissolves_dmso Does it dissolve? try_dmso->dissolves_dmso prepare_stock Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO). Store appropriately. dissolves_dmso->prepare_stock Yes no_dissolve_dmso Try other solvents (see Table 2). Consider gentle heating or sonication. dissolves_dmso->no_dissolve_dmso No dilute Dilute stock into aqueous buffer (see Protocol 2). Ensure final solvent concentration is low (e.g., <1%). prepare_stock->dilute success Success: Compound is in solution dilute->success check_purity If solubility remains an issue, consider compound purity or degradation. Consult analytical data. no_dissolve_dmso->check_purity

Figure 1. Troubleshooting workflow for solubility issues. (Max Width: 760px)

Q6: Which organic solvents are most likely to dissolve this compound?

Based on its chemical structure, which contains both polar (amide) and non-polar (tetramethyl) regions, a range of polar solvents should be tested. Polar aprotic solvents are often a good starting point for creating stock solutions.

Table 2: Suggested Solvents for Solubility Testing

Solvent ClassExample SolventsRationale for Use
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High solubilizing power for a wide range of organic molecules; suitable for preparing highly concentrated stock solutions.[7]
Polar Protic Ethanol, MethanolCan dissolve compounds with hydrogen-bonding groups. May be more compatible with biological assays than DMSO/DMF at higher concentrations.[7]
Chlorinated Dichloromethane (DCM)Useful for compounds with moderate polarity. Typically used for synthesis workups rather than biological assay preparation.

Q7: My compound won't dissolve easily, even in DMSO. What are the next steps?

If the compound dissolves slowly, you can employ physical methods to increase the rate of dissolution.

  • Vortexing: Ensure the mixture is being agitated vigorously.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up solid particles and enhance dissolution.[8]

  • Gentle Heating (Warming): Warm the solution to 30-40°C. Be cautious, as excessive heat can degrade the compound. Always check the compound's stability information first.

Q8: I see a precipitate forming when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Precipitation upon dilution (crashing out) is a common problem when the final solution cannot support the solubility of the compound at that concentration. Here are some tips to prevent it:

  • Lower the Final Concentration: The most common reason for precipitation is that the compound's solubility limit in the final aqueous buffer (even with the small amount of co-solvent) has been exceeded. Try a lower final concentration.

  • Add Stock to Buffer Slowly: Add the concentrated organic stock solution drop-wise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This prevents localized high concentrations of the compound that can initiate precipitation.[9]

  • Check Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have a strongly acidic or basic group, significant pH extremes in the buffer could potentially affect solubility.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) may keep the compound in solution. Always run a vehicle control with the same solvent concentration to check for effects on your experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a 50 mM stock solution in DMSO.

  • Weigh the Compound: Accurately weigh 8.41 mg of this compound (MW = 168.24 g/mol ) into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.

  • Inspect: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.

  • Store: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.

Protocol 2: Preparation of a Working Solution by Dilution

This protocol describes the dilution of a 50 mM DMSO stock to a final concentration of 50 µM in a cell culture medium.

G cluster_0 Step 1: Prepare Intermediate Dilution cluster_1 Step 2: Prepare Final Working Solution stock 50 mM Stock Solution in DMSO intermediate 1 mM Intermediate Solution (2 µL Stock + 98 µL Buffer) stock->intermediate 1:50 Dilution working 1 mL of 50 µM Working Solution (Final DMSO: 0.1%) intermediate->working Add 5 µL final_buffer 995 µL of Final Aqueous Buffer final_buffer->working Vortex while adding

Figure 2. Workflow for serial dilution of an organic stock. (Max Width: 760px)
  • Pre-warm Buffer: Warm your final aqueous buffer (e.g., PBS, cell culture medium) to the desired working temperature (e.g., 37°C).

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate dilution. For example, dilute the 50 mM stock 1:50 in the aqueous buffer to get a 1 mM solution.

  • Final Dilution: Aliquot the required volume of the final aqueous buffer into a new tube.

  • Add Stock to Buffer: While vortexing the tube of aqueous buffer, add the required volume of your stock solution (e.g., 1 µL of 50 mM stock into 999 µL of buffer for a 50 µM final concentration). This ensures rapid mixing and minimizes precipitation.

  • Mix Thoroughly: Continue to vortex for another 10-15 seconds. Use the working solution promptly.

References

Characterization of impurities in 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of 2,2,5,5-Tetramethyl-3-cyanopyrroline Intermediate

  • Question: My reaction to produce the cyanopyrroline intermediate from acetone, ammonia, and a cyanide source is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can be attributed to several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.

    • Incomplete Reaction: Ensure that the stoichiometry of the reactants is correct. An excess of one reactant may be necessary to drive the reaction to completion. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Side Reactions: The formation of by-products such as 2,2,4,4,6,6-hexamethyl-1,3,5-triazacyclohexane from the reaction of acetone and ammonia can reduce the yield of the desired pyrroline. Maintaining a low reaction temperature and controlling the addition rate of reactants can help minimize these side reactions.

    • Reaction Conditions: The reaction is sensitive to temperature and pH. Ensure adequate cooling is in place to manage any exothermic processes. The pH of the reaction mixture should be carefully controlled to favor the formation of the cyanopyrroline.

Issue 2: Presence of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid as an Impurity

  • Question: My final product, this compound, is contaminated with the corresponding carboxylic acid. How can I prevent its formation and remove it?

  • Answer: The presence of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid is a common issue arising from the over-hydrolysis of the amide product.

    • Prevention: The hydrolysis of the intermediate 2,2,5,5-tetramethyl-3-cyanopyrroline to the carboxamide should be carefully controlled. Using milder reaction conditions (e.g., lower temperature, shorter reaction time, or a less concentrated acid/base catalyst) can favor the formation of the amide over the carboxylic acid. Stepwise hydrolysis, first to the amide and then isolating it before any further reaction, can also be an effective strategy.

    • Removal: If the carboxylic acid impurity is present in the final product, it can be removed through purification techniques.

      • Recrystallization: Due to the difference in polarity and solubility between the amide and the carboxylic acid, recrystallization from a suitable solvent system can be effective.

      • Chromatography: Column chromatography is a reliable method for separating the more polar carboxylic acid from the desired amide product.

      • Acid-Base Extraction: The carboxylic acid can be selectively extracted from an organic solution of the product mixture by washing with a dilute aqueous base (e.g., sodium bicarbonate solution). The desired amide will remain in the organic layer.

Issue 3: Incomplete Hydrolysis of the Cyanopyrroline Intermediate

  • Question: I am observing a significant amount of unreacted 2,2,5,5-tetramethyl-3-cyanopyrroline in my final product. How can I ensure complete hydrolysis to the carboxamide?

  • Answer: Incomplete hydrolysis of the nitrile intermediate is a common problem that can be addressed by optimizing the reaction conditions.

    • Reaction Time and Temperature: Increasing the reaction time or temperature can help drive the hydrolysis to completion. However, be mindful that harsher conditions may also promote the formation of the carboxylic acid byproduct. Monitoring the reaction by TLC or HPLC is crucial to find the optimal balance.

    • Catalyst Concentration: Increasing the concentration of the acid or base catalyst can accelerate the hydrolysis.

    • Phase Transfer Catalyst: If the reaction is heterogeneous, the use of a phase transfer catalyst can improve the reaction rate by facilitating the interaction between the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A common and plausible synthetic pathway involves a two-step process:

  • Synthesis of the intermediate, 2,2,5,5-Tetramethyl-3-cyanopyrroline: This is typically achieved through a multi-component reaction involving acetone, ammonia, and a cyanide source (e.g., sodium cyanide or acetone cyanohydrin).

  • Hydrolysis of the cyanopyrroline to the carboxamide: The nitrile group of the intermediate is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Q2: What are the key impurities to look for in the synthesis of this compound?

The potential impurities can be categorized based on the synthetic step in which they are formed.

Impurity NameStructureOrigin
From Cyanopyrroline Synthesis
Unreacted AcetoneCH₃COCH₃Incomplete reaction.
Acetone Cyanohydrin(CH₃)₂C(OH)CNIntermediate in the formation of the cyanopyrroline.
2,2,4,4,6,6-Hexamethyl-1,3,5-triazacyclohexaneC₉H₂₁N₃Side reaction between acetone and ammonia.
From Carboxamide Synthesis (Hydrolysis)
2,2,5,5-Tetramethyl-3-cyanopyrrolineC₉H₁₄N₂Unreacted starting material from the hydrolysis step.
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acidC₉H₁₅NO₂Over-hydrolysis of the target carboxamide.

Q3: What analytical techniques are recommended for characterizing the impurities?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of impurities.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To separate and quantify the main product and its non-volatile impurities. A reversed-phase C18 column is often suitable.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities, such as unreacted starting materials and low molecular weight by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of the main product and any isolated impurities. ¹H and ¹³C NMR are essential for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the product and impurities (e.g., C=O of the amide and acid, C≡N of the nitrile).

Experimental Protocols

Protocol 1: Synthesis of 2,2,5,5-Tetramethyl-3-cyanopyrroline

  • Materials: Acetone, Ammonia (aqueous solution), Sodium Cyanide, Hydrochloric Acid.

  • Procedure:

    • In a well-ventilated fume hood, cool a mixture of acetone and aqueous ammonia in a reaction vessel equipped with a stirrer and a thermometer.

    • Slowly add a solution of sodium cyanide in water to the cooled mixture while maintaining the temperature below a specified limit (e.g., 10°C) to control the exothermic reaction.

    • After the addition is complete, continue stirring the mixture at a controlled temperature for several hours.

    • Monitor the reaction progress by GC.

    • Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to a specific pH.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2,2,5,5-Tetramethyl-3-cyanopyrroline.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of 2,2,5,5-Tetramethyl-3-cyanopyrroline to this compound

  • Materials: 2,2,5,5-Tetramethyl-3-cyanopyrroline, Sulfuric Acid (or Sodium Hydroxide), Water.

  • Procedure (Acid-catalyzed hydrolysis):

    • Dissolve the 2,2,5,5-Tetramethyl-3-cyanopyrroline in a suitable solvent.

    • Add a calculated amount of concentrated sulfuric acid and water.

    • Heat the mixture to a specific temperature and monitor the reaction by HPLC or TLC.

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and remove the solvent to yield the crude product.

    • Purify the this compound by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyanopyrroline Synthesis cluster_step2 Step 2: Hydrolysis cluster_purification Purification & Analysis Start Acetone + Ammonia + NaCN Reaction1 Reaction Start->Reaction1 Intermediate 2,2,5,5-Tetramethyl- 3-cyanopyrroline Reaction1->Intermediate Reaction2 Hydrolysis (H+ or OH-) Intermediate->Reaction2 Product 2,2,5,5-Tetramethyl-3-pyrroline- 3-carboxamide Reaction2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Analysis Analysis (HPLC, GC-MS, NMR, FTIR) Purification->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Reactants Acetone + NH3 + NaCN Cyanopyrroline 2,2,5,5-Tetramethyl- 3-cyanopyrroline Reactants->Cyanopyrroline Step 1 Impurity1 Unreacted Starting Materials Reactants->Impurity1 Impurity2 Acetone Cyanohydrin Reactants->Impurity2 Impurity3 Triazacyclohexane By-product Reactants->Impurity3 Carboxamide Target Product: 2,2,5,5-Tetramethyl-3-pyrroline- 3-carboxamide Cyanopyrroline->Carboxamide Step 2 (Hydrolysis) Impurity4 Unreacted Cyanopyrroline Cyanopyrroline->Impurity4 Impurity5 Carboxylic Acid By-product Carboxamide->Impurity5

Caption: Potential impurity formation pathways in the synthesis of the target molecule.

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Enhancing the Stability of Nitroxide Radicals in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers encountering challenges with the stability of nitroxide radicals in biological experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experimental design and ensure the reliability of your results.

Troubleshooting Guide

This section addresses common issues encountered during experiments with nitroxide radicals in biological samples.

Problem Potential Cause Suggested Solution
Rapid loss of EPR signal after introducing the nitroxide probe to cells or lysates. Reduction by Ascorbate: Ascorbic acid (Vitamin C) is a primary reducing agent in the cytosol that rapidly reduces nitroxide radicals to their EPR-silent hydroxylamine form.[1]- Use a more stable nitroxide: Tetraethyl-substituted nitroxides are significantly more resistant to reduction by ascorbate than their tetramethyl counterparts. Five-membered pyrrolidine/pyrroline rings are also generally more stable than six-membered piperidine rings.[1][2][3] - Lower the temperature: If experimentally feasible, performing the experiment at a lower temperature will slow down the reduction rate. - Optimize incubation time: Minimize the time the probe is in contact with the biological sample before measurement.
Reduction by Thiols: Free sulfhydryl groups on proteins and small molecules like glutathione (GSH) contribute to nitroxide reduction.[4]- Pre-treat with N-ethylmaleimide (NEM): NEM is a thiol-alkylating agent that covalently blocks free sulfhydryl groups, thereby inhibiting this pathway of reduction.[5] See the detailed protocol below.
Distorted or unusual EPR spectral lineshape. High Local Concentration: Excessive concentrations of the nitroxide probe can lead to spin-spin interactions, causing broadening of the EPR signal.- Titrate the nitroxide concentration: Determine the optimal, lowest effective concentration of the spin probe for your experiment.
Binding to Macromolecules: If the nitroxide probe binds to proteins or other large molecules, its motion will be restricted, leading to a broader, more anisotropic spectrum.- Select an appropriate probe: Use a nitroxide with functional groups that minimize non-specific binding if you are studying the properties of the bulk solution.
Low Oxygen Concentration (for oximetry): In experiments measuring oxygen concentration, a lack of oxygen will result in narrower spectral lines.- Ensure proper sample aeration: If measuring high oxygen concentrations, ensure the sample is adequately oxygenated. Conversely, for anoxic experiments, ensure thorough deoxygenation.
Inconsistent results between experiments. Variability in Biological Sample: The redox state of cells or lysates can vary depending on cell density, passage number, and handling.- Standardize cell culture and sample preparation: Use cells at a consistent confluency and passage number. Prepare lysates fresh for each experiment and handle them consistently.
Degradation of Nitroxide Stock Solution: Improper storage can lead to the degradation of the nitroxide radical.- Store stock solutions properly: Store nitroxide stock solutions at -20°C or below, protected from light. Prepare fresh working solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: Why is my nitroxide radical signal disappearing so quickly in my cell culture?

A1: The rapid disappearance of the EPR signal is most commonly due to the chemical reduction of the nitroxide radical to its corresponding EPR-silent hydroxylamine.[1] The primary culprits in a cellular environment are endogenous reducing agents like ascorbic acid (Vitamin C) and thiols, such as glutathione (GSH).[1][4]

Q2: How can I choose a more stable nitroxide radical for my experiments?

A2: The stability of a nitroxide radical is highly dependent on its chemical structure. For enhanced stability in biological samples, consider the following:

  • Substitution: Tetraethyl-substituted nitroxides are significantly more resistant to reduction than the more common tetramethyl-substituted versions.[2]

  • Ring Structure: Five-membered rings (pyrrolidine and pyrroline) are generally more stable against reduction than six-membered piperidine rings.[3]

  • Charge: The presence of a negative charge on the nitroxide can increase its stability against reduction by the negatively charged ascorbate anion due to electrostatic repulsion.

Q3: What is N-ethylmaleimide (NEM) and how does it help stabilize nitroxide radicals?

A3: N-ethylmaleimide (NEM) is a chemical reagent that specifically reacts with and blocks sulfhydryl (thiol) groups.[5] In the context of nitroxide stability, NEM is used to inhibit the reduction of the radical by endogenous thiols like glutathione. By pre-treating your cells or lysate with NEM, you can effectively eliminate one of the major pathways of nitroxide reduction. A detailed protocol for its use is provided below.

Q4: Can I reverse the reduction of my nitroxide probe?

A4: In some cases, the reduction to a hydroxylamine is reversible. The hydroxylamine can be re-oxidized back to the nitroxide radical by certain oxidizing agents. However, irreversible destruction of the probe can also occur.[3] For experimental purposes, it is generally more practical to prevent the initial reduction rather than trying to reverse it.

Q5: What are the typical EPR spectrometer settings for monitoring nitroxide stability?

A5: For a standard X-band continuous-wave (cw) EPR spectrometer, typical settings for monitoring nitroxide radicals in a liquid biological sample at room temperature would be:

  • Microwave Frequency: ~9.5 GHz

  • Microwave Power: 10 mW (Note: Power should be optimized to avoid saturation)[6]

  • Modulation Frequency: 100 kHz[6]

  • Modulation Amplitude: 0.1 mT[6]

  • Sweep Width: A range that covers the entire three-line spectrum, typically 10-15 mT.

  • Time Constant: Appropriate for the scan time to ensure good signal-to-noise without distorting the signal.

Always perform a power saturation study to determine the optimal microwave power for your specific sample and conditions to ensure quantitative results.

Quantitative Data on Nitroxide Stability

The stability of nitroxide radicals can vary significantly based on their structure and the biological environment. The table below summarizes the second-order reaction rate constants for the reduction of various nitroxides by ascorbate, a key reducing agent in biological systems. A lower rate constant indicates greater stability.

Nitroxide RadicalRing StructureSubstitutionRate Constant with Ascorbate (M⁻¹s⁻¹)Reference
TEMPOPiperidine (6-membered)Tetramethyl3.5[1]
TEMPOLPiperidine (6-membered)Tetramethyl7.0[1]
3-Carboxy-PROXYLPyrrolidine (5-membered)Tetramethyl0.07 - 0.3[1]
Tetraethyl-substituted ImidazoleImidazole (5-membered)Tetraethyl0.02[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Nitroxide Stability in Cell Lysates

This protocol outlines a method for monitoring the decay of a nitroxide radical's EPR signal in a cell lysate.

Materials:

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA, without reducing agents)

  • Protease inhibitor cocktail

  • Nitroxide radical stock solution (e.g., 10 mM in DMSO or water)

  • EPR spectrometer and appropriate capillaries or flat cells

Procedure:

  • Cell Harvesting:

    • Grow cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS.

    • Scrape or trypsinize the cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lysate Preparation:

    • Resuspend the cell pellet in ice-cold lysis buffer containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.[5]

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • EPR Sample Preparation and Measurement:

    • Equilibrate the cell lysate to the desired experimental temperature (e.g., 37°C).

    • Spike the lysate with the nitroxide radical to a final concentration (e.g., 100 µM). Mix quickly.

    • Immediately load the sample into an EPR capillary or flat cell.

    • Place the sample in the EPR spectrometer's resonator.

    • Record the EPR spectrum at regular time intervals (e.g., every 2 minutes for 30 minutes).

  • Data Analysis:

    • Quantify the EPR signal intensity at each time point by double integration of the spectrum.

    • Plot the signal intensity as a function of time.

    • Determine the rate of decay or the half-life (t½) of the nitroxide radical under these conditions.

Protocol 2: Using N-Ethylmaleimide (NEM) to Inhibit Thiol-Mediated Reduction

This protocol describes how to pre-treat cells with NEM to block reduction of nitroxides by sulfhydryl groups.

Materials:

  • Cultured cells

  • PBS

  • N-Ethylmaleimide (NEM)

  • Lysis buffer and other reagents from Protocol 1

Procedure:

  • NEM Stock Solution: Prepare a fresh stock solution of NEM (e.g., 1 M in ethanol or DMSO) immediately before use.

  • Cell Treatment:

    • Wash the cultured cells once with warm PBS.

    • Add PBS containing the desired final concentration of NEM (typically 5-10 mM) to the cells.[5]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Harvesting and Lysis:

    • After incubation, remove the NEM-containing PBS and wash the cells twice with ice-cold PBS to remove excess NEM.

    • Proceed with cell harvesting and lysate preparation as described in Protocol 1.

  • Stability Assessment:

    • Perform the nitroxide stability assay as described in Protocol 1. Compare the decay rate in NEM-treated samples to untreated controls to determine the contribution of thiol-mediated reduction.

Diagrams

Below are diagrams created using the DOT language to visualize key concepts and workflows related to nitroxide radical stability.

G cluster_workflow Experimental Workflow for Stability Assessment A 1. Prepare Cell Lysate B 2. Spike with Nitroxide Radical A->B C 3. Load into EPR Capillary B->C D 4. Acquire EPR Spectra Over Time C->D E 5. Quantify Signal Intensity D->E F 6. Plot Intensity vs. Time & Calculate Half-Life E->F

Workflow for assessing nitroxide stability.

G cluster_decay Primary Decay Pathway of Nitroxide Radicals Nitroxide Nitroxide Radical (EPR Active) Hydroxylamine Hydroxylamine (EPR Silent) Nitroxide->Hydroxylamine + e⁻, + H⁺ Reductants Cellular Reductants (Ascorbate, Thiols) Reductants->Nitroxide Reduction

Reduction of nitroxide to hydroxylamine.

G cluster_troubleshooting Troubleshooting EPR Signal Loss Start Rapid EPR Signal Loss? Cause1 Ascorbate Reduction? Start->Cause1 Yes Cause2 Thiol Reduction? Cause1->Cause2 Unlikely Solution1 Use Tetraethyl-Substituted or 5-Membered Ring Nitroxide Cause1->Solution1 Likely Solution2 Pre-treat Sample with NEM Cause2->Solution2 Likely End Problem Resolved Solution1->End Solution2->End

Decision tree for troubleshooting signal loss.

References

Validation & Comparative

A Comparative Guide to Pyrroline and Piperidine-Based Spin Labels for EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biophysical chemistry and structural biology, site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and conformational changes of biomolecules. The choice of the spin label is paramount to the success of these experiments. This guide provides an objective comparison between two major classes of nitroxide spin labels: pyrroline-based labels, exemplified by the widely used (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL), and piperidine-based labels, with a focus on the amino acid analogue 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC).

Structural and Performance Comparison

The fundamental difference between these two classes of spin labels lies in their core heterocyclic structure: pyrroline labels are based on a five-membered ring, while piperidine labels feature a six-membered ring.[1] This seemingly subtle variation leads to significant differences in their chemical stability, motional dynamics, and the manner in which they are incorporated into a biological system.

Pyrroline-based labels, such as MTSL, are typically attached to the side chain of a cysteine residue that has been introduced into the protein of interest via site-directed mutagenesis.[2] This side-chain attachment provides a degree of conformational flexibility, and the resulting EPR spectrum is sensitive to the local environment and dynamics of the label.[1] In contrast, TOAC is a spin-labeled amino acid that is directly incorporated into the peptide backbone during solid-phase peptide synthesis.[3] This rigid incorporation provides a direct probe of backbone dynamics but can also induce structural perturbations.[4]

One of the most critical distinctions is their stability in reducing environments. Piperidine nitroxides are consistently reduced more rapidly than their pyrroline and pyrrolidine counterparts.[4][5] This makes pyrroline-based labels a more robust choice for in-cell EPR studies or experiments involving reducing agents.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for pyrroline (represented by MTSL) and piperidine (represented by TOAC) spin labels.

ParameterPyrroline-based (MTSL)Piperidine-based (TOAC)Reference
Ring Structure Five-membered unsaturated ringSix-membered saturated ring[2]
Attachment Point Cysteine side-chain (via disulfide bond)Peptide backbone (amide bond)[2]
Relative Stability to Reduction HigherLower[4][5]
Typical Linewidths in EPR Spectra Generally narrowerCan be broader, especially in rigid environments[7][8]
EPR Spectral Parametersg-tensor valuesA-tensor values (MHz)Reference
MTSL g = [2.0141 2.0098 2.0067]A = [13.7 13.7 98.5][7]
TOAC g = [2.0129 2.0107 2.0065]A = [15.5 15.5 97.8][7]

Experimental Protocols

Protocol 1: Site-Directed Spin Labeling with MTSL

This protocol outlines the general steps for labeling a unique cysteine residue in a protein with MTSL.

  • Protein Preparation:

    • Perform site-directed mutagenesis to introduce a single cysteine residue at the desired location in a cysteine-free version of the protein.

    • Express and purify the mutant protein using standard chromatographic techniques.

  • Reduction of Cysteine:

    • Treat the purified protein with a 10-fold molar excess of a reducing agent, such as dithiothreitol (DTT), for 30 minutes at room temperature to ensure the cysteine thiol group is in its reduced state.[9][10]

    • Remove the reducing agent using a desalting column or dialysis.[10]

  • Labeling Reaction:

    • Prepare a fresh stock solution of MTSL (e.g., 200 mM in acetonitrile).[9]

    • Add a 10 to 50-fold molar excess of the MTSL solution to the protein solution.[9] The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

    • Incubate the reaction mixture with gentle agitation for 1 to 4 hours at room temperature or overnight at 4°C.[10] The optimal time and temperature should be determined empirically for each protein.

  • Removal of Unreacted Label:

    • Remove the excess, unreacted MTSL using a desalting column, dialysis, or tangential flow filtration.[10] This step is crucial to avoid contributions from free spin label to the EPR spectrum.

  • Verification of Labeling:

    • Confirm successful labeling and estimate the labeling efficiency using EPR spectroscopy by comparing the integrated signal intensity of the labeled protein to a known standard. Mass spectrometry can also be used to confirm the covalent modification.

Protocol 2: Incorporation of TOAC into a Peptide Sequence

This protocol describes the general procedure for incorporating the TOAC amino acid into a peptide using solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the appropriate solid-phase resin (e.g., Rink amide or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.[11]

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (or Fmoc-TOAC-OH) using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[3]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

  • Washing:

    • Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence. When TOAC is to be incorporated, Fmoc-TOAC-OH is used in the coupling step.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[11]

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the TOAC-containing peptide by mass spectrometry and analytical HPLC.

Visualizing the Processes

cluster_pyrroline Pyrroline-based Labeling (MTSL) cluster_piperidine Piperidine-based Labeling (TOAC) Protein with Cys Protein with Cys Reduction Reduction Protein with Cys->Reduction DTT Labeling Labeling Reduction->Labeling + MTSL Purification Purification Labeling->Purification Remove excess label Labeled Protein Labeled Protein Purification->Labeled Protein Resin Resin Fmoc Deprotection Fmoc Deprotection Resin->Fmoc Deprotection Piperidine AA Coupling AA Coupling Fmoc Deprotection->AA Coupling + Fmoc-AA-OH Fmoc Deprotection_2 Fmoc Deprotection_2 AA Coupling->Fmoc Deprotection_2 Repeat cycle TOAC Coupling TOAC Coupling Fmoc Deprotection_2->TOAC Coupling + Fmoc-TOAC-OH Cleavage Cleavage TOAC Coupling->Cleavage TFA Purification_2 Purification_2 Cleavage->Purification_2 RP-HPLC TOAC-Peptide TOAC-Peptide Purification_2->TOAC-Peptide

Caption: Experimental workflows for pyrroline-based (MTSL) and piperidine-based (TOAC) spin labeling.

Pyrroline Pyrroline (e.g., MTSL) Five-membered ring Five-membered ring Pyrroline->Five-membered ring Structure Cysteine side-chain Cysteine side-chain Pyrroline->Cysteine side-chain Attachment Higher stability\nto reduction Higher stability to reduction Pyrroline->Higher stability\nto reduction Chemical Property Flexible probe of\nlocal environment Flexible probe of local environment Pyrroline->Flexible probe of\nlocal environment Application Piperidine Piperidine (e.g., TOAC) Six-membered ring Six-membered ring Piperidine->Six-membered ring Structure Peptide backbone Peptide backbone Piperidine->Peptide backbone Attachment Lower stability\nto reduction Lower stability to reduction Piperidine->Lower stability\nto reduction Chemical Property Rigid probe of\nbackbone dynamics Rigid probe of backbone dynamics Piperidine->Rigid probe of\nbackbone dynamics Application start Choose Spin Label q1 Study backbone dynamics? start->q1 q2 Is chemical stability in reducing environment critical? q1->q2 No ans_piperidine Consider Piperidine-based (e.g., TOAC) q1->ans_piperidine Yes q3 Is minimal structural perturbation essential? q2->q3 No ans_pyrroline Consider Pyrroline-based (e.g., MTSL) q2->ans_pyrroline Yes q3->ans_pyrroline Yes q3->ans_piperidine No

References

Cross-validation of EPR data from 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the Electron Paramagnetic Resonance (EPR) characteristics of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (CTPO) in comparison to commonly used alternatives, TEMPO and 4-Hydroxy-TEMPO.

This guide provides a comprehensive cross-validation of the EPR data for the nitroxide spin probe 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (CTPO), comparing its performance with two widely used standards: 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (4-Hydroxy-TEMPO or TEMPOL). This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate spin probe for their specific applications in fields ranging from biochemistry to drug development.

Data Presentation: A Comparative Table of EPR Parameters

The selection of a nitroxide spin probe is critically dependent on its intrinsic magnetic properties, namely the isotropic hyperfine coupling constant (a_iso) and the g-value. These parameters are sensitive to the local microenvironment of the probe and are fundamental for interpreting EPR spectra. The following table summarizes these key parameters for CTPO, TEMPO, and 4-Hydroxy-TEMPO in aqueous solution, providing a clear basis for comparison.

Spin ProbeChemical StructureIsotropic Hyperfine Coupling Constant (a_iso) in Water (Gauss)Isotropic g-value in WaterKey Differentiating Feature
3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (CTPO) 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy~14-15[1]Not explicitly found in searchesPyrroline ring with a carbamoyl group. The EPR spectrum in the absence of oxygen exhibits superhyperfine splittings.[2]
2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) 2,2,6,6-tetramethyl-1-piperidinyloxy~17.2~2.00588 - 2.0062Six-membered piperidine ring structure.
4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (4-Hydroxy-TEMPO / TEMPOL) 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxyNot explicitly found in searchesNot explicitly found in searchesPiperidine ring with a hydroxyl group, increasing hydrophilicity.

Experimental Protocols: Acquiring High-Quality EPR Data

The precise determination of EPR parameters is contingent on standardized experimental procedures. Below is a detailed methodology for the acquisition of X-band EPR spectra of nitroxide spin probes in aqueous solution, representative of the conditions under which the comparative data were obtained.

1. Sample Preparation:

  • Stock Solution: Prepare a stock solution of the nitroxide spin probe (CTPO, TEMPO, or 4-Hydroxy-TEMPO) in a high-purity solvent (e.g., deionized water or phosphate-buffered saline) at a concentration of approximately 1 mM.

  • Working Solution: Dilute the stock solution to a final concentration of 50-100 µM in the desired aqueous buffer. It is crucial to use deoxygenated solutions to observe fine spectral features, such as the superhyperfine splitting in CTPO.[2] Deoxygenation can be achieved by bubbling the solution with an inert gas like nitrogen or argon for at least 15-20 minutes.

  • Sample Loading: Transfer the deoxygenated sample into a standard quartz EPR tube (e.g., 4 mm outer diameter).

2. EPR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A standard X-band (~9.5 GHz) EPR spectrometer is used for these measurements.

  • Resonator: A high-sensitivity cavity resonator is employed.

  • Temperature Control: Maintain a constant and accurately known temperature, typically room temperature (298 K or 25 °C), using a temperature controller.

  • Microwave Power: Use a non-saturating microwave power level, which needs to be determined empirically for each sample. A typical starting point is in the range of 1-10 mW.

  • Modulation Frequency: A modulation frequency of 100 kHz is standard for continuous-wave (CW) EPR.

  • Modulation Amplitude: The modulation amplitude should be optimized to maximize signal-to-noise without introducing spectral distortion. A value less than or equal to one-third of the narrowest peak-to-peak linewidth is generally recommended.

  • Magnetic Field Sweep: The magnetic field is swept over a range that encompasses the entire EPR spectrum of the nitroxide radical (typically around 100-150 Gauss).

  • Time Constant and Sweep Time: These parameters are adjusted to achieve an adequate signal-to-noise ratio without distorting the spectral lineshape.

  • Data Averaging: Signal averaging of multiple scans is often employed to improve the signal-to-noise ratio.

3. Data Analysis:

  • Hyperfine Coupling Constant (a_iso): For a simple three-line spectrum, a_iso is determined by measuring the magnetic field separation between the centers of adjacent hyperfine lines.

  • g-value: The g-value is calculated from the center of the EPR spectrum using the resonance condition equation, often with a standard reference sample of known g-value (e.g., DPPH) for accurate calibration.

Mandatory Visualization

To visually represent the experimental workflow and the logical relationships in EPR data analysis, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq EPR Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution (1 mM) Dilute Dilute to Working Solution (50-100 µM) Stock->Dilute Deoxygenate Deoxygenate with N2/Ar Dilute->Deoxygenate Load Load into EPR Tube Deoxygenate->Load Spectrometer Setup X-band Spectrometer Load->Spectrometer Parameters Set Acquisition Parameters (Power, Modulation, etc.) Spectrometer->Parameters Sweep Sweep Magnetic Field Parameters->Sweep Acquire Acquire Spectrum Sweep->Acquire Calibrate Calibrate with Standard Acquire->Calibrate Measure_a Measure Hyperfine Splitting (a_iso) Calibrate->Measure_a Calculate_g Calculate g-value Calibrate->Calculate_g Compare Compare with Alternatives Measure_a->Compare Calculate_g->Compare

Caption: Experimental workflow for EPR data acquisition and analysis.

Logical_Relationship cluster_probe Nitroxide Spin Probe cluster_params EPR Parameters cluster_info Environmental Information CTPO CTPO a_iso a_iso CTPO->a_iso g_value g-value CTPO->g_value TEMPO TEMPO TEMPO->a_iso TEMPO->g_value TEMPOL 4-Hydroxy-TEMPO TEMPOL->a_iso TEMPOL->g_value Polarity Polarity a_iso->Polarity sensitive to Mobility Mobility g_value->Mobility sensitive to

Caption: Relationship between spin probes, EPR parameters, and environmental information.

References

A Comparative Guide to Nitroxide Spin Labels for Advanced EPR Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate spin label is paramount for the successful application of Electron Paramagnetic Resonance (EPR) spectroscopy in elucidating the structure, dynamics, and interactions of biomolecules. This guide provides a comprehensive comparison of commonly used nitroxide spin labels, including TEMPO, proxyl, and doxyl derivatives, with a focus on their performance in Site-Directed Spin Labeling (SDSL) EPR experiments.

This guide offers a detailed overview of the key performance characteristics of various nitroxide spin labels, supported by experimental data and protocols. We will delve into the intricacies of continuous-wave (cw) EPR and Double Electron-Electron Resonance (DEER) spectroscopy, providing you with the necessary information to make informed decisions for your research.

Performance Benchmark of Nitroxide Spin Labels

The choice of a nitroxide spin label significantly impacts the quality and interpretability of EPR data. Key performance indicators include spin-lattice (T1) and spin-spin (T2) relaxation times, which influence the sensitivity and resolution of EPR experiments, as well as the label's stability and its effect on the native structure of the biomolecule.

Spin Label TypeCommon Derivative(s)Typical T1 (μs)Typical T2 (μs)Key Characteristics & Applications
TEMPO MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate)~0.5 - 5~0.2 - 2Workhorse for SDSL-EPR: Well-established, commercially available, and extensively used for distance measurements and dynamics studies.[1] Its five-membered ring offers good stability.[2]
Proxyl IPSL (3-(2-Iodoacetamido)-PROXYL), MPSL (3-Maleimido-PROXYL)Similar to TEMPOSimilar to TEMPOAlternative to MTSL: Offers different tethering chemistry (iodoacetamide or maleimide) which can be advantageous for specific labeling strategies.[3] Proxyl labels with five-membered rings are generally more stable than six-membered ring nitroxides.[2]
Doxyl 5-DS (5-Doxyl Stearic Acid), 16-DS (16-Doxyl Stearic Acid)Varies with positionVaries with positionMembrane studies: The nitroxide is rigidly attached to a stearic acid chain, making it an excellent probe for membrane fluidity and polarity profiles. The position of the doxyl group determines the depth of probing within the membrane.[4][5]
Disulfide-bridged IDSL (bis-(2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl-4-yl) disulfide)Not widely reportedNot widely reportedShort, rigid linker: Offers a more restricted conformational space, potentially leading to narrower distance distributions in DEER experiments.[3][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality EPR data. Below are generalized protocols for key experiments in SDSL-EPR.

Site-Directed Spin Labeling (SDSL) Protocol

This protocol outlines the general steps for covalently attaching a nitroxide spin label to a cysteine residue in a protein.

  • Protein Preparation: The protein of interest must be purified and contain a single, accessible cysteine residue at the desired labeling site. Any other native cysteine residues should be mutated to a non-reactive amino acid to ensure site-specificity.

  • Reduction of Cysteine: Prior to labeling, the protein is typically treated with a reducing agent, such as dithiothreitol (DTT), to ensure the cysteine thiol group is in its reduced state. The reducing agent must then be removed, for example, by using a desalting column.

  • Labeling Reaction: The spin labeling reagent (e.g., MTSL) is added in molar excess (typically 10-20 fold) to the protein solution. The reaction is incubated at room temperature or 4°C for a period ranging from one hour to overnight, depending on the reactivity of the label and the protein.[7]

  • Removal of Unreacted Label: After the incubation period, excess, unreacted spin label is removed from the sample. This is a critical step to avoid background signals and can be achieved through methods like dialysis, size-exclusion chromatography, or using spin filters.[7]

  • Verification of Labeling: The efficiency of the labeling reaction should be verified. This can be done qualitatively by observing the characteristic three-line cw-EPR spectrum of the nitroxide and quantitatively by methods such as mass spectrometry (to detect the mass shift upon labeling) or by comparing the integrated EPR signal intensity to a standard of known concentration.[5]

Continuous-Wave (cw) EPR Spectroscopy

cw-EPR is used to assess the mobility of the spin label, which provides information about the local environment and dynamics of the labeled site.

  • Sample Preparation: The spin-labeled protein sample is loaded into a quartz capillary tube. The concentration of the protein should be optimized to maximize the signal-to-noise ratio while avoiding intermolecular interactions that can broaden the spectrum.

  • Spectrometer Setup: The EPR spectrometer is tuned to the appropriate microwave frequency (typically X-band, ~9.5 GHz).

  • Data Acquisition: The cw-EPR spectrum is recorded by sweeping the magnetic field while irradiating the sample with a continuous microwave field. Key parameters to optimize include microwave power, modulation amplitude, and sweep time. Power saturation experiments, where spectra are recorded at increasing microwave powers, can be used to obtain information on spin-lattice relaxation times (T1).[8]

  • Data Analysis: The lineshape of the cw-EPR spectrum is analyzed to determine the rotational correlation time (τc) of the spin label. A fast-tumbling nitroxide gives a sharp three-line spectrum, while restricted motion leads to a broader, more anisotropic spectrum.[9]

Double Electron-Electron Resonance (DEER) Spectroscopy

DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the distances between two spin labels in the range of approximately 1.5 to 8 nanometers.[9]

  • Sample Preparation: Doubly spin-labeled protein samples are required. The sample is typically mixed with a cryoprotectant (e.g., glycerol or sucrose) to ensure good glassing upon freezing. The sample is then flash-frozen in liquid nitrogen.

  • Spectrometer Setup: A pulsed EPR spectrometer is used. The experiment is performed at cryogenic temperatures (typically 50-80 K) to freeze the molecular tumbling and lengthen the relaxation times.

  • Pulse Sequence: The four-pulse DEER sequence is the most commonly used.[10] It involves a series of microwave pulses at two different frequencies: a "pump" frequency that excites one set of spins and a "probe" frequency that monitors the effect of the pump pulse on a second set of spins.

  • Data Acquisition: The DEER signal is recorded as a function of the time delay between the pump and probe pulses. The resulting time-domain trace shows oscillations, the frequency of which is related to the distance between the two spin labels.

  • Data Analysis: The raw DEER data is processed to remove the background decay, and then the resulting form factor is analyzed to extract the distance distribution between the two spin labels. This is often done using methods like Tikhonov regularization.[11]

Visualizing Experimental Workflows and Relationships

To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_SDSL cluster_prep Protein Preparation cluster_labeling Spin Labeling cluster_analysis Analysis Purified Protein Purified Protein Single Cysteine Mutant Single Cysteine Mutant Purified Protein->Single Cysteine Mutant Reduction (DTT) Reduction (DTT) Single Cysteine Mutant->Reduction (DTT) Labeling Reaction (e.g., MTSL) Labeling Reaction (e.g., MTSL) Reduction (DTT)->Labeling Reaction (e.g., MTSL) Removal of Excess Label Removal of Excess Label Labeling Reaction (e.g., MTSL)->Removal of Excess Label Spin-Labeled Protein Spin-Labeled Protein Removal of Excess Label->Spin-Labeled Protein cw-EPR cw-EPR Spin-Labeled Protein->cw-EPR DEER DEER Spin-Labeled Protein->DEER

Caption: Workflow for Site-Directed Spin Labeling (SDSL) of a protein.

DEER_Signaling_Pathway Pump Pulse Pump Pulse Spin A (Pumped) Spin A (Pumped) Pump Pulse->Spin A (Pumped) Probe Pulses Probe Pulses Spin B (Observed) Spin B (Observed) Probe Pulses->Spin B (Observed) Dipolar Coupling Dipolar Coupling Spin A (Pumped)->Dipolar Coupling Spin B (Observed)->Dipolar Coupling DEER Signal (Echo Modulation) DEER Signal (Echo Modulation) Dipolar Coupling->DEER Signal (Echo Modulation) Distance Distribution Distance Distribution DEER Signal (Echo Modulation)->Distance Distribution

Caption: Logical relationship of components in a DEER experiment.

Spin_Label_Properties_vs_Applications cluster_properties Spin Label Properties cluster_applications EPR Applications T1 T1 Relaxation Sensitivity Sensitivity T1->Sensitivity T2 T2 Relaxation Resolution Resolution T2->Resolution Stability Stability In_Cell_EPR In-Cell EPR Stability->In_Cell_EPR Mobility Mobility Dynamics_Analysis Dynamics Analysis (cw-EPR) Mobility->Dynamics_Analysis Tether_Length Tether Length Distance_Measurement Distance Measurement (DEER) Tether_Length->Distance_Measurement

Caption: Relationship between spin label properties and EPR applications.

References

A Comparative Analysis of Pyrroline and Pyrrolidine Spin Labels: Spectral Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a spin label is critical for the successful application of site-directed spin labeling (SDSL) electron paramagnetic resonance (EPR) spectroscopy. This guide provides a detailed comparison of the spectral properties of two common classes of nitroxide spin labels: pyrroline and pyrrolidine derivatives. The information presented herein is supported by experimental data to facilitate an informed decision for your specific research needs.

The fundamental difference in the EPR spectra of pyrroline and pyrrolidine spin labels lies in the saturation of the five-membered ring. The presence of a double bond in the pyrroline ring leads to a more planar and rigid structure, while the saturated pyrrolidine ring allows for greater conformational flexibility. This structural distinction has significant consequences for their respective spectral properties and stability.

Key Spectral Differences at a Glance

Pyrroline-based spin labels are characterized by their simple and well-resolved EPR spectra. Typically, they exhibit a classic three-line spectrum arising from the hyperfine interaction between the unpaired electron and the 14N nucleus.[1][2] In oxygen-free environments, the lines can be exceptionally narrow, revealing further hyperfine structure from nearby protons.[1][3]

In contrast, 3,4-disubstituted pyrrolidine nitroxides often present more complex and broader EPR spectra.[1][2] This complexity is due to additional large hyperfine splittings from the methylene hydrogens of ethyl groups attached to the ring.[1][3] This additional splitting can provide more detailed information about the local environment but can also complicate spectral analysis.

Quantitative Comparison of Spectral Parameters

The following tables summarize key quantitative data for representative pyrroline and pyrrolidine spin labels, extracted from a comparative study by Zhurko et al. (2024). All measurements were conducted in a 50 mM phosphate buffer (pH 7.4) with 1% DMSO.

Table 1: Spectral Parameters of Pyrrolidine Spin Labels

CompoundR1R2aN (mT)aH (mT)g-factor
1 CH2OHCH2OH1.570.22; 0.222.00563
5 CH2OMsCH2OMs1.520.22; 0.242.00562
6 CH2N3CH2N31.510.22; 0.232.00562
7 CH2OHCH2N31.520.24; 0.262.00562

Data sourced from Zhurko, I. F., et al. (2024).[1]

Table 2: Spectral Parameters of Pyrroline Spin Labels

CompoundR1R2aN (mT)g-factor
2 CH2OHCH2OH1.562.00568
18 CH2OMsCH2OMs1.532.00568
19 CH2N3CH2N31.522.00568
20 CH2OHCH2N31.522.00568

Data sourced from Zhurko, I. F., et al. (2024).[1]

Rotational Motion and Ordering

While direct comparative studies on rotational correlation times (τc) and order parameters (S) for a wide range of pyrroline and pyrrolidine labels under identical conditions are limited, some general principles can be inferred. The greater rigidity of the pyrroline ring may lead to a more restricted motion when attached to a biomolecule, potentially resulting in longer rotational correlation times and higher order parameters in certain contexts. Conversely, the conformational flexibility of the pyrrolidine ring might allow for more independent motion of the spin label relative to the macromolecule. For instance, an in-cell EPR study using a pyrrolidine nitroxide radical conjugate reported a correlation time of τc = 20 ns, indicating a high degree of immobilization.[3]

Stability and Biocompatibility

Both pyrroline and pyrrolidine five-membered ring structures offer substantially greater resistance to chemical reduction compared to their six-membered piperidine counterparts.[4] This enhanced stability is a crucial advantage for in-cell EPR studies where the cellular environment is highly reducing. In a direct comparison, pyrrolidine nitroxides have been shown to be slightly more stable towards reduction by ascorbate than similar pyrroline nitroxides.[1][3]

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical experimental workflow for the comparative analysis of pyrroline and pyrrolidine spin labels.

G cluster_prep Sample Preparation cluster_epr EPR Spectroscopy cluster_analysis Data Analysis protein_prep Protein Expression & Purification mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) protein_prep->mutagenesis labeling_pyrroline Spin Labeling with Pyrroline Derivative mutagenesis->labeling_pyrroline labeling_pyrrolidine Spin Labeling with Pyrrolidine Derivative mutagenesis->labeling_pyrrolidine purification_pyrroline Removal of Excess Pyrroline Label labeling_pyrroline->purification_pyrroline purification_pyrrolidine Removal of Excess Pyrrolidine Label labeling_pyrrolidine->purification_pyrrolidine epr_pyrroline CW-EPR Spectrum Acquisition (Pyrroline) purification_pyrroline->epr_pyrroline epr_pyrrolidine CW-EPR Spectrum Acquisition (Pyrrolidine) purification_pyrrolidine->epr_pyrrolidine spectral_sim_pyrroline Spectral Simulation (Pyrroline) epr_pyrroline->spectral_sim_pyrroline spectral_sim_pyrrolidine Spectral Simulation (Pyrrolidine) epr_pyrrolidine->spectral_sim_pyrrolidine param_extraction Extraction of Spectral Parameters (aN, g, τc, S) spectral_sim_pyrroline->param_extraction spectral_sim_pyrrolidine->param_extraction comparison Comparative Analysis param_extraction->comparison

Caption: Experimental workflow for comparing pyrroline and pyrrolidine spin labels.

Detailed Experimental Protocols

Site-Directed Mutagenesis and Protein Purification
  • Mutagenesis: Introduce a unique cysteine residue at the desired labeling site in the protein of interest using a standard site-directed mutagenesis protocol.

  • Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli) and purify it using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

Spin Labeling
  • Reduction: Treat the purified protein with a 10-fold molar excess of a reducing agent (e.g., DTT) for 30 minutes at room temperature to ensure the cysteine residue is in its reduced state.

  • Removal of Reducing Agent: Remove the reducing agent completely by buffer exchange using a desalting column or centrifugal concentrators.

  • Labeling Reaction: Immediately add a 10-fold molar excess of the pyrroline or pyrrolidine spin label (e.g., a methanethiosulfonate derivative) to the protein solution. Incubate the reaction mixture with gentle agitation for 1-4 hours at room temperature or overnight at 4°C.

  • Removal of Free Label: Quench the reaction and remove the unreacted spin label by extensive dialysis or size-exclusion chromatography.

EPR Spectroscopy
  • Sample Preparation: Concentrate the labeled protein to the desired concentration (typically in the micromolar range) in the appropriate buffer.

  • Data Acquisition: Load the sample into a quartz capillary tube and place it in the EPR spectrometer. Record the continuous-wave (CW) EPR spectrum at X-band frequency (around 9.5 GHz) at room temperature. Typical instrument settings include a microwave power of 10-20 mW, a modulation amplitude of 0.1-0.2 mT, and a sweep width of 10-15 mT.

Data Analysis
  • Spectral Simulation: Simulate the experimental EPR spectra using software packages like EasySpin or SimLabel. This allows for the accurate determination of spectral parameters.

  • Parameter Extraction: From the simulations, extract the isotropic hyperfine coupling constant (aN), the g-factor, the rotational correlation time (τc), and the order parameter (S).

  • Comparative Analysis: Compare the extracted parameters for the pyrroline- and pyrrolidine-labeled proteins to understand the influence of the spin label structure on the local environment and dynamics.

Conclusion

The choice between pyrroline and pyrrolidine spin labels depends on the specific requirements of the experiment.

  • Pyrroline spin labels are advantageous when a simple, well-resolved spectrum is desired for straightforward analysis of the local environment. Their rigid structure can provide clear insights into the mobility of the labeled site.

  • Pyrrolidine spin labels offer the potential for more detailed structural information due to the additional hyperfine couplings. Their slightly higher stability may be beneficial for long-duration experiments or studies in highly reducing environments.

Ultimately, the selection of the optimal spin label may require empirical testing for the specific biological system under investigation. This guide provides the foundational knowledge and experimental framework to embark on such a comparative analysis.

References

Assessing the Biocompatibility of Tetramethyl-pyrroline Spin Labels for In-Cell Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate spin label is critical for the success of in-cell electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) studies. An ideal spin label should be minimally perturbing to the cellular environment, exhibiting low cytotoxicity and high stability. This guide provides a comprehensive comparison of tetramethyl-pyrroline spin labels with other common alternatives, supported by experimental data and detailed protocols to aid in your selection process.

The primary challenge for in-cell applications of nitroxide spin labels, including the tetramethyl-pyrroline class, is their susceptibility to reduction by the cellular environment to their EPR-silent hydroxylamine form. This reduction is an enzyme-mediated process and a key determinant of a spin label's biocompatibility and utility for in-cell measurements.

Comparative Analysis of Spin Label Performance

The choice of a spin label for in-cell studies hinges on two primary factors: its stability within the reducing intracellular environment and its inherent cytotoxicity. While many nitroxide spin labels exhibit low toxicity at typical working concentrations, their stability varies significantly depending on their chemical structure.

Intracellular Stability

The stability of a spin label is paramount for conducting time-dependent in-cell studies. The rate of reduction of the nitroxide radical dictates the experimental window available for data acquisition. Steric shielding of the nitroxide moiety has emerged as a key strategy to enhance intracellular stability.

Spin Label ClassCore StructureSubstituentsRelative In-Cell StabilityKey Findings
Tetramethyl-pyrroline PyrrolineTetramethylModerateServes as a common scaffold, but can be susceptible to intracellular reduction.
Tetraethyl-pyrroline PyrrolineTetraethylHigh The bulkier ethyl groups provide steric hindrance, significantly slowing down the rate of reduction compared to tetramethyl analogues, making them more suitable for in-cell studies.[1][2]
DOXYL (e.g., 5-DOXYL-stearic acid) DioxazolidineTetramethylLow to ModerateStability is dependent on the position of the nitroxide moiety within the lipid bilayer.[1]
TEMPO (e.g., TEMPOL) PiperidineTetramethylLowGenerally exhibits lower stability against intracellular reduction compared to five-membered ring structures like pyrrolidines.[3][4]
Trityl Radicals Triphenylmethyl-High Known for their high resistance to reduction, offering a longer in-cell lifetime.[1]
Gadolinium (Gd³⁺)-based labels Metal Chelate-Very High Highly resistant to the cellular reducing environment, making them excellent candidates for in-cell distance measurements.[5]
Cytotoxicity

Most nitroxide spin labels, including tetramethyl-pyrroline derivatives, are generally considered to have low cytotoxicity at the concentrations typically used for in-cell EPR/NMR studies (micromolar range). However, it is always advisable to perform cell viability assays with the specific cell line and spin label concentration to be used in your experiments.

Spin LabelTypical Concentration RangeObserved CytotoxicityReference
Water-soluble nitroxides (e.g., TEMPOL)< 1 mMGenerally low to negligible[5]
Lipid-soluble nitroxides (e.g., DOXYL stearates)30-50 µMGenerally low to negligible[5]
Tetramethyl-pyrroline derivativesMicromolar rangeGenerally considered low, but specific data is limited.

Experimental Protocols

To ensure the reliability and reproducibility of your in-cell studies, it is crucial to experimentally validate the biocompatibility of your chosen spin label. Below are detailed protocols for key experiments.

Protocol 1: Assessment of Spin Label Cytotoxicity using MTT Assay

This protocol determines the effect of the spin label on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Tetramethyl-pyrroline spin label (and other spin labels for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Spin Label Treatment: Prepare a series of dilutions of the spin label in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the spin label solutions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the spin label for the desired duration of your in-cell experiment (e.g., 2, 4, 8, 24 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the spin label concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In-Cell Stability Assessment by EPR Spectroscopy

This protocol monitors the decay of the EPR signal of the spin label over time within the cells to determine its intracellular stability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Tetramethyl-pyrroline spin label

  • EPR spectrometer with a temperature controller

  • Capillary tubes for EPR measurements

Procedure:

  • Cell Preparation: Culture the cells to a sufficient density.

  • Spin Label Loading: Incubate the cells with the spin label at the desired concentration and for a specific duration to allow for cellular uptake or labeling of the target molecule.

  • Washing: Wash the cells thoroughly with PBS to remove any excess, unbound spin label.

  • Sample Preparation for EPR: Resuspend the cell pellet in a small volume of PBS and transfer it to an EPR capillary tube.

  • Time-course EPR Measurement: Place the capillary tube in the EPR spectrometer and record the EPR spectrum at regular intervals (e.g., every 15-30 minutes) at physiological temperature (37°C).

  • Data Analysis: Measure the intensity of the EPR signal (e.g., the peak-to-peak amplitude of the central line or the double integral of the spectrum) at each time point. Plot the signal intensity as a function of time. The rate of signal decay reflects the rate of intracellular reduction of the spin label. The half-life (t₁/₂) of the spin label can be calculated from this decay curve.

Visualizing Key Processes and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Spin Label Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Spin Labels incubate_24h->treat_cells prepare_dilutions Prepare Spin Label Dilutions prepare_dilutions->treat_cells incubate_experiment Incubate for Experimental Duration treat_cells->incubate_experiment add_mtt Add MTT Solution incubate_experiment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing spin label cytotoxicity using the MTT assay.

experimental_workflow_stability cluster_prep Cell & Label Preparation cluster_epr EPR Measurement cluster_analysis Data Analysis culture_cells Culture Cells load_label Load Cells with Spin Label culture_cells->load_label wash_cells Wash to Remove Excess Label load_label->wash_cells prepare_sample Prepare Sample in Capillary wash_cells->prepare_sample time_course Time-course EPR Measurement at 37°C prepare_sample->time_course measure_intensity Measure EPR Signal Intensity time_course->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay calculate_halflife Calculate Half-life (t½) plot_decay->calculate_halflife nitroxide_redox_cycle Nitroxide Nitroxide Radical (Paramagnetic, EPR Active) Hydroxylamine Hydroxylamine (Diamagnetic, EPR Silent) Nitroxide->Hydroxylamine Reduction Hydroxylamine->Nitroxide Oxidation CellularReductants Cellular Reductants (e.g., Ascorbate, Glutathione, Enzymatic cofactors) CellularReductants->Nitroxide donates e⁻ CellularOxidants Cellular Oxidants (e.g., ROS, Cytochrome c oxidase) CellularOxidants->Hydroxylamine accepts e⁻

References

Safety Operating Guide

Proper Disposal of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (CAS No. 19805-75-5), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative for regulatory compliance and the protection of both laboratory personnel and the environment.[1][2]

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is classified as a skin, eye, and respiratory irritant.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form, to avoid inhalation.

  • Body Protection: A laboratory coat.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][4]

Waste Characterization and Segregation

Based on available safety data, this compound should be treated as a hazardous chemical waste. It is incompatible with strong oxidizing agents, and contact with such substances must be avoided to prevent potentially hazardous reactions.[3]

Key Disposal Principles:

  • Do Not Mix: Never combine this chemical waste with other waste streams, particularly oxidizing agents.[2]

  • Separate Collection: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound:

  • Container Selection:

    • Choose a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[5] Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[6]

    • The container must have a secure, tight-fitting lid.[5]

  • Waste Collection:

    • Carefully transfer the waste chemical into the designated container.

    • For any labware (e.g., glassware) contaminated with this compound, it must also be treated as hazardous waste.[5] If decontamination is not feasible, package the contaminated items in a suitable container and label them as hazardous waste, specifying the contaminant.[5]

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[5][7]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.[6][7]

    • The label must include the following information in clear, legible English[1][5][6]:

      • The words "Hazardous Waste".[5][6]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][5][6]

      • The quantity of waste in the container.

      • The date of waste generation.[6]

      • The location of origin (e.g., laboratory, room number).[6]

      • The name and contact information of the Principal Investigator.[6]

      • Appropriate hazard pictograms (e.g., irritant).[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[1]

    • Ensure the storage area is away from incompatible materials, particularly oxidizing agents.[1]

    • Secondary containment should be used to prevent spills.[7]

    • Keep the container closed at all times except when adding waste.[1][5][7]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2][6]

    • Provide the EHS or disposal company with a complete list of the waste chemicals.[6]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not explicitly defined in the provided search results, general laboratory waste guidelines provide some quantitative context.

ParameterGuidelineSource
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[7]
Acute Hazardous Waste Limit For acutely hazardous wastes, the accumulation limit is one quart.[7]
Container Rinsing Volume Each triple rinse should be performed with a solvent amount equal to approximately 5% of the container's volume.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Select a Compatible Waste Container B->C D Transfer Waste Chemical into Container C->D E Securely Seal the Container D->E F Label with 'Hazardous Waste' and Full Chemical Name E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Segregate from Incompatible Materials H->I J Contact Environmental Health & Safety (EHS) I->J K Arrange for Professional Waste Pickup J->K

References

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Reactant of Route 1
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
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2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

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